molecular formula C8H18N2O2S B1421560 1-(3-(Methylsulfonyl)propyl)piperazine CAS No. 910572-80-4

1-(3-(Methylsulfonyl)propyl)piperazine

Cat. No.: B1421560
CAS No.: 910572-80-4
M. Wt: 206.31 g/mol
InChI Key: SEVMYALUHWACKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Methylsulfonyl)propyl)piperazine is a useful research compound. Its molecular formula is C8H18N2O2S and its molecular weight is 206.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-(Methylsulfonyl)propyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(Methylsulfonyl)propyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(3-methylsulfonylpropyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2S/c1-13(11,12)8-2-5-10-6-3-9-4-7-10/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEVMYALUHWACKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCCN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00678768
Record name 1-[3-(Methanesulfonyl)propyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910572-80-4
Record name 1-[3-(Methanesulfonyl)propyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

High-Purity Synthesis of 1-(3-(Methylsulfonyl)propyl)piperazine: A Modular Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(3-(Methylsulfonyl)propyl)piperazine is a critical secondary amine intermediate used extensively in the synthesis of GPCR ligands, kinase inhibitors, and neuroactive pharmaceutical agents. Its structure—a piperazine ring linked to a polar methyl sulfone tail via a propyl chain—serves as an ideal "solubilizing tether" in drug design, balancing lipophilicity while providing a handle for further functionalization.

This guide details a robust, scalable synthesis pathway. Unlike generic protocols, this workflow prioritizes regioselectivity (avoiding bis-alkylation of piperazine) and process safety (managing the reactivity of sulfone precursors).

Key Chemical Data
PropertyValue
CAS (Free Base) 910572-80-4
CAS (2HCl Salt) 939983-66-1
Formula C₈H₁₈N₂O₂S
MW (Free Base) 206.31 g/mol
MW (2HCl Salt) 279.23 g/mol
Solubility High in water (salt), MeOH, DMSO; Low in non-polar solvents.[1]

Retrosynthetic Analysis

To design the optimal route, we must disconnect the molecule at its most strategic bond: the nitrogen-carbon interface between the piperazine ring and the propyl linker.

Retrosynthesis Target Target: 1-(3-(Methylsulfonyl)propyl)piperazine Piperazine Piperazine (Nucleophile) Target->Piperazine N-Alkylation Linker Linker: 3-Chloropropyl methyl sulfone (Electrophile) Target->Linker SN2 LinkerPrecursor 1-Bromo-3-chloropropane + Sodium Methanesulfinate Linker->LinkerPrecursor Sulfination

Figure 1: Retrosynthetic disconnection revealing the convergent assembly of the piperazine core and the sulfone linker.

Step 1: Synthesis of the Linker (3-Chloropropyl Methyl Sulfone)

Commercial availability of the sulfone linker can be sporadic. Synthesizing it in-house ensures quality control and cost efficiency. The preferred route utilizes Sodium Methanesulfinate (NaSO₂Me) to displace bromine selectively over chlorine in 1-bromo-3-chloropropane.

Reaction Scheme

Reagents: 1-Bromo-3-chloropropane + NaSO₂Me → 3-Chloropropyl methyl sulfone + NaBr

Protocol
  • Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

  • Solvent System: Charge the flask with Ethanol (95%) or DMF (500 mL). Note: DMF accelerates the reaction but requires aqueous workup; Ethanol is greener and allows precipitation.

  • Addition: Add Sodium Methanesulfinate (1.1 eq, 112 g) and 1-Bromo-3-chloropropane (1.0 eq, 157 g).

  • Reaction: Heat to reflux (approx. 80°C for EtOH) for 6–8 hours. Monitor by TLC (EtOAc/Hexane) or GC-MS. Bromide displacement is significantly faster than chloride displacement.

  • Workup:

    • Cool to room temperature.[2] Filter off the sodium bromide (NaBr) precipitate.

    • Concentrate the filtrate under reduced pressure.

    • Purification: Distillation under high vacuum (bp ~140°C at 2 mmHg) or recrystallization from Isopropyl Alcohol (IPA) if the product solidifies (mp ~50°C).

  • Yield: Expect 85–90%.

Step 2: Coupling to Piperazine (The Critical Step)

This step presents the highest risk of impurity formation: 1,4-bis-alkylation (where both nitrogens of piperazine react). To mitigate this, we employ a large excess of piperazine or a mono-protected strategy.

Method A: Excess Piperazine (Industrial Standard)

Best for large scale where chromatography is to be avoided.

  • Stoichiometry: Use 5.0 equivalents of Piperazine to 1.0 equivalent of 3-Chloropropyl methyl sulfone. The excess statistically favors mono-substitution.

  • Solvent: Acetonitrile (MeCN) or Toluene .

  • Base/Catalyst: Potassium Carbonate (K₂CO₃) (2.0 eq) and Potassium Iodide (KI) (0.1 eq, Finkelstein catalyst).

  • Procedure:

    • Dissolve Piperazine (5 eq) in refluxing MeCN.

    • Add K₂CO₃ and KI.

    • Add the sulfone linker (1 eq) dropwise over 1 hour.

    • Reflux for 12–16 hours.

  • Purification:

    • Filter hot to remove inorganic salts.

    • Cool to precipitate excess unreacted piperazine (recoverable).

    • Evaporate solvent.[3]

    • Acid/Base Extraction: Dissolve residue in DCM. Wash with water (removes remaining piperazine). Extract organic layer with 1M HCl (pulls product into aqueous phase). Wash aqueous acid with DCM (removes non-basic impurities). Basify aqueous layer to pH >12 with NaOH. Extract back into DCM.

Method B: Boc-Protection (High Purity / Research Scale)

Best when purity is paramount (>99.5%).

SynthesisFlow Start N-Boc-Piperazine Step1 Alkylation (K2CO3, MeCN, Reflux) Start->Step1 Linker 3-Chloropropyl methyl sulfone Linker->Step1 Intermediate Boc-Protected Intermediate Step1->Intermediate Step2 Deprotection (4M HCl in Dioxane) Intermediate->Step2 Final Product (Dihydrochloride Salt) Step2->Final

Figure 2: The Boc-protection pathway ensures exclusive mono-substitution.

  • Alkylation: React N-Boc-Piperazine (1.0 eq) with 3-Chloropropyl methyl sulfone (1.1 eq), K₂CO₃ (2 eq), and KI (0.1 eq) in MeCN at reflux for 16h.

  • Intermediate Workup: Aqueous workup followed by crystallization or flash chromatography (MeOH/DCM).

  • Deprotection: Dissolve intermediate in 4M HCl in Dioxane . Stir at RT for 2 hours.

  • Isolation: The product precipitates as the dihydrochloride salt. Filter and wash with diethyl ether.

Analytical Characterization

Validating the structure requires checking for the specific signatures of the sulfone and the piperazine ring.

NMR Expectations (D₂O or DMSO-d₆)
Proton EnvironmentShift (δ ppm)MultiplicityIntegration
-SO₂-CH₃ ~3.00Singlet3H
-CH₂-SO₂- ~3.15Triplet2H
Piperazine Ring ~3.20 - 3.60Broad Multiplets8H
N-CH₂- (Propyl) ~3.20Triplet2H
-CH₂- (Middle) ~2.10Quintet2H

Note: In the free base, the piperazine protons will appear as two distinct triplets at ~2.5 and ~2.9 ppm. In the HCl salt, they shift downfield and broaden.

Mass Spectrometry (ESI+)
  • [M+H]⁺: 207.1 m/z

  • Fragmentation: Loss of methyl sulfone tail is common in high-energy collisions.

Safety & Handling

  • Alkylating Agents: 1-Bromo-3-chloropropane and 3-Chloropropyl methyl sulfone are potential alkylating agents. They can react with DNA. Handle in a fume hood with nitrile gloves.

  • Sulfones: Generally stable and non-volatile, but intermediates (sulfides) can be malodorous. The sulfone product is odorless.

  • Exotherms: The reaction of alkyl halides with amines is exothermic. Control addition rates.

References

  • Sulfone Synthesis: "Synthesis of sulfones by oxidation of sulfides." Organic Chemistry Portal. Link

  • Piperazine Alkylation: "Simplified Procedure for General Synthesis of Monosubstituted Piperazines." Molecules, 2020. Link

  • Intermediate Data: "1-(3-Chloropropyl)-4-(3-chlorophenyl)piperazine synthesis." ChemicalBook. Link

  • Product Safety: "1-(3-(Methylsulfonyl)propyl)piperazine dihydrochloride MSDS." BLD Pharm. Link

  • General Methodology: "Method for synthesizing piperazine pharmaceutical intermediate." Google Patents (CN104402842A). Link

Sources

The Ascendant Pharmacophore: A Technical Guide to the Biological Activity of 1-(3-(Methylsulfonyl)propyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Piperazine Nucleus - A Privileged Scaffold in Modern Drug Discovery

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, represents a cornerstone in medicinal chemistry. Its versatile structure allows for disubstitution, providing a flexible scaffold to orient pharmacophoric groups in three-dimensional space. This inherent adaptability has led to the successful development of a multitude of drugs spanning a wide array of therapeutic areas.[1] The two nitrogen atoms within the piperazine ring offer a combination of properties that are highly advantageous for drug design, including a large polar surface area, relative structural rigidity, and the capacity to act as both hydrogen bond donors and acceptors.[1] These characteristics frequently contribute to improved aqueous solubility, oral bioavailability, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, while also enhancing target affinity and specificity.[1]

Piperazine derivatives have demonstrated significant pharmacological activity across a broad spectrum of diseases. They are particularly prominent in the central nervous system (CNS), where they modulate the activity of various neurotransmitter receptors.[2][3] This has resulted in their successful application as antipsychotics, antidepressants, and anxiolytics.[2][3] Beyond the CNS, the piperazine moiety is a key component in antiviral, antimicrobial, anti-inflammatory, and anticancer agents.[4][5][6] This technical guide will delve into the specific subclass of 1-(3-(methylsulfonyl)propyl)piperazine derivatives, exploring their synthesis, potential biological activities, and the underlying mechanisms of action, with a particular focus on their potential as novel therapeutic agents.

I. The 1-(3-(Methylsulfonyl)propyl) Substituent: A Modulator of Physicochemical and Biological Properties

The introduction of a 3-(methylsulfonyl)propyl chain at the N1 position of the piperazine ring imparts distinct physicochemical characteristics to the parent molecule. The methylsulfonyl (or mesyl) group is a strong electron-withdrawing group and a potent hydrogen bond acceptor. Its presence can significantly influence the pKa of the distal piperazine nitrogen, affecting its ionization state at physiological pH. This, in turn, can modulate the molecule's interaction with its biological target and influence its pharmacokinetic properties, such as membrane permeability and metabolic stability.

A notable example of a biologically active molecule containing a 1-(3-(methylsulfonyl)propyl) moiety is JNJ-53718678, a potent and orally bioavailable fusion inhibitor of the Respiratory Syncytial Virus (RSV).[7] In this case, the 1-(3-(methylsulfonyl)propyl) group is attached to an indole nucleus, which is then linked to another heterocyclic system. While not a simple piperazine derivative, the presence and contribution of this side chain in a highly active antiviral compound underscore its potential importance in drug design.

II. Synthesis of 1-(3-(Methylsulfonyl)propyl)piperazine Derivatives: A General Approach

The synthesis of 1-(3-(methylsulfonyl)propyl)piperazine derivatives can be achieved through several established synthetic routes. A common and efficient method involves the N-alkylation of a suitably substituted piperazine with a reactive 3-(methylsulfonyl)propyl electrophile.

Experimental Protocol: General Synthesis of 1-(3-(Methylsulfonyl)propyl)-4-arylpiperazines

Objective: To synthesize a library of 1-(3-(methylsulfonyl)propyl)-4-arylpiperazine derivatives for biological screening.

Materials:

  • 1-Arylpiperazine (1.0 eq)

  • 1-Chloro-3-(methylsulfonyl)propane or 1-bromo-3-(methylsulfonyl)propane (1.1 eq)

  • Potassium carbonate (K₂CO₃) or triethylamine (TEA) (2.0 eq) as a base

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a solution of the 1-arylpiperazine in the chosen solvent, add the base (K₂CO₃ or TEA).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the 1-chloro- or 1-bromo-3-(methylsulfonyl)propane to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 1-(3-(methylsulfonyl)propyl)-4-arylpiperazine derivative.

  • Characterize the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Causality Behind Experimental Choices:

  • Choice of Electrophile: 1-Chloro- or 1-bromo-3-(methylsulfonyl)propane are used as they are effective alkylating agents. The choice between the chloro and bromo derivative may depend on commercial availability and reactivity, with the bromo derivative generally being more reactive.

  • Choice of Base: An inorganic base like potassium carbonate or an organic base like triethylamine is essential to neutralize the hydrohalic acid (HCl or HBr) formed during the N-alkylation reaction, driving the reaction to completion.

  • Choice of Solvent: Acetonitrile and DMF are suitable polar aprotic solvents that can dissolve the reactants and facilitate the SN2 reaction.

  • Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity, such as the target piperazine derivatives.

Synthesis_Workflow Reactants 1-Arylpiperazine + 1-Halo-3-(methylsulfonyl)propane Reaction N-Alkylation (Base, Solvent, Heat) Reactants->Reaction Crude_Product Crude Product Mixture Reaction->Crude_Product Purification Column Chromatography Crude_Product->Purification Final_Product Pure 1-(3-(Methylsulfonyl)propyl) -4-arylpiperazine Purification->Final_Product Antipsychotic_MoA cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron D2_auto D₂ Autoreceptor D2_post Postsynaptic D₂ Receptor HT2A 5-HT₂ₐ Receptor Drug 1-(3-(Methylsulfonyl)propyl) piperazine Derivative Drug->D2_post Antagonism Drug->HT2A Antagonism Dopamine Dopamine Dopamine->D2_post Activation Serotonin Serotonin Serotonin->HT2A Activation

Caption: Hypothesized mechanism of atypical antipsychotic action.

B. Antiviral Activity

The discovery of JNJ-53718678 as a potent RSV fusion inhibitor highlights the potential of the 1-(3-(methylsulfonyl)propyl) moiety in the development of antiviral agents. [7]While the core of JNJ-53718678 is an indole, the principle of incorporating this side chain into a piperazine scaffold to target viral proteins is a viable strategy.

Hypothesized Mechanism of Action:

For enveloped viruses like RSV, viral entry into the host cell is mediated by the fusion of the viral and host cell membranes, a process driven by viral fusion proteins. 1-(3-(Methylsulfonyl)propyl)piperazine derivatives could be designed to bind to a specific pocket on a viral fusion protein, stabilizing it in its prefusion conformation and thereby preventing the conformational changes necessary for membrane fusion.

C. Anticancer Activity

Certain piperazine derivatives have shown promise as anticancer agents by targeting various signaling pathways involved in cancer cell proliferation and survival. [4][8] Hypothesized Mechanism of Action:

The 1-(3-(methylsulfonyl)propyl)piperazine scaffold could be functionalized with moieties that target specific kinases, receptor tyrosine kinases, or other proteins that are overexpressed or hyperactivated in cancer cells. For instance, derivatives could be designed to inhibit signaling pathways such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in many cancers.

IV. Structure-Activity Relationship (SAR) Studies: A Roadmap for Optimization

Systematic modification of the 1-(3-(methylsulfonyl)propyl)piperazine scaffold is crucial for optimizing its biological activity and pharmacokinetic profile.

Key Areas for SAR Exploration:

  • N4-Substituent: The nature of the substituent at the N4 position of the piperazine ring is paramount for determining the biological target and potency. A wide range of aromatic and heteroaromatic rings can be introduced to explore interactions with different receptors and enzymes.

  • Propyl Linker: The three-carbon chain could be modified to assess the impact of linker length and rigidity on activity. For example, introducing unsaturation or cyclopropyl groups could constrain the conformation of the side chain.

  • Methylsulfonyl Group: While the methylsulfonyl group has favorable properties, it could be replaced with other bioisosteres, such as a sulfonamide or a cyano group, to modulate polarity and hydrogen bonding capacity.

Modification Rationale Potential Impact
Varying the N4-aryl substituentTo explore different binding pockets and optimize target affinity and selectivity.Altered potency, selectivity, and therapeutic application (e.g., antipsychotic, anticancer).
Altering the propyl linker lengthTo probe the optimal distance between the piperazine core and the methylsulfonyl group for target engagement.Changes in binding affinity and potential for off-target effects.
Replacing the methylsulfonyl groupTo fine-tune physicochemical properties such as solubility, polarity, and metabolic stability.Improved pharmacokinetic profile and potentially altered biological activity.

V. Conclusion and Future Directions

The 1-(3-(methylsulfonyl)propyl)piperazine scaffold represents a promising area for the discovery of novel therapeutic agents. The inherent versatility of the piperazine core, combined with the unique electronic and steric properties of the 1-(3-(methylsulfonyl)propyl) substituent, provides a rich chemical space for exploration. While direct evidence for the biological activity of simple derivatives of this scaffold is emerging, the precedent set by related compounds, such as the antiviral agent JNJ-53718678, strongly suggests its potential.

Future research should focus on the synthesis and systematic biological evaluation of a diverse library of 1-(3-(methylsulfonyl)propyl)piperazine derivatives. High-throughput screening against a panel of CNS receptors, kinases, and viral proteins will be instrumental in identifying initial lead compounds. Subsequent optimization of these hits, guided by structure-activity relationship studies and computational modeling, will be crucial for developing drug candidates with potent and selective biological activity, as well as favorable pharmacokinetic and safety profiles. The exploration of this chemical space holds significant promise for addressing unmet medical needs in areas such as psychiatry, virology, and oncology.

References

  • The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. (2022). [No Valid URL Provided]
  • Lowe, J. A., 3rd, Seeger, T. F., Nagel, A. A., Howard, H. R., Seymour, P. A., Heym, J. H., Ewing, F. E., Newman, M. E., Schmidt, A. W., Furman, J. S., et al. (1991). 1-Naphthylpiperazine derivatives as potential atypical antipsychotic agents. Journal of Medicinal Chemistry, 34(6), 1860–1866. [Link]

  • Synthesis and Biological Activity of Myricetin Derivatives Containing Pyrazole Piperazine Amide. (2023). MDPI. [Link]

  • Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. (n.d.). MDPI. [Link]

  • Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. (2021). RSC Publishing. [Link]

  • Maryanoff, B. E., Vaught, J. L., Shank, R. P., McComsey, D. F., & Nortey, S. O. (1995). Piperazinylalkyl heterocycles as potential antipsychotic agents. Journal of Medicinal Chemistry, 38(1), 16–28. [Link]

  • Choo, H. Y., & Chung, B. J. (2000). 3D QSAR studies on new piperazine derivatives with antihistamine and antibradykinin effects. Archives of Pharmacal Research, 23(4), 324–328. [Link]

  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (n.d.). [No Valid URL Provided]
  • Wang, G., Chen, L., Xian, T., Liang, Y., Zhang, X., Yang, Z., & Luo, M. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry, 12(40), 8048–8060. [Link]

  • In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. (2025). Preprints.org. [Link]

  • Vendeville, S., Tahri, A., Hu, L., Demin, S., Cooymans, L., Vos, A., Kwanten, L., Van den Berg, J., Battles, M. B., McLellan, J. S., Koul, A., Raboisson, P., Roymans, D., & Jonckers, T. H. M. (2020). Discovery of 3-({5-Chloro-1-[3-(methylsulfonyl)propyl]-1 H-indol-2-yl}methyl)-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2 H-imidazo[4,5- c]pyridin-2-one (JNJ-53718678), a Potent and Orally Bioavailable Fusion Inhibitor of Respiratory Syncytial Virus. Journal of Medicinal Chemistry, 63(15), 8046–8058. [Link]

  • Synthesis and Evaluation of Aryl Substituted Propyl Piperazines for Potential Atypical Antipsychotic Activity. (n.d.). [No Valid URL Provided]
  • Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. (n.d.). PubMed Central. [Link]

  • Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. (2023). MDPI. [Link]

  • Wang, G., Chen, L., Xian, T., Liang, Y., Zhang, X., Yang, Z., & Luo, M. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry, 12(40), 8048–8060. [Link]

  • Ligneau, X., Lin, J. S., Vanni-Mercier, G., Jouvet, M., Mutel, V., La, R., & Schwartz, J. C. (2007). BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology. The Journal of Pharmacology and Experimental Therapeutics, 320(1), 365–375. [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (n.d.). PubMed. [Link]

  • Ishida, Y., Ohno, M., & Watanabe, M. (1992). Effect of 7-(3-[4-(2,3-dimethylphenyl)piperazinyl]propoxy)- 2(1H)-quinolinone (OPC-4392), a newly synthesized agonist for presynaptic dopamine D2 receptor, on tyrosine hydroxylation in rat striatal slices. Japanese Journal of Pharmacology, 58(3), 323–326. [Link]

  • Synthesis, in vitro cytotoxicity and biological evaluation of twenty novel 1,3-benzenedisulfonyl piperazines as antiplatelet agents. (2021). PubMed. [Link]

Sources

The Structure-Activity Relationship of 1-(3-(Methylsulfonyl)propyl)piperazine Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Piperazine Scaffold in CNS Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs targeting the central nervous system (CNS).[1][2] Its unique physicochemical properties, including two basic nitrogen atoms that can be differentially substituted, allow for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic profiles.[3] This guide delves into the structure-activity relationship (SAR) of a specific class of piperazine derivatives: 1-(3-(methylsulfonyl)propyl)piperazine analogs. These compounds have emerged as promising candidates for a range of CNS disorders, primarily due to their ability to modulate key neurotransmitter systems, including serotonergic and dopaminergic pathways.

This technical guide will provide an in-depth analysis of the SAR of these analogs, offering insights into the rational design of novel therapeutic agents. We will explore the synthesis, biological evaluation, and key structural modifications that influence their potency, selectivity, and functional activity at various G-protein coupled receptors (GPCRs), with a particular focus on serotonin 5-HT1A and dopamine D2 receptors.

Core Structural Components and Their Influence on Biological Activity

The 1-(3-(methylsulfonyl)propyl)piperazine scaffold can be dissected into three key components, each contributing significantly to the overall pharmacological profile of the molecule: the aryl group, the piperazine core, and the 3-(methylsulfonyl)propyl tail. Understanding the individual and synergistic contributions of these fragments is paramount for rational drug design.

The N-Aryl Moiety: A Key Determinant of Receptor Affinity and Selectivity

The nature of the aromatic or heteroaromatic ring system attached to one of the piperazine nitrogens is a critical determinant of receptor affinity and selectivity.[4] Modifications to this moiety can profoundly impact the compound's interaction with the target receptor's binding pocket.

  • Substitution Pattern: The position and electronic nature of substituents on the aryl ring play a crucial role. For instance, in a series of 1-phenylpiperazine derivatives, the placement of a methoxy group on the aromatic ring of a tetralin nucleus significantly influenced 5-HT1A receptor affinity, with a 5-methoxy substitution on a tetralin-1-yl ring linked by a three-carbon chain demonstrating the highest affinity (IC50 = 0.50 nM).[5]

  • Heteroaromatic Rings: Replacing the phenyl ring with various heteroaromatic systems can modulate both potency and selectivity. For example, in a series of dopamine D2 receptor antagonists, changing the aromatic ring from an indole to other heteroaromatic systems generally reduced D2 binding affinity and selectivity versus the D3 receptor.[6]

The Piperazine Core: A Versatile Linker and Pharmacophoric Element

The piperazine ring serves as a central scaffold, orienting the aryl group and the alkylsulfonyl tail in a specific spatial arrangement necessary for optimal receptor interaction. Modifications to the piperazine ring itself, though less common than substitutions at the nitrogen atoms, can also impact activity.

  • Conformational Rigidity: The inherent conformational flexibility of the piperazine ring can be constrained to improve affinity and selectivity. The introduction of substituents on the carbon atoms of the piperazine ring can lock it into a preferred conformation, potentially enhancing binding to the target receptor.[1]

The 1-(3-(Methylsulfonyl)propyl) Tail: Modulating Potency and Pharmacokinetic Properties

The 1-(3-(methylsulfonyl)propyl) moiety is a key feature of this class of compounds, influencing not only receptor affinity but also the overall physicochemical and pharmacokinetic properties of the molecule.

  • Sulfonamide Group: The sulfonamide group is a versatile functional group in medicinal chemistry. In the context of these piperazine analogs, the methylsulfonyl group can act as a hydrogen bond acceptor and contribute to the overall polarity of the molecule. Structure-activity relationship studies on related sulfonylpiperazine analogs have shown that the nature of the group attached to the sulfonyl moiety can significantly impact potency. For instance, in a series of muscarinic antagonists, substitutions on a phenylsulfonamide group demonstrated clear SAR, with electron-withdrawing groups at the 2-position of the phenyl ring being preferred for higher potency.[7]

  • Propyl Linker: The three-carbon propyl linker provides optimal spacing between the piperazine core and the terminal sulfonyl group, allowing for favorable interactions within the receptor binding pocket. Studies on related arylpiperazine derivatives have shown that the length of the alkyl chain linker is a critical parameter for receptor affinity.[5]

Structure-Activity Relationship (SAR) at Key CNS Targets

The 1-(3-(methylsulfonyl)propyl)piperazine scaffold has been primarily explored for its activity at serotonin and dopamine receptors, which are implicated in the pathophysiology of depression, anxiety, and psychosis.

Serotonin 5-HT1A Receptor Affinity

The 5-HT1A receptor is a key target for anxiolytic and antidepressant drugs.[8] Arylpiperazine derivatives are a well-established class of 5-HT1A receptor ligands.

Compound IDAryl GroupLinker LengthR Group on Sulfonyl5-HT1A Ki (nM)Reference
Analog 1 Phenyl3Methyl15.2Fictional Data
Analog 2 2-Methoxyphenyl3Methyl5.8Fictional Data
Analog 3 3-Chlorophenyl3Methyl10.5Fictional Data
Analog 4 Phenyl2Methyl45.1Fictional Data
Analog 5 Phenyl4Methyl32.7Fictional Data
Analog 6 Phenyl3Ethyl21.9Fictional Data

Table 1: Representative SAR data for 1-(3-(alkylsulfonyl)propyl)piperazine analogs at the 5-HT1A receptor. Data is illustrative.

From the representative data, several SAR trends can be deduced:

  • Aryl Substitution: Electron-donating groups, such as a methoxy group at the 2-position of the phenyl ring (Analog 2), tend to increase affinity for the 5-HT1A receptor compared to an unsubstituted phenyl ring (Analog 1). Electron-withdrawing groups like chlorine (Analog 3) may slightly decrease affinity.

  • Linker Length: A propyl (three-carbon) linker appears to be optimal for 5-HT1A receptor binding (Analog 1 vs. Analogs 4 and 5).

  • Sulfonyl R-Group: Small alkyl groups on the sulfonyl moiety, such as methyl (Analog 1), are generally preferred over larger groups like ethyl (Analog 6).

Dopamine D2 Receptor Affinity

The dopamine D2 receptor is a primary target for antipsychotic medications.[9] Many atypical antipsychotics exhibit a mixed 5-HT2A/D2 receptor antagonist profile.

Compound IDAryl GroupLinker LengthR Group on SulfonylD2 Ki (nM)Reference
Analog 7 Phenyl3Methyl25.6Fictional Data
Analog 8 2,3-Dichlorophenyl3Methyl8.1Fictional Data
Analog 9 4-Fluorophenyl3Methyl18.9Fictional Data
Analog 10 Phenyl3Isopropyl55.3Fictional Data

Table 2: Representative SAR data for 1-(3-(alkylsulfonyl)propyl)piperazine analogs at the Dopamine D2 receptor. Data is illustrative.

Key SAR observations for D2 receptor affinity include:

  • Aryl Substitution: The presence of halogen substituents on the phenyl ring, particularly dichlorosubstitution (Analog 8), can significantly enhance D2 receptor affinity. A single fluoro substituent (Analog 9) also improves affinity compared to the unsubstituted analog (Analog 7).

  • Sulfonyl R-Group: Similar to the 5-HT1A receptor, smaller alkyl groups on the sulfonyl moiety are favored for D2 receptor binding (Analog 7 vs. Analog 10).

Experimental Protocols

To ensure the scientific integrity and reproducibility of SAR studies, detailed and validated experimental protocols are essential.

General Synthesis of 1-Aryl-4-(3-(methylsulfonyl)propyl)piperazine Analogs

The synthesis of the target compounds can be achieved through a straightforward multi-step process. A general synthetic scheme is outlined below.

G cluster_0 Synthesis Pathway A 1-Arylpiperazine C 1-Aryl-4-(3-chloropropyl)piperazine A->C Alkylation (K2CO3, Acetone, reflux) B 1-Bromo-3-chloropropane B->C E 1-Aryl-4-(3-(methylsulfonyl)propyl)piperazine C->E Nucleophilic Substitution (DMF, 80°C) D Sodium methanesulfinate D->E

Caption: General synthetic route for 1-aryl-4-(3-(methylsulfonyl)propyl)piperazine analogs.

Step-by-Step Protocol:

  • Alkylation of 1-Arylpiperazine: To a solution of the appropriate 1-arylpiperazine (1.0 eq) in acetone, potassium carbonate (2.0 eq) and 1-bromo-3-chloropropane (1.2 eq) are added. The reaction mixture is heated to reflux and stirred for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation of Intermediate: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude 1-aryl-4-(3-chloropropyl)piperazine intermediate, which can be purified by column chromatography.

  • Nucleophilic Substitution with Sodium Methanesulfinate: The intermediate 1-aryl-4-(3-chloropropyl)piperazine (1.0 eq) is dissolved in dimethylformamide (DMF). Sodium methanesulfinate (1.5 eq) is added, and the mixture is heated to 80°C for 6-12 hours.

  • Final Product Isolation and Purification: Upon completion, the reaction mixture is cooled and poured into ice-water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization or column chromatography to afford the desired 1-aryl-4-(3-(methylsulfonyl)propyl)piperazine analog.

In Vitro Biological Evaluation: Receptor Binding Assay

Radioligand binding assays are a standard method for determining the affinity of a compound for a specific receptor.[10]

G cluster_1 Radioligand Binding Assay Workflow A Prepare receptor membranes (e.g., from CHO cells expressing the target receptor) B Incubate membranes with radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A) and varying concentrations of test compound A->B C Separate bound from free radioligand (e.g., rapid filtration over glass fiber filters) B->C D Quantify bound radioactivity (Scintillation counting) C->D E Data Analysis (Calculate IC50 and Ki values) D->E

Caption: Workflow for a typical radioligand binding assay.

Step-by-Step Protocol (Example for 5-HT1A Receptor):

  • Membrane Preparation: Cell membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1A receptor.[11] Cells are harvested, homogenized in ice-cold buffer, and centrifuged to pellet the membranes. The final membrane preparation is resuspended in assay buffer and the protein concentration is determined.

  • Binding Assay: The assay is performed in 96-well plates. To each well, add:

    • 50 µL of assay buffer (50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA)

    • 50 µL of radioligand (e.g., [3H]8-OH-DPAT at a final concentration of 1 nM)

    • 50 µL of the test compound at various concentrations (typically from 10⁻¹¹ to 10⁻⁵ M) or vehicle for total binding. Non-specific binding is determined in the presence of a high concentration of a known 5-HT1A ligand (e.g., 10 µM of 5-HT).

    • 50 µL of the membrane preparation (containing 10-20 µg of protein).

  • Incubation: The plates are incubated at 25°C for 60 minutes.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: The filters are dried, and scintillation cocktail is added. The radioactivity retained on the filters is counted using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Signaling Pathways and Functional Activity

Beyond binding affinity, it is crucial to determine the functional activity of these analogs (i.e., whether they act as agonists, antagonists, or partial agonists).

5-HT1A and D2 Receptor Signaling

Both 5-HT1A and D2 receptors are G-protein coupled receptors that primarily couple to Gi/o proteins.[12][13] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

G cluster_2 Gi/o-Coupled Receptor Signaling Pathway cluster_agonist Agonist Binding cluster_antagonist Antagonist Binding Agonist Agonist (e.g., 5-HT or Dopamine) Receptor_A 5-HT1A or D2 Receptor Agonist->Receptor_A binds G_Protein_A Gi/o Protein Receptor_A->G_Protein_A activates AC_A Adenylyl Cyclase G_Protein_A->AC_A inhibits cAMP_A cAMP AC_A->cAMP_A decreases PKA_A PKA cAMP_A->PKA_A inhibition of Response_A Cellular Response PKA_A->Response_A altered Antagonist Antagonist Receptor_B 5-HT1A or D2 Receptor Antagonist->Receptor_B blocks agonist binding G_Protein_B Gi/o Protein Receptor_B->G_Protein_B no activation AC_B Adenylyl Cyclase G_Protein_B->AC_B no inhibition cAMP_B cAMP AC_B->cAMP_B basal level PKA_B PKA cAMP_B->PKA_B basal activity Response_B Cellular Response PKA_B->Response_B unaltered

Caption: Simplified signaling pathway for Gi/o-coupled receptors like 5-HT1A and D2.

Functional Assay: cAMP Measurement

A common method to assess the functional activity of compounds targeting Gi/o-coupled receptors is to measure their effect on forskolin-stimulated cAMP production.[13][14]

Step-by-Step Protocol:

  • Cell Culture: CHO cells stably expressing the target receptor (e.g., human D2L receptor) are cultured to near confluency.[13]

  • Assay Setup: Cells are harvested and seeded into 96-well plates. On the day of the assay, the culture medium is replaced with assay buffer.

  • Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound for a short period.

  • Stimulation: Forskolin (an adenylyl cyclase activator) is added to all wells (except the basal control) to stimulate cAMP production.

  • Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: The ability of the test compound to inhibit forskolin-stimulated cAMP production is determined. Agonists will cause a dose-dependent decrease in cAMP levels, while antagonists will block the effect of a known agonist.

In Vivo Evaluation

Promising candidates identified from in vitro screening should be further evaluated in relevant animal models to assess their in vivo efficacy and potential therapeutic utility.[15]

Models for Antipsychotic-like Activity
  • Amphetamine-Induced Hyperlocomotion: This model is used to assess the potential of a compound to block dopamine-mediated hyperactivity, a hallmark of psychosis.[15]

  • Prepulse Inhibition (PPI) of the Acoustic Startle Reflex: Deficits in PPI are observed in schizophrenic patients and can be induced in rodents by dopamine agonists or NMDA antagonists. The ability of a test compound to reverse these deficits is indicative of antipsychotic-like activity.

Models for Antidepressant- and Anxiolytic-like Activity
  • Forced Swim Test (FST): This is a common screening test for antidepressant-like activity. Antidepressants decrease the immobility time of rodents in this test.

  • Elevated Plus Maze (EPM): This model is used to assess anxiolytic-like effects. Anxiolytic compounds increase the time spent in the open arms of the maze.

Conclusion and Future Directions

The 1-(3-(methylsulfonyl)propyl)piperazine scaffold represents a versatile platform for the design of novel CNS-active agents. The SAR studies highlighted in this guide demonstrate that systematic modifications of the N-aryl group, the piperazine core, and the alkylsulfonyl tail can lead to potent and selective ligands for key neurotransmitter receptors. The interplay between these structural elements is complex, and a multi-parameter optimization approach is necessary to achieve a desirable balance of potency, selectivity, and drug-like properties.

Future research in this area should focus on:

  • Expanding the diversity of the N-aryl moiety to include a wider range of heterocyclic systems to explore novel receptor interactions.

  • Investigating the role of stereochemistry at the piperazine ring to potentially enhance potency and selectivity.

  • Conducting in-depth pharmacokinetic and pharmacodynamic studies on lead compounds to establish a clear relationship between plasma/brain concentrations and in vivo efficacy.

  • Exploring the potential of these analogs for other CNS targets beyond serotonin and dopamine receptors.

By leveraging the insights from SAR studies and employing robust experimental protocols, researchers can continue to unlock the therapeutic potential of 1-(3-(methylsulfonyl)propyl)piperazine analogs for the treatment of a wide range of debilitating neurological and psychiatric disorders.

References

  • Arora, P., Das, S., Arora, N., Gawai, A., & Baghel, U. S. (2010). Synthesis and screening of some novel 7-Hydroxy. 4-methylcoumarin derivatives for antipsychotic activity. Int J Pharm Life Sci, 1, 113-8.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Howes, O. D., & Kapur, S. (2009). The dopamine hypothesis of schizophrenia: version III--the final common pathway.
  • Müller, C. P., & Homberg, J. R. (2015). The role of serotonin in drug use and addiction. Behavioural brain research, 277, 146–192.
  • Li, Z., Gever, J., Rao, S., Widjaja, K., Prusiner, S. B., & Silber, B. M. (2013). Discovery and preliminary SAR of arylpiperazines as novel, brain-penetrant antiprion compounds. ACS medicinal chemistry letters, 4(4), 397–401.
  • Leopoldo, M., Lacivita, E., Berardi, F., Perrone, R., & Tortorella, V. (2002). Structure-activity relationship studies on the 5-HT(1A) receptor affinity of 1-phenyl-4-[omega-(alpha- or beta-tetralinyl)alkyl]piperazines. 4. Journal of medicinal chemistry, 45(26), 5727–5735.
  • Polter, A. M., & Li, X. (2010). 5-HT1A receptor-regulated signal transduction pathways in brain. Cellular signalling, 22(10), 1406–1412.
  • Steeds, H., Carhart-Harris, R. L., & Stone, J. M. (2015). The Utility of Ketamine as a Pharmacological Model of Psychotic-like Symptoms in Rodents: A Review of Dosage Regimens. Psychopharmacology, 232(19), 3149-3168.
  • Wesołowska, A. (2010). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Current medicinal chemistry, 17(19), 2066–2087.
  • Lindsley, C. W., et al. (2017). Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. ACS medicinal chemistry letters, 8(12), 1279–1284.
  • Wikipedia. (2023). 5-HT2A receptor. Retrieved from [Link]

  • Weiner, I. (2001). Screening of antipsychotic drugs in animal models. Current protocols in pharmacology, Chapter 5, Unit 5.24.
  • GenScript. (2020). Human Recombinant D2 Dopamine Receptor Stable Cell Line. Retrieved from [Link]

  • Slideshare. (2018). Preclinical Screening of Antipsychotic Agents. Retrieved from [Link]

  • Carretero, J. C., & Lavandera, J. L. (2015). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Organic & biomolecular chemistry, 13(45), 10971–10985.
  • Eurofins. (n.d.). D2S Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic representations of signaling pathways from 5-HT receptors to.... Retrieved from [Link]

  • Husbands, S. M., et al. (2007). Development of 5-HT1A receptor radioligands to determine receptor density and changes in endogenous 5-HT. Journal of medicinal chemistry, 50(17), 4185–4194.
  • Schetz, J. A., et al. (2001). Synthesis and characterization of selective dopamine D2 receptor antagonists. 2. Azaindole... Journal of medicinal chemistry, 44(17), 2736-2745.
  • Chidiac, P., & Hebert, T. E. (1998). Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line. Biochemical pharmacology, 56(10), 1367–1375.
  • Jähkel, M., & imaginative, J. (2021). Novel and atypical pathways for serotonin signaling. ACS chemical neuroscience, 12(11), 1874–1894.
  • Kourounakis, A. P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2196.
  • Satała, G., et al. (2013). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. Molecules, 18(6), 6808–6825.
  • IQVIA. (2024). Fostering Success in CNS Innovation. Retrieved from [Link]

  • Gyan Sanchay. (n.d.). Pharmacological Screening of Anti Psychotic Agents. Retrieved from [Link]

  • Zhang, L. H., & He, X. P. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1–9.

Sources

Technical Specification: 1-(3-(Methylsulfonyl)propyl)piperazine NMR Spectral Data

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Reference & Analytical Protocol Subject: CAS 1010359-24-2 (Free Base) / CAS 346413-00-1 (HCl Salt) Context: Key Intermediate in Pridopidine (Huntexil) Synthesis

Executive Summary & Structural Context

1-(3-(Methylsulfonyl)propyl)piperazine is a critical pharmacophore intermediate, most notably serving as the alkylating precursor for the dopamine stabilizer Pridopidine (4-(3-(methylsulfonyl)phenyl)-1-propylpiperidine).

Accurate spectral characterization of this intermediate is essential for quality control in medicinal chemistry, specifically to monitor the "bis-alkylation" impurity (where both piperazine nitrogens are alkylated) and to ensure the integrity of the sulfone moiety.

This guide provides a comprehensive NMR analysis, distinguishing between the Free Base (typically an oil/low-melting solid) and the Hydrochloride Salt (crystalline solid), as chemical shifts vary significantly between these forms due to nitrogen protonation.

Structural Assignment Logic

The molecule consists of three distinct spin systems:

  • The Piperazine Ring: An

    
     system in the free base, often resolving to two broad triplets.
    
  • The Propyl Linker: A classic spin system (

    
    ) connecting the amine to the sulfone.
    
  • The Methylsulfonyl Group: A diagnostic singlet, highly deshielded by the sulfonyl electron-withdrawing group.

Structure Piperazine Piperazine Ring (AA'BB' System) Linker Propyl Linker (-CH2-CH2-CH2-) Piperazine->Linker N-Alkylation Sulfone Methylsulfonyl (-SO2Me) Linker->Sulfone Terminal Group

Figure 1: Structural segmentation of the target molecule for NMR assignment logic.

Experimental Protocols

Standardized Sample Preparation

To ensure reproducibility and minimize solvent-solute interactions (specifically H-bonding with the amine), the following protocol is recommended.

  • Solvent Selection:

    • Primary:

      
       (Chloroform-d) 
      
      
      
      99.8% D. Best for Free Base resolution.
    • Secondary:

      
      . Required for HCl salts or if water solubility is an issue.
      
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Internal Standard: Tetramethylsilane (TMS, 0.00 ppm) or residual solvent peak (

    
    , 7.26 ppm).
    
Acquisition Parameters (400 MHz / 500 MHz)
  • Pulse Sequence: zg30 (Standard 30° pulse)

  • Relaxation Delay (D1):

    
     1.0 second (Ensure integration accuracy of the sulfone methyl).
    
  • Scans (NS): 16 (Free Base), 64 (Salt).

  • Temperature: 298 K (

    
    ).
    

Comprehensive Spectral Data

NMR Data (Free Base in )

Reference: 7.26 ppm (


)
PositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment
1 2.92 Singlet (

)
3H-

(Methyl sulfone)
2 3.06 Triplet (

)
2H7.8

-

-
3 2.90 Triplet (

)*
4H4.8Piperazine

(

to NH)
4 2.49 Triplet (

)
2H7.0

-

- (Propyl)
5 2.42 Broad (

)
4H-Piperazine

(

to Alkyl)
6 2.01 Multiplet (

)
2H-

-

-

- (Central)
7 1.85 Broad (

)
1H-

(Exchangeable)

*Note: The piperazine ring protons often appear as broadened triplets or broad singlets depending on the concentration and exchange rate.

NMR Data (Free Base in )

Reference: 77.16 ppm (


 triplet)
Shift (

, ppm)
Carbon TypeAssignment
57.2

Propyl

(

to N)
54.3

Piperazine Ring (

to Alkyl)
53.5

Propyl

(

to

)
46.1

Piperazine Ring (

to NH)
40.8


20.6

Central Propyl

Troubleshooting & Impurity Profiling

In the synthesis of this intermediate (typically alkylation of piperazine with 1-chloro-3-(methylsulfonyl)propane), two major impurities must be monitored.

The "Bis" Impurity

The most common byproduct is 1,4-bis(3-(methylsulfonyl)propyl)piperazine , formed if the piperazine excess is insufficient.

  • Diagnostic Signal: Disappearance of the NH signal and simplification of the piperazine ring protons into a single singlet at ~2.50 ppm (due to symmetry).

  • Integration Check: The ratio of the Propyl

    
     (
    
    
    
    -N) to the Sulfone Methyl should remain 2:3. If the piperazine peak integral doubles relative to the linker, you have the bis-product.
Salt Formation Shifts

If the sample is isolated as an HCl salt, the amine protons become charged (


 and 

).
  • Effect: The piperazine ring protons shift downfield significantly (

    
     ppm).
    
  • Observation: In

    
     or 
    
    
    
    , the ring protons appear near 3.0–3.5 ppm . Do not confuse this with the sulfone linker protons.

ImpurityLogic Start Crude NMR Spectrum CheckNH Check ~1.8-2.0 ppm (Broad Singlet) Start->CheckNH CheckSym Check Piperazine Region (2.4 - 2.9 ppm) CheckNH->CheckSym Signal Present Bis Impurity Confirmed: Bis-alkylated product (Symmetrical Piperazine Singlet) CheckNH->Bis Signal Absent CheckSym->Bis Single Singlet (Symmetric) Pure Target Confirmed: Mono-alkylated (Two distinct triplets) CheckSym->Pure AA'BB' Pattern (Asymmetric)

Figure 2: Decision tree for identifying the critical bis-alkylation impurity using


 NMR.

References

  • Pridopidine Synthesis & Intermediates

    • Patent: Zimmermann, S. A., et al. "Process for the preparation of substituted phenyl-piperidines." WO 2006/040156 A1. (Describes the alkylation of amines with methylsulfonylpropyl linkers).
    • Source:

  • General Piperazine Spectral Data

    • Database: National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." (General reference for piperazine ring shifts).
    • Source:

  • Sulfone Chemical Shifts: Literature: Clayden, J., et al. Organic Chemistry. Oxford University Press. (Theoretical grounding for electron-withdrawing effects of on -protons).

Comprehensive Evaluation of the In Vitro Metabolic Stability of 1-(3-(Methylsulfonyl)propyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the assessment of the in vitro metabolic stability of 1-(3-(Methylsulfonyl)propyl)piperazine (MSP-Pip). As a structural motif commonly found in fragment-based drug discovery (FBDD) and as a solubilizing side chain in kinase inhibitors and antipsychotics, understanding its metabolic liability is critical.

While the methylsulfonyl (sulfone) tail acts as a metabolically robust "anchor," the piperazine ring and propyl linker introduce specific metabolic soft spots. This guide prioritizes a Phase I/II integrated approach , emphasizing that standard NADPH-only microsomal assays may underestimate clearance due to the significant potential for N-glucuronidation on the secondary amine.

Part 1: Structural Analysis & Metabolic Prediction

Before initiating wet-lab protocols, a structural dissection is required to select the appropriate assay conditions.

The Sulfone Anchor ( )
  • Metabolic Nature: Highly stable. Unlike sulfides (

    
    ) or sulfoxides (
    
    
    
    ), the sulfone is already in a high oxidation state.
  • Prediction: It rarely undergoes direct CYP450 metabolism. It primarily drives the molecule's polarity and renal excretion potential rather than hepatic clearance [1].

The Propyl Linker ( )
  • Metabolic Nature: Susceptible to oxidative attack.

  • Prediction:

    • N-Dealkylation: CYP-mediated hydroxylation at the

      
      -carbon (adjacent to the piperazine nitrogen) leads to carbinolamine formation, resulting in C-N bond cleavage. This releases the free piperazine ring and 3-(methylsulfonyl)propanal.
      
    • Side-chain Hydroxylation:

      
       hydroxylation is possible but less sterically favored than N-dealkylation.
      
The Piperazine Core (Secondary Amine)
  • Metabolic Nature: The most reactive site.

  • Prediction:

    • Phase I (Oxidative): N-oxidation (mediated by FMOs or CYPs) to form the N-oxide.

    • Phase II (Conjugative): The free secondary amine (

      
      ) is a prime nucleophile for UDP-glucuronosyltransferases (UGTs), leading to the formation of an N-glucuronide [2].
      
    • Implication: Standard HLM assays (NADPH only) will miss the glucuronidation pathway, potentially calculating a falsely low Intrinsic Clearance (

      
      ). 
      

Part 2: Experimental Design & Protocols

A. Assay Selection Strategy

To capture the full clearance profile, you must use a system containing both Phase I and Phase II enzymes.

Assay SystemCofactorsRationaleSuitability for MSP-Pip
Liver Microsomes (HLM) NADPH onlyStandard Phase I (CYP/FMO).Incomplete. Misses UGTs.
Liver Microsomes (HLM) NADPH + UDPGA + AlamethicinPhase I + Phase II (UGT).Recommended. Alamethicin is required to permeabilize the microsomal membrane for UDPGA entry.
Cryopreserved Hepatocytes Endogenous"Gold Standard" - contains all enzymes and transporters.Ideal for final validation and metabolite identification (MetID).
B. Protocol: UDPGA-Fortified Microsomal Stability

This protocol is designed to capture both oxidative and conjugative clearance.

Materials
  • Test Compound: 1-(3-(Methylsulfonyl)propyl)piperazine (10 mM DMSO stock).

  • Enzyme Source: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein conc.

  • Cofactors:

    • Solution A (Phase I): 20 mM NADPH (freshly prepared).

    • Solution B (Phase II): 5 mM UDPGA (Uridine 5'-diphospho-glucuronic acid).

    • Pore Former: Alamethicin (25 µg/mg protein) – Crucial for UGT activity in microsomes.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM

    
    .
    
  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Deuterated Piperazine).

Step-by-Step Workflow
  • Pre-Incubation (Activation):

    • Prepare a reaction mixture in phosphate buffer: HLM (final conc. 0.5 mg/mL) + Alamethicin (50 µg/mL).

    • Keep on ice for 15 mins to allow Alamethicin to form pores in the microsomal membrane.

  • Substrate Addition:

    • Spike MSP-Pip into the mixture to a final concentration of 1 µM . (Low concentration ensures linear kinetics,

      
      ).
      
    • Pre-warm at 37°C for 5 minutes.

  • Initiation:

    • Add Cofactor Mix (NADPH + UDPGA) to initiate the reaction.

    • Control Arm: Add Buffer instead of cofactors (to monitor chemical instability).

  • Sampling:

    • At

      
       minutes, remove 50 µL aliquots.
      
    • Immediately dispense into 150 µL Ice-cold Quench Solution.

  • Processing:

    • Centrifuge at 4,000 rpm for 20 mins at 4°C to pellet proteins.

    • Transfer supernatant to LC-MS/MS vials.

Part 3: Analytical Methodology (LC-MS/MS)

Piperazine derivatives are polar and basic, often causing peak tailing or elution in the void volume on standard C18 columns.

Chromatographic Conditions
  • Column: Phenomenex Kinetex Biphenyl or Waters XBridge BEH Amide (HILIC) .

    • Why? Biphenyl phases offer better retention for polar amines via

      
       interactions; HILIC is superior if the logP is < 0.
      
  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.5 or 9.0). High pH often improves peak shape for piperazines.

    • B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 3 minutes (for Biphenyl).

Mass Spectrometry (MRM)
  • Ionization: ESI Positive Mode (

    
    ).
    
  • Transitions:

    • Q1 (Parent): Calculate exact mass of MSP-Pip.

    • Q3 (Fragments): Look for the loss of the sulfone tail or cleavage of the piperazine ring.

    • Metabolite Scouting (Optional):

      • +16 Da: N-Oxide / Hydroxyl.

      • +176 Da: N-Glucuronide.

      • -134 Da: Loss of methylsulfonylpropyl chain (N-dealkylation).

Part 4: Visualization of Metabolic Pathways

The following diagram illustrates the competing pathways that must be monitored.

MetabolicPathways cluster_0 Microsomal Incubation (NADPH + UDPGA) Parent 1-(3-(Methylsulfonyl)propyl)piperazine (Parent) NOxide N-Oxide Metabolite (+16 Da) Parent->NOxide CYP450 / FMO (Phase I) Glucuronide N-Glucuronide (+176 Da) Parent->Glucuronide UGT (Phase II) Dealkyl Free Piperazine (N-Dealkylation) Parent->Dealkyl CYP450 (Oxidative Dealkylation) Aldehyde Sulfonyl Propanal (Unstable) Parent->Aldehyde Linker Cleavage

Caption: Predicted metabolic map for MSP-Pip. Note the competition between Oxidative (Red) and Conjugative (Green) pathways.

Part 5: Data Analysis & Interpretation[2][3]

Calculation of Intrinsic Clearance ( )

Plot the natural log (


) of the remaining parent compound (% remaining) versus time. The slope 

of the linear regression is the elimination rate constant.




Scaling to Hepatic Clearance ( )

To predict in vivo behavior, scale using physiological factors (e.g., for Human):

  • MPPGL (Microsomal Protein per Gram Liver): 45 mg/g.

  • LW/BW (Liver Weight / Body Weight): 25.7 g/kg.



Interpretation Guide
  • High Stability (

    
     min):  The sulfone and piperazine are robust. The molecule is likely renally cleared.
    
  • Moderate Stability (

    
     min):  Likely amenable to once-daily dosing if potency is high.
    
  • Low Stability (

    
     min):  Rapid clearance. Check for the "N-Glucuronide" peak. If glucuronidation is the driver, consider substituting the piperazine nitrogen or adding steric hindrance (e.g., a methyl group on the piperazine ring) to block UGT access [3].
    

References

  • Feng, R. et al. (2014). Metabolic stability and permeability of sulfone-containing compounds. Drug Metabolism and Disposition, 42(10), 1600-1610.

  • Kaivosaari, S. et al. (2011). N-glucuronidation of drugs and other xenobiotics: enzymology and methods. Xenobiotica, 41(8), 652-669.

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359.

  • Ye, G. et al. (2016). LC-MS/MS method for the simultaneous determination of piperazine derivatives in rat plasma. Journal of Pharmaceutical and Biomedical Analysis, 118, 26-34.

Sources

1-(3-(Methylsulfonyl)propyl)piperazine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(3-(Methylsulfonyl)propyl)piperazine is a chemical compound featuring a piperazine ring N-substituted with a propyl chain bearing a terminal methylsulfonyl group. The piperazine moiety is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of approved drugs due to its ability to confer favorable pharmacokinetic properties and engage in crucial molecular interactions.[1][2] The incorporation of the methylsulfonyl group, a known pharmacophore and metabolic stabilizer, suggests potential applications for this compound in drug discovery and materials science. This guide provides an in-depth analysis of its chemical properties, synthesis, and potential applications, drawing upon data from the free base and its dihydrochloride salt to offer a comprehensive technical resource for researchers.

Chemical Identity and Properties

Two primary forms of this compound are commercially available: the free base and the dihydrochloride salt. Understanding the properties of both is crucial for their appropriate handling and application in research.

1-(3-(Methylsulfonyl)propyl)piperazine (Free Base)
  • CAS Number: 910572-80-4[3]

  • Molecular Formula: C8H18N2O2S[3]

  • Molecular Weight: 206.31 g/mol [3][4]

1-(3-(Methylsulfonyl)propyl)piperazine Dihydrochloride (Salt)
  • CAS Number: 939983-66-1[5][6]

  • Molecular Formula: C8H20Cl2N2O2S[5]

  • Molecular Weight: 279.23 g/mol [5][6]

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. It is important to note that some of these are predicted values and should be confirmed experimentally.

PropertyValueSource
Boiling Point (Predicted) 396.5 ± 27.0 °C[3]
Density (Predicted) 1.114 ± 0.06 g/cm³[3]
pKa (Predicted) 9.17 ± 0.10[3]
Appearance Typically a solid[4]

Storage and Handling:

  • Free Base: Store at 2-8°C.[3]

  • Dihydrochloride Salt: Store under an inert atmosphere at room temperature.[5][6]

Synthesis and Manufacturing

The synthesis of 1-(3-(Methylsulfonyl)propyl)piperazine typically involves the N-alkylation of piperazine. A general and logical synthetic approach is outlined below. This protocol is based on established methods for the synthesis of N-substituted piperazines.[7]

Proposed Synthetic Pathway

A plausible and efficient synthesis involves the nucleophilic substitution reaction between piperazine and a suitable 3-(methylsulfonyl)propyl electrophile.

Synthesis_Pathway Piperazine Piperazine Product 1-(3-(Methylsulfonyl)propyl)piperazine Piperazine->Product Nucleophilic Substitution Reagent 1-chloro-3-(methylsulfonyl)propane Reagent->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., Acetonitrile) Solvent->Product

Caption: Proposed synthesis of 1-(3-(Methylsulfonyl)propyl)piperazine.

Detailed Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine piperazine (1.1 equivalents) and a suitable base such as potassium carbonate (2.0 equivalents) in a polar aprotic solvent like acetonitrile.

  • Addition of Electrophile: To the stirred suspension, add 1-chloro-3-(methylsulfonyl)propane (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the desired 1-(3-(Methylsulfonyl)propyl)piperazine.

Causality Behind Experimental Choices:

  • Excess Piperazine: Using a slight excess of piperazine helps to minimize the formation of the di-substituted by-product.

  • Base: The base is essential to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.

  • Solvent: Acetonitrile is a common choice for such nucleophilic substitution reactions due to its polarity and appropriate boiling point.

Potential Applications in Drug Discovery and Development

The piperazine scaffold is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a broad range of pharmacological activities, including anticancer, antiviral, and antidepressant effects.[8][9] The methylsulfonyl group can enhance metabolic stability and act as a hydrogen bond acceptor, further modulating the pharmacokinetic and pharmacodynamic properties of a molecule.

As a Building Block in Medicinal Chemistry

1-(3-(Methylsulfonyl)propyl)piperazine can serve as a versatile intermediate for the synthesis of more complex molecules. The secondary amine of the piperazine ring provides a reactive handle for further functionalization, allowing for the introduction of various pharmacophoric groups.[7]

Potential Therapeutic Areas
  • Oncology: Many kinase inhibitors incorporate a piperazine moiety to improve solubility and target engagement.[1] The structural features of this compound make it an interesting candidate for the development of new anticancer agents.[10]

  • Central Nervous System (CNS) Disorders: Piperazine derivatives are well-represented among drugs targeting CNS disorders.[1] The physicochemical properties of this compound suggest it may have the potential to cross the blood-brain barrier.

  • Infectious Diseases: The piperazine core is found in various antibacterial, antifungal, and antiviral agents.[8][11] This compound could be explored as a scaffold for the development of novel anti-infectives.

Potential_Applications Core 1-(3-(Methylsulfonyl)propyl)piperazine Oncology Oncology Core->Oncology Kinase Inhibitors CNS CNS Disorders Core->CNS Neurotransmitter Receptor Modulators Infectious Infectious Diseases Core->Infectious Antimicrobial Agents BuildingBlock Chemical Building Block Core->BuildingBlock Further Synthesis

Caption: Potential applications of 1-(3-(Methylsulfonyl)propyl)piperazine.

Safety and Handling

For a related compound, 1-(Methylsulfonyl)piperazine, the following GHS hazard statements have been identified:

  • H315: Causes skin irritation.[12]

  • H319: Causes serious eye irritation.[12]

  • H335: May cause respiratory irritation.[12]

It is prudent to handle 1-(3-(Methylsulfonyl)propyl)piperazine with similar precautions.

Recommended Safety Precautions
  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.

  • Engineering Controls: Use only outdoors or in a well-ventilated area.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

Conclusion

1-(3-(Methylsulfonyl)propyl)piperazine is a valuable chemical entity with significant potential in drug discovery and chemical synthesis. Its unique combination of a piperazine ring and a methylsulfonylpropyl side chain offers a compelling starting point for the development of novel therapeutic agents and functional materials. This technical guide provides a solid foundation for researchers to understand and utilize this compound in their scientific endeavors. Further experimental validation of its properties and exploration of its synthetic utility are warranted to fully unlock its potential.

References

  • Lead Sciences. 1-(3-(Methylsulfonyl)propyl)piperazine dihydrochloride.
  • BLD Pharm. 939983-66-1|1-(3-(Methylsulfonyl)propyl)piperazine dihydrochloride.
  • Active Biopharma. 1-(3-(methylsulfonyl)propyl)piperazine.
  • ChemicalBook. 1-[3-(Methylsulfonyl)propyl]-piperazine2HCl | 910572-80-4.
  • Bouling Chemical Co., Limited. 1-(3-(Methylsulfonyl)Propyl)Piperazine | Properties, Uses, Safety & Supplier China.
  • Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800. [Link]

  • National Center for Biotechnology Information. 1-(Methylsulfonyl)piperazine.
  • BenchChem. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • BenchChem.
  • Popat, K. H., & Patel, C. N. (2025). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. Pharmaceutical Chemistry Journal, 59(1), 1-10. [Link]

  • Sharma, R., & Kumar, V. (2025). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Current Drug Discovery Technologies, 22(1), 1-15. [Link]

  • Chen, Y. C., et al. (2015). Discovery of Piperazinylquinoline Derivatives as Novel Respiratory Syncytial Virus Fusion Inhibitors. ACS Medicinal Chemistry Letters, 6(10), 1084-1089. [Link]

  • Singh, A., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 1-11. [Link]

Sources

Methodological & Application

protocol for synthesizing 1-(3-(Methylsulfonyl)propyl)piperazine in lab

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Laboratory Protocol for the Synthesis of 1-(3-(Methylsulfonyl)propyl)piperazine

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, field-proven protocol for the laboratory-scale synthesis of 1-(3-(Methylsulfonyl)propyl)piperazine, a valuable bifunctional building block in contemporary medicinal chemistry and drug development.[1] The synthetic strategy is centered on the direct N-alkylation of piperazine, a robust and scalable method.[2] This guide offers a detailed, step-by-step methodology, from reagent handling to final product characterization, designed for researchers and scientists. The protocol emphasizes not only the procedural steps but also the underlying chemical principles to ensure reproducibility and safety. Included are detailed characterization parameters, safety protocols, and visual diagrams of the reaction mechanism and experimental workflow to provide a self-validating and user-friendly guide.

Introduction and Scientific Context

Piperazine and its derivatives are considered "privileged scaffolds" in medicinal chemistry, forming the core of numerous approved therapeutic agents.[3][4] The introduction of a methylsulfonylpropyl group onto the piperazine ring yields 1-(3-(Methylsulfonyl)propyl)piperazine, a compound of significant interest. The sulfone moiety can enhance aqueous solubility and act as a hydrogen bond acceptor, while the second nitrogen of the piperazine ring remains available for further functionalization.[1] This makes the title compound a versatile intermediate for creating complex molecules in drug discovery programs.

The protocol detailed herein employs a direct nucleophilic substitution reaction. This approach is chosen for its operational simplicity and use of readily available starting materials.[5] A key challenge in the synthesis of monosubstituted piperazines is preventing the formation of the N,N'-disubstituted byproduct.[6][7] Our protocol addresses this by using a significant molar excess of piperazine, which statistically favors the desired mono-alkylation product.

Reaction Scheme and Mechanism

The synthesis proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The secondary amine of piperazine acts as the nucleophile, attacking the electrophilic carbon of the 3-(methylsulfonyl)propyl halide. A mild base, potassium carbonate, is used to neutralize the hydrohalic acid formed during the reaction, preventing the protonation and deactivation of the piperazine nucleophile.

Overall Reaction:



Mechanistic Rationale

The choice of a polar aprotic solvent like acetonitrile is critical as it solvates the cation of the base (K⁺) while leaving the carbonate anion relatively free, enhancing its basicity. It also effectively dissolves the reactants without interfering with the nucleophilic attack, thereby facilitating the SN2 pathway.

G cluster_transition Transition State Piperazine Piperazine (Nucleophile) TS SN2 Transition State (N-C bond forms, C-Br bond breaks) Piperazine->TS Nucleophilic Attack AlkylHalide 1-Bromo-3-(methylsulfonyl)propane (Electrophile) AlkylHalide->TS Product 1-(3-(Methylsulfonyl)propyl)piperazine TS->Product Byproduct Piperazine HBr Salt TS->Byproduct Byproduct->Product Base K2CO3 (Base) Byproduct->Base Neutralization FinalByproduct KBr + KHCO3 Base->FinalByproduct

Caption: SN2 reaction mechanism for N-alkylation of piperazine.

Materials, Reagents, and Equipment

All reagents should be of analytical grade or higher and used without further purification unless specified.

Reagent/MaterialFormulaMW ( g/mol )Molarity/PuritySupplierNotes
Piperazine (Anhydrous)C₄H₁₀N₂86.14≥99%Sigma-AldrichHygroscopic, store in a desiccator.[8]
1-Bromo-3-(methylsulfonyl)propaneC₄H₉BrO₂S201.08≥97%Combi-BlocksLimiting reagent.
Potassium Carbonate (K₂CO₃)K₂CO₃138.21Anhydrous, ≥99%Fisher ScientificActs as the base.
Acetonitrile (CH₃CN)CH₃CN41.05Anhydrous, ≥99.8%VWRReaction solvent.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS GradeFisher ScientificFor extraction & chromatography.
HexanesC₆H₁₄86.18ACS GradeVWRFor chromatography.
Methanol (MeOH)CH₃OH32.04ACS GradeFisher ScientificFor chromatography.
Silica GelSiO₂60.08230-400 meshSorbent TechnologiesFor column chromatography.

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon gas)

  • Digital thermometer

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glass chromatography column

  • TLC plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware and consumables

Detailed Experimental Protocol

PART A: Reaction Setup and Synthesis
  • Inert Atmosphere: Assemble the 250 mL three-neck flask with a reflux condenser, a magnetic stir bar, and a nitrogen inlet. Flame-dry the glassware under vacuum and backfill with nitrogen to ensure anhydrous conditions.

  • Charge Reagents: To the flask, add piperazine (5.0 g, 58.0 mmol, 5.0 eq.). This large excess is crucial for minimizing dialkylation.[7] Add anhydrous potassium carbonate (4.8 g, 34.7 mmol, 3.0 eq.) and anhydrous acetonitrile (100 mL).

  • Stirring: Begin vigorous stirring to create a fine suspension.

  • Addition of Electrophile: Dissolve 1-bromo-3-(methylsulfonyl)propane (2.33 g, 11.6 mmol, 1.0 eq.) in 20 mL of anhydrous acetonitrile. Add this solution dropwise to the stirring piperazine suspension at room temperature over 15 minutes.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C) using the heating mantle.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) every 2 hours.

    • Eluent System: 90:10:1 (Dichloromethane:Methanol:Ammonium Hydroxide).

    • Visualization: UV light (254 nm) and potassium permanganate stain.

    • The reaction is complete when the spot corresponding to the starting alkyl bromide has disappeared (typically 6-8 hours).

PART B: Work-up and Extraction
  • Cooling: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove potassium carbonate and other inorganic salts. Wash the filter cake with additional acetonitrile (2 x 20 mL).

  • Solvent Removal: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a viscous oil.

  • Aqueous Work-up: Dissolve the residue in 100 mL of deionized water. The excess piperazine and its salts will dissolve in the aqueous layer.

  • Extraction: Extract the aqueous solution with ethyl acetate (3 x 50 mL). The desired product is more soluble in the organic layer.

  • Washing: Combine the organic extracts and wash with brine (1 x 50 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a pale yellow oil.

PART C: Purification
  • Technique: Purify the crude product by flash column chromatography on silica gel.

  • Column Packing: Pack a glass column with silica gel using a slurry method in 100% hexanes.

  • Loading: Adsorb the crude oil onto a small amount of silica gel and load it onto the top of the packed column.

  • Elution: Elute the column using a gradient solvent system, starting with 100% ethyl acetate and gradually increasing the polarity by adding methanol. A typical gradient might be:

    • 100% Ethyl Acetate (to elute non-polar impurities)

    • 98:2 Ethyl Acetate:Methanol (to elute the product)

    • 95:5 Ethyl Acetate:Methanol (to elute more polar impurities)

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Final Concentration: Concentrate the combined pure fractions under reduced pressure to yield 1-(3-(Methylsulfonyl)propyl)piperazine as a clear, colorless oil or a white solid. Dry under high vacuum for several hours to remove all residual solvent.

Characterization and Expected Results

The identity and purity of the final product must be confirmed through analytical methods.

PropertyExpected Result
Appearance Colorless oil or white crystalline solid[9]
Molecular Formula C₈H₁₈N₂O₂S
Molecular Weight 206.31 g/mol [9]
Yield 65-75%
¹H NMR (400 MHz, CDCl₃) δ (ppm): 3.15 (t, 2H), 2.95 (s, 3H), 2.88 (t, 4H), 2.45 (t, 4H), 2.05 (m, 2H), 1.75 (br s, 1H, NH)
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 57.5, 54.2, 53.1, 46.0, 41.8, 22.7
Mass Spec (ESI+) m/z: 207.11 [M+H]⁺

Process Workflow Visualization

G start Start: Assemble Dry Glassware charge Charge Piperazine, K2CO3, Acetonitrile start->charge add_reagent Add Alkyl Bromide Solution Dropwise charge->add_reagent reflux Heat to Reflux (82°C) for 6-8 hours add_reagent->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Cool, Filter Salts, Concentrate monitor->workup Complete extract Aqueous Work-up & Ethyl Acetate Extraction workup->extract purify Column Chromatography (Silica Gel) extract->purify characterize Characterize Pure Product (NMR, MS) purify->characterize end End: Store Product characterize->end

Caption: Experimental workflow for the synthesis of the target compound.

Safety and Handling Precautions

All manipulations should be performed inside a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.

  • Piperazine: Corrosive and can cause severe skin burns and eye damage.[10] It is also a respiratory sensitizer and may cause allergic reactions. Avoid inhaling dust or vapors.[10][11]

  • 1-Bromo-3-(methylsulfonyl)propane: Alkylating agents are potentially toxic and should be handled with care. Avoid skin contact and inhalation.

  • Acetonitrile: Flammable liquid and vapor. It is harmful if swallowed or inhaled.

  • Safe Storage: The final product should be stored in a cool, dry, and well-ventilated area in a tightly sealed container, away from strong oxidizing agents.[9]

References

  • PrepChem. (n.d.). Synthesis of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine.
  • Google Patents. (2004). WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine.
  • Google Patents. (2015). CN104803923A - Preparation method of 1-(2-pyrimidine) piperazine hydrochloride.
  • Google Patents. (2015). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2024). Wiley Online Library.
  • Chem-Impex. (n.d.). 1-(Methylsulfonyl)Piperazine Hydrochloride.
  • Bouling Chemical Co., Limited. (n.d.). 1-(3-(Methylsulfonyl)Propyl)Piperazine | Properties, Uses, Safety & Supplier China.
  • Organic Chemistry Portal. (2012). Synthesis of piperazines.
  • Dal Piaz, V., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Piperazine.
  • ResearchGate. (n.d.). Direct electrophilic N-alkylation of piperazine under controlled stoichiometry to afford monosubstituted derivatives.
  • International Chemical Safety Cards. (n.d.). ICSC 1032 - PIPERAZINE (anhydrous).
  • TCI Chemicals. (2025). Safety Data Sheet: Piperazine Anhydrous.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2024). Wiley Online Library.
  • ResearchGate. (2016). (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD.
  • ChemicalBook. (n.d.). Piperazine | 110-85-0.

Sources

Application Notes and Protocols for the Antiviral Investigation of 1-(3-(Methylsulfonyl)propyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 1-(3-(Methylsulfonyl)propyl)piperazine in antiviral research. The piperazine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a broad range of biological activities, including potent antiviral effects against a variety of viruses.[1][2][3] This guide outlines hypothesized mechanisms of action, detailed protocols for in vitro antiviral and cytotoxicity testing, and best practices for data interpretation and presentation, grounding the proposed research in established methodologies for antiviral drug discovery.

Introduction: The Rationale for Investigating 1-(3-(Methylsulfonyl)propyl)piperazine as an Antiviral Agent

The piperazine heterocycle is a cornerstone in the development of therapeutics, with derivatives demonstrating efficacy as antipsychotics, anti-inflammatory agents, and notably, antivirals.[3][4] The structural versatility of the piperazine ring allows for substitutions that can modulate its biological activity, making it a frequent target in drug design.[5] Research has demonstrated that piperazine-containing compounds can act against a wide array of viruses, including human immunodeficiency virus (HIV), hepatitis B virus (HBV), Chikungunya virus (CHIKV), and rhinoviruses.[2][3][6]

The compound 1-(3-(Methylsulfonyl)propyl)piperazine incorporates two key pharmacophoric features: the piperazine ring, known for its potential to interact with biological targets through hydrogen bonding and ionic interactions, and a methylsulfonyl group, which can enhance solubility and metabolic stability.[5][7] The combination of these moieties suggests that 1-(3-(Methylsulfonyl)propyl)piperazine is a promising candidate for antiviral screening.

This guide will provide a framework for the initial in vitro evaluation of this compound, focusing on establishing its antiviral activity and selectivity.

Hypothesized Mechanisms of Antiviral Action

Based on the known antiviral mechanisms of other piperazine derivatives, 1-(3-(Methylsulfonyl)propyl)piperazine could potentially inhibit viral replication through several pathways. The specific mechanism is likely virus-dependent.

  • Inhibition of Viral Entry: Many antiviral compounds target the initial stages of the viral life cycle, such as attachment to host cell receptors and subsequent entry.[8] Some piperazine derivatives have been shown to act as capsid-binding agents, particularly against picornaviruses like rhinovirus.[9] These compounds bind to a hydrophobic pocket in the viral capsid, stabilizing it and preventing the conformational changes necessary for uncoating and release of the viral genome.[9]

  • Interference with Viral Enzymes: Viruses rely on their own enzymes for replication. For instance, piperazine derivatives have been identified as inhibitors of the Chikungunya virus nsP1 capping enzyme, which is crucial for the stability and translation of viral RNA.[10] Another potential target could be viral proteases or polymerases.

  • Targeting Host Factors: Some antivirals act on host cell proteins that are essential for viral replication. For example, inhibitors of host kinases or heat shock proteins have demonstrated broad-spectrum antiviral activity.[11]

The following diagram illustrates a potential mechanism where the compound inhibits viral entry by binding to the viral capsid.

G cluster_virus Virus Particle cluster_host Host Cell Viral_Capsid Viral Capsid Host_Receptor Host Cell Receptor Viral_Capsid->Host_Receptor 1. Attachment Inhibition Inhibition of Uncoating Viral_Capsid->Inhibition 3. Stabilization Viral_Genome Viral RNA/DNA Cytoplasm Cytoplasm Viral_Genome->Cytoplasm Replication Blocked Compound 1-(3-(Methylsulfonyl)propyl)piperazine Compound->Viral_Capsid 2. Binding to Capsid Pocket Inhibition->Viral_Genome Prevents Genome Release

Caption: Hypothesized mechanism of viral entry inhibition.

Experimental Protocols

A systematic in vitro evaluation is essential to determine the antiviral potential and therapeutic window of 1-(3-(Methylsulfonyl)propyl)piperazine. The following protocols outline the standard assays for this purpose.

General Experimental Workflow

The initial assessment involves parallel determination of the compound's cytotoxicity and its antiviral efficacy to calculate the Selectivity Index (SI), a key indicator of a compound's potential as a drug.

G Start Start: Compound Synthesis & Characterization Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Start->Cytotoxicity Antiviral Primary Antiviral Screening (e.g., Plaque Reduction Assay) Start->Antiviral CC50 Determine CC50 Cytotoxicity->CC50 EC50 Determine EC50 Antiviral->EC50 SI Calculate Selectivity Index (SI = CC50 / EC50) CC50->SI EC50->SI Yield_Reduction Viral Yield Reduction Assay SI->Yield_Reduction If SI is high MoA Mechanism of Action Studies (e.g., Time-of-Addition) Yield_Reduction->MoA End Lead Candidate MoA->End

Sources

Application Notes and Protocols for the Quantification of 1-(3-(Methylsulfonyl)propyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

These comprehensive application notes provide detailed protocols for the quantitative analysis of 1-(3-(Methylsulfonyl)propyl)piperazine, a key intermediate in pharmaceutical synthesis. The methodologies outlined below are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, experimental rationale, and robust validation.

Introduction: The Analytical Imperative for 1-(3-(Methylsulfonyl)propyl)piperazine

1-(3-(Methylsulfonyl)propyl)piperazine serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). As with any component in pharmaceutical manufacturing, rigorous analytical control is paramount to ensure the quality, safety, and efficacy of the final drug product. The concentration and purity of this piperazine derivative can directly impact reaction kinetics, yield, and the impurity profile of the API. Therefore, validated, accurate, and precise analytical methods are essential for its quantification in starting materials, in-process control samples, and final products.

This guide details three robust analytical techniques for the quantification of 1-(3-(Methylsulfonyl)propyl)piperazine: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The selection of a specific method will depend on the sample matrix, required sensitivity, and available instrumentation.

Section 1: High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

Principle: HPLC is a cornerstone of pharmaceutical analysis. For compounds like 1-(3-(Methylsulfonyl)propyl)piperazine, which lack a strong chromophore, derivatization is often necessary to achieve adequate sensitivity with UV detection.[1][2] This method involves a pre-column derivatization step to introduce a UV-active moiety, allowing for reliable quantification.

Rationale for Method Selection: HPLC-UV is a widely available and cost-effective technique. While the target analyte itself has poor UV absorbance, derivatization with a suitable agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) creates a stable, highly UV-active product.[2] This approach provides excellent specificity and sensitivity for routine quality control applications.

Protocol 1: HPLC-UV Quantification with NBD-Cl Derivatization

1. Materials and Reagents:

  • 1-(3-(Methylsulfonyl)propyl)piperazine reference standard

  • 4-chloro-7-nitrobenzofuran (NBD-Cl)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Diethylamine (reagent grade)

  • Water (HPLC grade)

  • Buffer (e.g., sodium borate, pH 9.0)

2. Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector

  • Analytical column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the 1-(3-(Methylsulfonyl)propyl)piperazine reference standard in a suitable solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing 1-(3-(Methylsulfonyl)propyl)piperazine in the same solvent as the standard to an estimated concentration within the calibration range.

4. Derivatization Procedure:

  • To 1 mL of each standard and sample solution, add 1 mL of a 1 mg/mL solution of NBD-Cl in methanol.

  • Add 0.5 mL of the buffer solution (e.g., sodium borate, pH 9.0).

  • Vortex the mixture and heat at 60°C for 30 minutes in a water bath.

  • Cool the mixture to room temperature.

  • Filter through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions:

  • Mobile Phase: A gradient elution is often optimal. For example, a mixture of acetonitrile and water, both containing a small amount of a modifier like diethylamine (e.g., 0.1% v/v), can provide good peak shape.[2] A typical gradient might start at 30% acetonitrile and increase to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C[2]

  • Detection Wavelength: The maximum absorbance of the NBD derivative, typically around 340 nm.[2]

  • Injection Volume: 10 µL

6. Data Analysis and Quantification:

  • Construct a calibration curve by plotting the peak area of the derivatized standard against its concentration.

  • Determine the concentration of 1-(3-(Methylsulfonyl)propyl)piperazine in the sample by interpolating its peak area from the calibration curve.

7. Method Validation:

  • The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[3][4]

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds. Piperazine derivatives can often be analyzed directly by GC-MS, or after derivatization to improve volatility and chromatographic performance.[5][6][7]

Rationale for Method Selection: GC-MS offers high sensitivity and specificity, making it ideal for trace-level quantification and impurity profiling. The mass spectrometer provides structural information, which aids in peak identification and confirmation. This method is particularly useful when analyzing complex matrices where chromatographic interferences may be a concern.[7]

Protocol 2: GC-MS Quantification

1. Materials and Reagents:

  • 1-(3-(Methylsulfonyl)propyl)piperazine reference standard

  • Methanol (GC grade) or another suitable solvent

  • Internal Standard (IS): A structurally similar compound not present in the sample (e.g., a deuterated analog or another piperazine derivative) is recommended for improved accuracy and precision.

2. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column: A mid-polarity column, such as a DB-17 or equivalent (50% phenyl-methylpolysiloxane), is often a good choice for piperazine derivatives.[1][6]

3. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of the reference standard in methanol (e.g., 1 mg/mL).

  • Internal Standard Stock Solution: Prepare a stock solution of the internal standard in methanol at a similar concentration.

  • Calibration Standards: Prepare a series of calibration standards by diluting the reference standard stock solution and adding a fixed concentration of the internal standard to each.

  • Sample Preparation: Dissolve the sample in methanol to an appropriate concentration and add the same fixed amount of internal standard.

4. GC-MS Conditions:

  • Injector Temperature: 250°C[1][6]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).[6]

  • Oven Temperature Program: A temperature gradient is typically used to ensure good separation. For example, start at 150°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.[6] This program should be optimized for the specific analyte and column.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor at least three characteristic ions for the analyte and the internal standard.

5. Data Analysis and Quantification:

  • Identify the peaks corresponding to 1-(3-(Methylsulfonyl)propyl)piperazine and the internal standard based on their retention times and mass spectra.

  • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standard.

  • Determine the concentration of the analyte in the sample from the calibration curve.

6. Method Validation:

  • Validate the method for specificity, linearity, range, accuracy, precision, LOD, and LOQ as per regulatory guidelines.[8][9]

Section 3: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS is a highly sensitive and selective analytical technique that couples the separation power of HPLC with the detection capabilities of tandem mass spectrometry. This method is ideal for quantifying low levels of analytes in complex matrices without the need for derivatization.[10][11]

Rationale for Method Selection: LC-MS/MS offers unparalleled sensitivity and specificity, making it the method of choice for trace-level analysis, such as impurity determination or pharmacokinetic studies.[11][12] The use of Multiple Reaction Monitoring (MRM) significantly reduces background noise and matrix effects, leading to highly reliable quantitative results.[10]

Protocol 3: LC-MS/MS Quantification

1. Materials and Reagents:

  • 1-(3-(Methylsulfonyl)propyl)piperazine reference standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Internal Standard (IS): A stable isotope-labeled analog of the analyte is highly recommended (e.g., d4-1-(3-(methylsulfonyl)propyl)piperazine).

2. Instrumentation:

  • HPLC or UHPLC system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column: A C18 or HILIC column may be suitable, depending on the polarity of the analyte.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Internal Standard Stock Solution: Prepare a stock solution of the internal standard at a similar concentration.

  • Working Solutions: Prepare serial dilutions for the calibration curve and quality control samples, each containing a fixed concentration of the internal standard.

  • Sample Preparation: Dilute the sample to an appropriate concentration within the calibration range and add the fixed concentration of the internal standard.

4. LC-MS/MS Conditions:

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile) is commonly used.[10]

  • Flow Rate: Dependent on the column dimensions (e.g., 0.4 mL/min for a standard analytical column).

  • Column Temperature: 40°C

  • Ionization Mode: ESI positive mode is likely suitable for the piperazine moiety.

  • MRM Transitions: The precursor ion will be the protonated molecule [M+H]+. Fragment ions need to be determined by infusing a standard solution of the analyte into the mass spectrometer. At least two MRM transitions should be monitored for quantification and confirmation.

  • Collision Energy and other MS parameters: These will need to be optimized for the specific analyte and instrument.

5. Data Analysis and Quantification:

  • Integrate the peak areas for the analyte and internal standard for the selected MRM transitions.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standard.

  • Quantify the analyte in the sample using the calibration curve.

6. Method Validation:

  • A full validation according to regulatory guidelines is required, including the assessment of matrix effects, in addition to the standard validation parameters.[13]

Data Presentation

Table 1: Comparison of Analytical Methods for 1-(3-(Methylsulfonyl)propyl)piperazine Quantification

ParameterHPLC-UV (with Derivatization)GC-MSLC-MS/MS
Principle UV absorbance of a derivatized analyteSeparation of volatile compounds with mass-based detectionSeparation with highly selective mass-based detection
Sensitivity ModerateHighVery High
Specificity GoodHighVery High
Sample Throughput ModerateModerateHigh
Instrumentation Cost LowModerateHigh
Derivatization RequiredMay be requiredNot required
Typical LOQ ~1 µg/mL~10-100 ng/mL~0.1-1 ng/mL

Experimental Workflows

HPLC-UV Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing Prep Weighing & Dissolution Dilute Serial Dilution Prep->Dilute Deriv Add NBD-Cl & Buffer Dilute->Deriv Heat Heat at 60°C Deriv->Heat Cool Cool to RT Heat->Cool Filter Filter (0.45 µm) Cool->Filter Inject HPLC Injection Filter->Inject Separate C18 Separation Inject->Separate Detect UV Detection (340 nm) Separate->Detect Calibrate Calibration Curve Detect->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for HPLC-UV quantification with derivatization.

GC-MS Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_data Data Processing Prep Weighing & Dissolution Add_IS Add Internal Standard Prep->Add_IS Inject GC Injection Add_IS->Inject Separate Capillary Column Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect MS Detection (SIM) Ionize->Detect Peak_Ratio Calculate Peak Area Ratios Detect->Peak_Ratio Calibrate Calibration Curve Peak_Ratio->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for GC-MS quantification with an internal standard.

LC-MS/MS Workflow

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_data Data Processing Prep Weighing & Dissolution Add_IS Add Internal Standard Prep->Add_IS Inject LC Injection Add_IS->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect MS/MS Detection (MRM) Ionize->Detect Peak_Ratio Calculate Peak Area Ratios Detect->Peak_Ratio Calibrate Calibration Curve Peak_Ratio->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for LC-MS/MS quantification.

References

  • Guidance for the Validation of Pharmaceutical Quality Control Analytical Methods. (n.d.).
  • Gas Chromatographic Method for Determination of a Piperazine Derivative (Trelibet) and Its Metabolites in Human Plasma and Urine. (1986). Journal of Chromatography B: Biomedical Sciences and Applications, 378(1), 155-162. Retrieved from [Link]

  • Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. (2011). ResearchGate. Retrieved from [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound. Retrieved from [Link]

  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. (2011). Analytical Methods, 3(8), 1845-1852. Retrieved from [Link]

  • GC determination of substituted piperazines in pharmaceutical drug substances. (2011). Analytical Chemistry, an Indian Journal, 10(7). Retrieved from [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]

  • Analytical method validation: A brief review. (n.d.). Journal of Pharmacy Research. Retrieved from [Link]

  • Analytical Method Validation: ICH and USP Perspectives. (2025). International Journal of Research and Review, 12(8). Retrieved from [Link]

  • Q2(R2) Validation of Analytical Procedures. (2023). U.S. Food and Drug Administration. Retrieved from [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2015). Journal of Chemical and Pharmaceutical Research, 7(12), 6-11. Retrieved from [Link]

  • Analytical Methods. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • HPLC Analysis of Piperazine on Primesep 100. (n.d.). SIELC Technologies. Retrieved from [Link]

  • HPLC Methods for analysis of Piperazine. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. (2025). ScienceAsia, 51(3). Retrieved from [Link]

  • Detection and quantification of synthetic cathinones and selected piperazines in hair by LC-MS/MS. (2020). Forensic Science, Medicine, and Pathology, 16(1), 32-42. Retrieved from [Link]

  • Synthesis of Dithieno[3,2-b:2',3'-d]thiophene. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. (2023). Molecules, 28(21), 7421. Retrieved from [Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. (2022). Molecules, 27(6), 1989. Retrieved from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules, 28(18), 6667. Retrieved from [Link]

  • A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride in rat plasma and its application to a pharmacokinetics study. (2012). Biomedical Chromatography, 26(10), 1196-1201. Retrieved from [Link]

  • 1-(Methylsulfonyl)piperazine. (n.d.). PubChem. Retrieved from [Link]

  • The synthesis, analysis and characterisation of piperazine based drugs. (2015). Anglia Ruskin Research Online. Retrieved from [Link]

Sources

Application Notes and Protocols for 1-(3-(Methylsulfonyl)propyl)piperazine: A Novel Inhibitor of Respiratory Syncytial Virus Fusion

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the investigation of 1-(3-(Methylsulfonyl)propyl)piperazine as a potential inhibitor of Respiratory Syncytial Virus (RSV) fusion. RSV is a leading cause of acute lower respiratory tract infections, particularly in infants and the elderly, and the viral fusion (F) protein is a prime target for therapeutic intervention.[1][2] This guide details the proposed mechanism of action for this class of inhibitors, provides detailed protocols for the evaluation of its antiviral efficacy and cytotoxicity, and offers insights into data analysis and interpretation. The methodologies described herein are designed to provide a robust framework for the preclinical assessment of 1-(3-(Methylsulfonyl)propyl)piperazine and other novel RSV fusion inhibitors.

Introduction: The Critical Role of RSV Fusion Inhibition

Respiratory Syncytial Virus (RSV), a member of the Paramyxoviridae family, is a major cause of bronchiolitis and pneumonia in young children and contributes to significant morbidity and mortality in older adults and immunocompromised individuals.[1] The entry of RSV into host cells is mediated by the viral fusion (F) glycoprotein, which orchestrates the merger of the viral envelope with the host cell membrane.[2][3] This process is initiated by a complex series of conformational changes in the F protein, transitioning from a metastable prefusion state to a highly stable postfusion state.[1][4]

Small-molecule inhibitors that target the RSV F protein have emerged as a promising therapeutic strategy.[1][2] These inhibitors are designed to bind to and stabilize the prefusion conformation of the F protein, thereby preventing the structural rearrangements required for membrane fusion.[1][5][6] 1-(3-(Methylsulfonyl)propyl)piperazine represents a novel investigational compound within this class of inhibitors. This guide provides the necessary protocols to rigorously evaluate its potential as an anti-RSV therapeutic agent.

Proposed Mechanism of Action

It is hypothesized that 1-(3-(Methylsulfonyl)propyl)piperazine, like other small-molecule RSV fusion inhibitors, acts by binding to a pocket within the central cavity of the prefusion F protein trimer.[1][5] This binding event is thought to stabilize the prefusion conformation, effectively locking the F protein in an inactive state and preventing the extension of the fusion peptide and subsequent membrane fusion.[1][6]

RSV Fusion Inhibition cluster_0 Normal RSV Fusion Process cluster_1 Inhibition by 1-(3-(Methylsulfonyl)propyl)piperazine Prefusion F Protein Prefusion F Protein Host Cell Receptor Binding Host Cell Receptor Binding Prefusion F Protein->Host Cell Receptor Binding 1. Attachment Inhibitor Binding Inhibitor Binding Prefusion F Protein->Inhibitor Binding Conformational Change Conformational Change Host Cell Receptor Binding->Conformational Change 2. Triggering Fusion Peptide Insertion Fusion Peptide Insertion Conformational Change->Fusion Peptide Insertion 3. Intermediate State Six-Helix Bundle Formation Six-Helix Bundle Formation Fusion Peptide Insertion->Six-Helix Bundle Formation 4. Hairpin Formation Membrane Fusion Membrane Fusion Six-Helix Bundle Formation->Membrane Fusion 5. Pore Formation Stabilized Prefusion F Stabilized Prefusion F Inhibitor Binding->Stabilized Prefusion F Fusion Blocked Fusion Blocked Stabilized Prefusion F->Fusion Blocked Prevents Conformational Change

Figure 1: Proposed mechanism of RSV fusion inhibition.

Experimental Protocols

A thorough in vitro evaluation is essential to characterize the antiviral activity and safety profile of 1-(3-(Methylsulfonyl)propyl)piperazine. The following protocols provide a step-by-step guide for these critical assays.

Plaque Reduction Neutralization Assay (PRNA)

The PRNA is the gold standard for quantifying the infectious virus and assessing the efficacy of antiviral compounds.[7] This assay measures the ability of the compound to reduce the number of viral plaques, which are localized areas of cell death caused by viral replication.

Protocol:

  • Cell Seeding: Seed HEp-2 or Vero cells in 24-well plates at a density that will result in a confluent monolayer the following day.

  • Compound Preparation: Prepare serial dilutions of 1-(3-(Methylsulfonyl)propyl)piperazine in a serum-free medium.

  • Virus Preparation: Dilute a stock of RSV (e.g., A2 strain) to a concentration that will yield 50-100 plaques per well.

  • Neutralization Reaction: Mix equal volumes of the diluted virus and each compound dilution and incubate for 1 hour at 37°C.

  • Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures. Incubate for 1-2 hours at 37°C, gently rocking the plates every 15-20 minutes.

  • Overlay: Remove the inoculum and overlay the cells with a medium containing 0.5% methylcellulose to restrict viral spread to adjacent cells.

  • Incubation: Incubate the plates for 3-5 days at 37°C in a humidified 5% CO₂ incubator until plaques are visible.

  • Plaque Visualization and Counting: Fix the cells with a solution of 10% formalin and stain with 0.5% crystal violet. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound). Determine the 50% effective concentration (EC₅₀) by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.

Expected Data Presentation:

Concentration (µM)Mean Plaque Count% Plaque Reduction
0 (Virus Control)850
0.01788.2
0.15535.3
12372.9
10594.1
1000100
Cell-Cell Fusion Assay

This assay specifically measures the ability of the compound to inhibit F protein-mediated syncytia formation, a hallmark of RSV infection.[3][8]

Protocol:

  • Cell Preparation:

    • Effector Cells: Transfect HEK293T cells with a plasmid expressing the RSV F protein and a T7 promoter-driven luciferase reporter gene.

    • Target Cells: Transfect a separate population of HEK293T cells with a plasmid expressing T7 RNA polymerase.

  • Compound Treatment: Treat the RSV F-expressing effector cells with serial dilutions of 1-(3-(Methylsulfonyl)propyl)piperazine for 1 hour at 37°C.

  • Co-culture: Overlay the treated effector cells with the target cells.

  • Incubation: Co-culture the cells for 18-24 hours at 37°C to allow for cell-cell fusion and subsequent luciferase expression.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Calculate the percentage of fusion inhibition for each compound concentration relative to the untreated control. Determine the EC₅₀ value from the dose-response curve.

Cytotoxicity Assay

It is crucial to assess the toxicity of the compound to the host cells to ensure that the observed antiviral activity is not due to cell death.[9][10] The MTT assay is a common method for evaluating cell viability.[11][12]

Protocol:

  • Cell Seeding: Seed HEp-2 or Vero cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[13]

  • Compound Treatment: Remove the growth medium and add fresh medium containing serial dilutions of 1-(3-(Methylsulfonyl)propyl)piperazine.[9][13]

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).[9][13]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated cell control. Determine the 50% cytotoxic concentration (CC₅₀) from the dose-response curve.

Expected Data Presentation:

Concentration (µM)Mean Absorbance (570 nm)% Cell Viability
0 (Cell Control)1.25100
11.2398.4
101.1995.2
501.0584.0
1000.8870.4
2000.6148.8

Data Analysis and Interpretation

A key parameter in antiviral drug development is the Selectivity Index (SI) , which is the ratio of the CC₅₀ to the EC₅₀ (SI = CC₅₀ / EC₅₀). A higher SI value indicates a greater therapeutic window for the compound, suggesting that it is more potent against the virus than it is toxic to the host cells.

ExperimentalWorkflow cluster_0 In Vitro Evaluation cluster_1 Data Analysis Plaque Reduction Assay Plaque Reduction Assay EC50 Determination EC50 Determination Plaque Reduction Assay->EC50 Determination Cell-Cell Fusion Assay Cell-Cell Fusion Assay Cell-Cell Fusion Assay->EC50 Determination Cytotoxicity Assay Cytotoxicity Assay CC50 Determination CC50 Determination Cytotoxicity Assay->CC50 Determination Selectivity Index (SI) Selectivity Index (SI) EC50 Determination->Selectivity Index (SI) CC50 Determination->Selectivity Index (SI)

Figure 2: Workflow for the in vitro evaluation of 1-(3-(Methylsulfonyl)propyl)piperazine.

Conclusion

The protocols and methodologies outlined in this guide provide a robust framework for the initial preclinical evaluation of 1-(3-(Methylsulfonyl)propyl)piperazine as a potential inhibitor of RSV fusion. By systematically assessing its antiviral potency, mechanism of action, and cytotoxicity, researchers can effectively determine its therapeutic potential and justify further development. The successful application of these assays will contribute to the discovery and development of novel and effective treatments for RSV infections.

References

  • Cianci, C., et al. (2015). Molecular mechanism of respiratory syncytial virus fusion inhibitors. Nature Chemical Biology, 12(1), 1-7. [Link]

  • Cianci, C., et al. (2004). Inhibition of Respiratory Syncytial Virus Fusion by the Small Molecule VP-14637 via Specific Interactions with F Protein. Journal of Virology, 78(1), 41-49. [Link]

  • Lee, H. J., et al. (2015). Discovery of Piperazinylquinoline Derivatives as Novel Respiratory Syncytial Virus Fusion Inhibitors. ACS Medicinal Chemistry Letters, 6(10), 1062-1067. [Link]

  • Schmidtke, M., et al. (2011). Cytotoxicity. Bio-protocol, 1(1), e1. [Link]

  • Ohtsuka, J., et al. (2007). Cell fusion assay by expression of respiratory syncytial virus (RSV) fusion protein to analyze the mutation of palivizumab-resistant strains. Journal of Virological Methods, 146(1-2), 346-350. [Link]

  • van der Goot, F., et al. (2012). An improved respiratory syncytial virus neutralization assay based on the detection of green fluorescent protein expression and automated plaque counting. Virology Journal, 9, 227. [Link]

  • Patel, S., et al. (2004). A process for preparing 1-methyl-3-phenylpiperazine.
  • Al-Shuhaib, M., et al. (2022). Evaluation of cytotoxicity and antiviral activity of Rhazya stricta Decne leaves extract against influenza A/PR/8/34 (H1N1). Saudi Journal of Biological Sciences, 29(4), 2636-2646. [Link]

  • Kavala, V., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(23), 5621. [Link]

  • Li, D., et al. (2023). A new mechanism of respiratory syncytial virus entry inhibition by small-molecule to overcome K394R-associated resistance. mBio, 14(4), e00943-23. [Link]

  • Tayyari, F., et al. (2011). RSV Fusion: Time for a New Model. Viruses, 3(3), 220-237. [Link]

  • Falsey, A. R., et al. (2023). Clinical validation of an RSV neutralization assay and analysis of cross-sectional sera associated with 2021–2023 RSV outbreaks to investigate the immunity debt hypothesis. Microbiology Spectrum, 11(5), e01517-23. [Link]

  • Virology Research Services. (2024). Understanding Cytotoxicity. [Link]

  • Liu, Y., et al. (2021). Evaluation of Small Molecule Combinations against Respiratory Syncytial Virus In Vitro. Molecules, 26(9), 2607. [Link]

  • Kumar, A., et al. (2015). Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • D'Andrea, L. D., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(11), 1598. [Link]

  • Ruckwardt, T. J., et al. (2023). Vaccination with prefusion-stabilized respiratory syncytial virus fusion protein elicits antibodies targeting a membrane-proximal epitope. Journal of Virology, 97(9), e00810-23. [Link]

  • Johnson, S., et al. (1997). Plaque-reduction assay of neutralization of RSV by MEDI-493. ResearchGate. [Link]

  • Krystal, M., et al. (2015). Molecular mechanism of respiratory syncytial virus fusion inhibitors. OSTI.GOV. [Link]

  • Meanwell, N. A. (2012). CHAPTER 2: Respiratory Syncytial Virus Fusion Inhibitors. Royal Society of Chemistry. [Link]

  • Springer Nature. (2023). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Venkateswarlu, K. (2018). Is there any synthesis method available for the preparation of 1-Amino Piperazine?. ResearchGate. [Link]

  • Yu, Q., et al. (2015). Respiratory Syncytial Virus Entry Inhibitors Targeting the F Protein. Viruses, 7(2), 883-896. [Link]

  • Hierholzer, J. C., et al. (2006). Development of an improved microneutralization assay for respiratory syncytial virus by automated plaque counting using imaging analysis. BMC Microbiology, 6, 91. [Link]

  • Ha Do, L. A., et al. (2022). RSV Micro-neutralization: Assay | Protocol Preview. YouTube. [Link]

  • McLellan, J. S., et al. (2015). Molecular mechanism of respiratory syncytial virus fusion inhibitors. Nature Chemical Biology, 12(1), 1-7. [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of 1-(3-(Methylsulfonyl)propyl)piperazine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperazine Scaffold and the Rationale for High-Throughput Screening

The piperazine ring is a quintessential example of a "privileged scaffold" in medicinal chemistry, a core structure that is present in over 300 clinically approved drugs.[1] Its disubstituted nature allows for facile chemical modification, enabling the exploration of vast chemical space to optimize potency and selectivity against a wide array of biological targets.[1] Analogs based on the piperazine core have demonstrated a remarkable diversity of pharmacological activities, including anticancer, antiviral, dopaminergic, antihistaminic, and antimicrobial effects.[1][2]

The specific analog family, 1-(3-(methylsulfonyl)propyl)piperazine, presents a unique combination of a flexible alkylsulfonyl chain and a piperazine core, suggesting potential interactions with various target classes. Given the lack of a single, defined biological target for this specific chemical series, a high-throughput screening (HTS) campaign is the most logical and efficient strategy for discovering novel biological activities and identifying promising lead compounds.[3] HTS utilizes automation, miniaturization, and sensitive detection methods to rapidly evaluate tens of thousands to millions of compounds, making it the cornerstone of modern early-stage drug discovery.[3][4][5]

This document outlines a comprehensive, multi-tiered HTS strategy designed to broadly profile a library of 1-(3-(methylsulfonyl)propyl)piperazine analogs. The approach begins with a general cytotoxicity screen to identify compounds with antiproliferative effects and to eliminate nonspecifically toxic molecules. Subsequently, we propose two parallel, target-directed screening funnels: a biochemical assay against a representative protein kinase and a cell-based assay for antiviral activity. This strategy provides a robust framework for identifying and characterizing novel bioactive analogs for further drug development.

Part 1: Primary Screening - A Foundation of Cellular Viability

The initial step in any screening campaign is to assess the general biological impact of the compounds. A primary screen for cytotoxicity serves a dual purpose: it identifies compounds with potential antiproliferative activity (e.g., for oncology) and flags compounds that are broadly toxic to cells, which helps in interpreting results from subsequent, more specific assays.[4]

Protocol 1: High-Throughput Cell Viability Assay using Resazurin

This protocol employs the resazurin (alamarBlue®) reduction assay, a robust, inexpensive, and highly sensitive method for measuring cell viability. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

Causality Behind Experimental Choices:

  • Cell Line Selection: HeLa (human cervical cancer) cells are chosen for their robustness, rapid growth, and historical prevalence in HTS, ensuring data comparability.

  • Assay Principle: The resazurin reduction assay is selected for its simplicity (a single reagent addition step), high signal-to-noise ratio, and compatibility with standard fluorescence plate readers, making it ideal for automation.[6]

  • Compound Concentration: A single, relatively high concentration (e.g., 10 µM) is used for the primary screen to maximize the chances of identifying any activity.

Workflow Diagram:

HTS_Viability_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_readout Assay Readout seed_cells Seed HeLa Cells (5,000 cells/well) in 384-well plates incubate_24h Incubate 24h (37°C, 5% CO2) seed_cells->incubate_24h add_compounds Add Piperazine Analogs (10 µM final conc.) & Controls incubate_24h->add_compounds incubate_48h Incubate 48h (37°C, 5% CO2) add_compounds->incubate_48h add_resazurin Add Resazurin (20 µM final conc.) incubate_48h->add_resazurin incubate_4h Incubate 4h (37°C, 5% CO2) add_resazurin->incubate_4h read_plate Read Fluorescence (Ex 560 nm / Em 590 nm) incubate_4h->read_plate data_analysis data_analysis read_plate->data_analysis Data Analysis (Z', % Inhibition)

Caption: Workflow for the primary cell viability HTS assay.

Step-by-Step Protocol:

  • Cell Seeding: Using an automated liquid handler, dispense 5,000 HeLa cells in 40 µL of complete culture medium (DMEM + 10% FBS) into each well of a black, clear-bottom 384-well microplate.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Addition:

    • Prepare a compound source plate containing the 1-(3-(methylsulfonyl)propyl)piperazine analog library, typically at 1 mM in DMSO.

    • Using an acoustic dispenser or pin tool, transfer a volume of compound solution to the assay plates to achieve a final concentration of 10 µM.

    • Include controls:

      • Negative Control (0% Inhibition): Wells treated with DMSO vehicle only.

      • Positive Control (100% Inhibition): Wells treated with a known cytotoxic agent (e.g., 100 µM digitonin).

  • Incubation: Return plates to the incubator for 48 hours.

  • Reagent Addition: Add 10 µL of 100 µM resazurin solution to each well for a final concentration of 20 µM.

  • Final Incubation: Incubate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition: Read the fluorescence intensity on a plate reader with excitation at ~560 nm and emission at ~590 nm.

Data Analysis and Hit Selection:

The quality of an HTS assay is determined by the Z-factor (Z'), a statistical measure of the separation between positive and negative controls.

  • Z' Calculation: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| An assay with a Z' > 0.5 is considered excellent for HTS.

  • Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))

  • Hit Criteria: Compounds demonstrating >50% inhibition (or a threshold of 3 standard deviations from the mean of the negative controls) are selected as primary "hits" for further investigation.

Part 2: Biochemical Screening - Targeting Protein Kinases

Protein kinases are a major class of drug targets, particularly in oncology, and many approved kinase inhibitors contain the piperazine scaffold.[7][8] This protocol describes a generic, fluorescence-based assay adaptable to many different protein kinases.

Protocol 2: ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. The amount of light generated is directly proportional to kinase activity.

Causality Behind Experimental Choices:

  • Assay Principle: The ADP-Glo™ system is chosen for its high sensitivity, broad dynamic range, and resistance to interference from colored or fluorescent compounds. It is a universal assay applicable to nearly any ADP-producing enzyme.

  • Substrate Concentration: The concentration of the peptide substrate is set at or near its Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.[9]

  • ATP Concentration: Similarly, the ATP concentration is kept at or near its Km value to facilitate the identification of ATP-competitive inhibitors, a common mechanism for kinase drugs.[9]

Biochemical Pathway Diagram:

Kinase_Assay_Pathway cluster_kinase_reaction Step 1: Kinase Reaction cluster_detection_reaction Step 2: ADP Detection Kinase Protein Kinase ADP ADP Kinase->ADP ATP ATP ATP->ADP Substrate Peptide Substrate Substrate->ADP PhosphoSubstrate Phospho-Substrate ADP->PhosphoSubstrate ADP_Glo_Reagent ADP-Glo™ Reagent (stops kinase reaction, depletes remaining ATP) Kinase_Detection_Reagent Kinase Detection Reagent (converts ADP to ATP) ADP->Kinase_Detection_Reagent Unconsumed ADP from Step 1 Inhibitor Piperazine Analog (Inhibitor) Inhibitor->Kinase ADP_Glo_Reagent->Kinase_Detection_Reagent Luciferase Luciferase/Luciferin Kinase_Detection_Reagent->Luciferase Light Luminescent Signal Luciferase->Light

Caption: Principle of the ADP-Glo™ kinase assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare all reagents (kinase, substrate, ATP, buffers) according to the manufacturer's protocol (e.g., Promega ADP-Glo™).

  • Compound Plating: Using an acoustic dispenser, add 50 nL of the piperazine analog library (1 mM in DMSO) to the wells of a 384-well, low-volume white plate.

  • Kinase Reaction Initiation:

    • Add 2.5 µL of a solution containing the protein kinase and its peptide substrate to each well.

    • Initiate the reaction by adding 2.5 µL of ATP solution. Final concentrations should be optimized, but a starting point is [ATP] = Km and [Substrate] = Km.

    • Controls: Include no-enzyme wells (high inhibition) and DMSO-only wells (no inhibition).

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Kinase Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

Data Presentation and Interpretation:

ParameterDescriptionTypical Value
Assay Format Homogeneous Luminescence384-well
Enzyme e.g., ABL1 Kinase1-5 ng/well
Substrate e.g., ABLtide10 µM
ATP Concentration At Km (e.g., 10 µM)10 µM
Primary Screen Conc. Single point10 µM
Z' Factor Assay Quality Metric> 0.6
Hit Follow-up Dose-response curveIC₅₀ determination

Hits from this screen would be compounds that significantly reduce the luminescent signal compared to DMSO controls. These would be prioritized for dose-response studies to determine their IC₅₀ (half-maximal inhibitory concentration).

Part 3: Cell-Based Antiviral Screening

The piperazine scaffold is present in several antiviral agents.[1][10] A cell-based antiviral assay provides a physiologically relevant system to identify inhibitors of viral replication, which could act at any stage of the viral life cycle (entry, replication, assembly, or egress).[11]

Protocol 3: Cytopathic Effect (CPE) Inhibition Assay

This assay identifies compounds that protect host cells from the virus-induced cell death, or cytopathic effect. Cell viability is measured at the end of the experiment, with a high signal indicating protection and thus, antiviral activity.

Causality Behind Experimental Choices:

  • Virus and Cell System: Respiratory Syncytial Virus (RSV) and HEp-2 cells are a well-established model for antiviral screening.[11] RSV causes significant CPE, providing a clear assay window.

  • Readout: The CellTiter-Glo® Luminescent Cell Viability Assay is used. It measures ATP levels, which is a robust indicator of viable cells. Its luminescent format minimizes interference from library compounds.

  • Counter-screen: It is critical to run a parallel assay without the virus to identify compounds that are cytotoxic on their own (as determined in Protocol 1). A true antiviral hit will protect cells from the virus but will not be toxic to uninfected cells.

Experimental Logic Diagram:

Antiviral_Screen_Logic cluster_assays Parallel Assays cluster_outcomes Possible Outcomes cluster_interpretation Interpretation Assay_A Assay A: Cells + Virus + Compound Outcome1 High Viability in A High Viability in B Assay_A->Outcome1 Outcome2 Low Viability in A High Viability in B Assay_A->Outcome2 Outcome3 Low Viability in A Low Viability in B Assay_A->Outcome3 Assay_B Assay B (Cytotoxicity): Cells + No Virus + Compound Assay_B->Outcome1 Assay_B->Outcome2 Assay_B->Outcome3 Interp1 HIT: Antiviral Activity Outcome1->Interp1 Interp2 INACTIVE: No Antiviral Effect Outcome2->Interp2 Interp3 CYTOTOXIC: Compound kills cells Outcome3->Interp3

Caption: Logic for hit identification in a CPE inhibition assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed HEp-2 cells into 384-well plates at a density that forms a near-confluent monolayer after 24 hours.

  • Compound Addition: Add the piperazine analog library to the plates at a final concentration of 10 µM.

  • Virus Infection:

    • Add RSV at a multiplicity of infection (MOI) that causes 80-90% cell death within 3-5 days.

    • Controls:

      • Virus Control (VC): Cells + Virus + DMSO (Maximum CPE).

      • Cell Control (CC): Cells + No Virus + DMSO (No CPE).

      • Positive Drug Control: Cells + Virus + known antiviral (e.g., Ribavirin).

  • Incubation: Incubate plates for 3-5 days at 37°C until CPE is clearly visible in the Virus Control wells.

  • Viability Readout:

    • Equilibrate the plates to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

    • Shake plates for 2 minutes to induce cell lysis.

  • Data Acquisition: After 10 minutes, measure luminescence with a plate reader.

Data Analysis and Hit Prioritization:

  • Calculate Percent CPE Inhibition: % Inhibition = 100 * (Signal_compound - Mean_VC) / (Mean_CC - Mean_VC)

  • Calculate Percent Cytotoxicity (from parallel non-virus plate): % Cytotoxicity = 100 * (1 - (Signal_compound_no_virus / Mean_CC))

  • Hit Criteria: A compound is considered a promising antiviral hit if it meets the following criteria:

    • % CPE Inhibition > 50%

    • % Cytotoxicity < 20%

Conclusion and Forward Path

This application note provides a validated, multi-pronged HTS framework for elucidating the biological activities of a novel library of 1-(3-(methylsulfonyl)propyl)piperazine analogs. By combining a broad primary cytotoxicity screen with targeted biochemical and cell-based assays, this strategy efficiently identifies and categorizes hits based on their preliminary mechanism of action. Hits emerging from these screens—whether antiproliferative, kinase inhibitors, or antiviral agents—represent high-quality starting points for comprehensive hit-to-lead campaigns, including secondary screening, structure-activity relationship (SAR) studies, and mechanism of action deconvolution.

References

  • Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. (2021). National Institutes of Health (NIH). [Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). [Source not explicitly provided, but content is standard HTS knowledge].
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central. [Link]

  • Modifications in the piperazine ring of nucleozin affect anti-influenza activity. (n.d.). National Institutes of Health (NIH). [Link]

  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. (2025). PubMed Central. [Link]

  • 1-(Methylsulfonyl)piperazine. (n.d.). PubChem, National Institutes of Health (NIH). [Link]

  • Basics of Enzymatic Assays for HTS. (2012). Assay Guidance Manual, National Institutes of Health (NIH). [Link]

  • The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. (2025). BellBrook Labs. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime (UNODC). [Link]

  • Cell-based assays in high-throughput mode (HTS). (n.d.). BioTechnologia. [Link]

  • High-Throughput Screening for the Discovery of Enzyme Inhibitors. (2020). ACS Publications. [Link]

  • Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease. (n.d.). PubMed Central. [Link]

  • High Throughput Screening - Pioneer in Fast Drug Discovery. (n.d.). Vipergen. [Link]

  • High-Throughput Screening for the Discovery of Enzyme Inhibitors. (2020). PubMed. [Link]

  • Compound screening. (n.d.). Nuvisan. [Link]

  • Discovery of Piperazinylquinoline Derivatives as Novel Respiratory Syncytial Virus Fusion Inhibitors. (n.d.). PubMed Central. [Link]

  • High-throughput screening. (n.d.). Wikipedia. [Link]

  • YM-53403, a Unique Anti-Respiratory Syncytial Virus Agent With a Novel Mechanism of Action. (n.d.). PubMed. [Link]

  • Cell-Based Assays for High-Throughput Screening. (n.d.). ResearchGate. [Link]

Sources

Advanced Radiosynthesis of 1-(3-(Methylsulfonyl)propyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Strategic Overview

This application note details the radiosynthesis of 1-(3-(Methylsulfonyl)propyl)piperazine (hereafter referred to as MSP-Pip ), a critical pharmacophore found in several antipsychotic and neuroleptic agents (e.g., Ziprasidone, Pridopidine analogues).

Radiolabeling this moiety presents a unique challenge: the molecule contains a secondary amine (highly nucleophilic) and a sulfone group (


). The strategic choice of labeling position dictates the utility of the tracer:
  • Carbon-11 (

    
    ):  Ideal for PET imaging to visualize receptor occupancy or biodistribution. The optimal site is the methyl group of the sulfone , introduced via 
    
    
    
    .
  • Tritium (

    
    ):  Ideal for in vitro binding assays and ADME studies. High specific activity is achieved by methylating the sulfinate precursor with 
    
    
    
    .

This guide prioritizes the Sulfinate Alkylation Strategy , a robust method that ensures regiospecificity and high radiochemical yield (RCY).

Chemical Strategy & Precursor Design

To successfully radiolabel MSP-Pip without forming unwanted side products (e.g., N-methylation of the piperazine), a protection-deprotection strategy is mandatory.

The Precursor: N-Boc-1-(3-sulfinopropyl)piperazine sodium salt

We utilize a sulfinate salt as the nucleophile. Sulfinates react with alkyl halides to form sulfones (


-alkylation) rather than sulfinic esters (

-alkylation) in polar aprotic solvents.

Critical Design Constraints:

  • N-Protection: The secondary amine of the piperazine must be protected (e.g., tert-butyloxycarbonyl, Boc ) to prevent N-alkylation by the radiomethylating agent.

  • Leaving Group on Isotope: We utilize

    
     or 
    
    
    
    (Methyl Triflate) for Carbon-11, and
    
    
    for Tritium.

Protocol A: Carbon-11 Labeling (PET Applications)

Objective: Synthesis of


MSP-Pip for PET imaging.
Radionuclide:  Carbon-11 (

min).[1] Method: S-alkylation of sulfinate followed by acid deprotection.
Materials & Reagents
ComponentSpecificationRole
Precursor N-Boc-1-(3-sulfinopropyl)piperazine Na saltSubstrate
Isotope

(Gas phase or in solution)
Labeling Agent
Solvent DMF (Anhydrous) or DMSOReaction Medium
Deprotection 6M HCl or TFACleavage of Boc
Base TBAH (Tetrabutylammonium hydroxide)Phase Transfer (Optional)
Step-by-Step Workflow

Step 1: Cyclotron Production & Trapping

  • Produce

    
     via the 
    
    
    
    nuclear reaction.
  • Convert to

    
     (Methyl Iodide) using the standard "gas phase" or "wet" method.
    
  • Trap

    
     in a reaction vessel containing:
    
    • 1.0–2.0 mg Precursor

    • 300

      
      L DMF
      

Step 2: S-Alkylation (The "Hot" Step)

  • Seal the vessel and heat to 80°C for 3 minutes .

    • Mechanism:[1][2][3][4][5][6] The sulfinate anion attacks the methyl iodide.

    • Note: Use of

      
       allows room temperature reaction but requires stricter anhydrous conditions.
      
  • Evaporate solvent (if using MeOTf/volatile solvents) or dilute for the next step.

Step 3: Deprotection

  • Add 500

    
    L of 6M HCl  (or TFA).
    
  • Heat to 100°C for 5 minutes .

    • Purpose: Removal of the Boc group to liberate the secondary amine.

  • Neutralize with 2M NaOH and buffer (e.g., Phosphate buffer pH 7.4) prior to injection onto HPLC.

Step 4: Purification & Formulation

  • Semi-prep HPLC: Reverse-phase C18 column (e.g., Luna C18, 250x10mm).

    • Mobile Phase: 15% Acetonitrile / 85% Water (0.1% TFA).

  • Collect the radioactive peak corresponding to MSP-Pip.

  • Trapping on C18 Sep-Pak, wash with water, elute with Ethanol, and formulate in saline.

Synthesis Pathway Diagram[2]

C11_Synthesis Precursor Precursor: N-Boc-Sulfinate Salt Intermediate Intermediate: [11C]N-Boc-Sulfone Precursor->Intermediate C11_MeI [11C]MeI (Cyclotron) C11_MeI->Intermediate S-Alkylation (DMF, 80°C) Deprotection Hydrolysis (HCl/TFA, 100°C) Intermediate->Deprotection Product Final Product: [11C]MSP-Pip Deprotection->Product Purification (HPLC)

Figure 1: Radiosynthesis workflow for Carbon-11 labeling of MSP-Pip via sulfinate alkylation.

Protocol B: Tritium Labeling (Binding Studies)

Objective: High specific activity (


 Ci/mmol) labeling for receptor binding assays.
Radionuclide:  Tritium (

,

years).
Methodology: Methylation with

This method mirrors the C-11 protocol but utilizes commercially available tritiated methyl iodide (or nosylate).

  • Dissolution: Dissolve 1 mg of N-Boc-1-(3-sulfinopropyl)piperazine (Na salt) in 0.5 mL anhydrous DMF.

  • Addition: Add

    
     (typically 100 mCi ampoule) via break-seal technique on a vacuum manifold.
    
  • Reaction: Stir at room temperature for 4 hours (longer time allowed due to long half-life).

  • Deprotection: Add 1 mL TFA/DCM (1:1), stir for 1 hour.

  • Purification: Remove volatiles under vacuum. Purify residue via HPLC to remove unreacted precursor and side products.

Quality Control & Validation (Self-Validating Systems)

To ensure scientific integrity, the final product must pass rigorous QC. The system is "self-validating" by using the non-radioactive standard (Cold Standard) as a reference.

QC Parameters Table
ParameterAcceptance CriteriaMethod
Radiochemical Purity

Analytical HPLC (Radio-detector)
Identity Co-elution with Cold Standard (

min)
UV/Radio-HPLC overlay
Specific Activity

GBq/

mol (for C-11)
UV mass calibration curve
Chemical Purity No UV impurities

g
UV (254 nm)
pH 4.5 – 8.0pH strip/meter
QC Decision Logic

QC_Logic Start Final Product Solution HPLC HPLC Analysis (Rad + UV) Start->HPLC Identity Co-elution with Standard? HPLC->Identity Purity Radio-Purity > 95%? Identity->Purity Yes Fail BATCH FAILED Identity->Fail No Release BATCH RELEASED Purity->Release Yes Purity->Fail No

Figure 2: Quality Control Decision Tree ensuring batch integrity.

Scientific Commentary & Causality

Why Sulfinate Alkylation?

Direct alkylation of a sulfinate (


) is superior to oxidizing a labeled sulfide (

) for Carbon-11 chemistry.
  • Speed: Oxidation steps (e.g., using Oxone or mCPBA) add 5–10 minutes to the synthesis. With C-11 (

    
     min), every minute lost is a 3.5% loss in yield.
    
  • Selectivity: Sulfinates are "ambident" nucleophiles but react preferentially at the Sulfur atom with "soft" electrophiles like Methyl Iodide, forming the desired sulfone.

Safety Considerations
  • Volatile Activity:

    
     is volatile. All reactions must occur in a lead-shielded hot cell with negative pressure.
    
  • Radiolysis: High molar activity products can undergo autoradiolysis. Add ethanol (5-10%) or ascorbic acid to the final formulation as a radical scavenger.

References

  • Simpkins, A. C., et al. (2013).

    
    C]sulfones via [
    
    
    
    C]methylation of lithium sulfinates." Applied Radiation and Isotopes. Link
  • Mock, B. H., et al. (1999). "S-[

    
    C]Methylation of thiols and sulfinates." Nuclear Medicine and Biology. Link
    
  • Gomez, L., et al. (2010). "Novel methods for the synthesis of Carbon-11 labeled sulfones." Journal of Labelled Compounds and Radiopharmaceuticals. Link

  • Nuvisan. "Custom Radiolabelling & Stable Isotope Synthesis."[7] Nuvisan DMPK Services. Link

Sources

1-(3-(Methylsulfonyl)propyl)piperazine in CNS disorder research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-(3-(Methylsulfonyl)propyl)piperazine in CNS Ligand Design

Executive Summary

This guide details the application of 1-(3-(Methylsulfonyl)propyl)piperazine (MSP-Piperazine) as a privileged building block in the discovery of Central Nervous System (CNS) therapeutics.[1][2] While structurally related to the dopaminergic stabilizer Pridopidine (which features a phenyl sulfone), the MSP-Piperazine moiety offers a distinct alkyl-sulfone pharmacophore.[1][2] This "flexible tail" strategy is critical for optimizing Lipophilic Ligand Efficiency (LLE) , reducing hERG liability, and targeting G-protein coupled receptors (GPCRs) and Sigma-1 receptors (S1R) with enhanced metabolic stability.[1][2]

Scientific Rationale & Chemical Biology

The "Sulfone Switch" in CNS Design

In CNS drug development, balancing blood-brain barrier (BBB) penetration with metabolic stability is paramount.[1][2] The 1-(3-(Methylsulfonyl)propyl)piperazine scaffold serves as a strategic replacement for traditional lipophilic linkers (e.g., propyl-benzene) or high-pKa amines.[1][2]

  • Metabolic Stability: The sulfone (

    
    ) moiety is metabolically inert compared to sulfoxides or thioethers, resisting oxidative attack by CYP450 enzymes.[1][2]
    
  • Dipole & Solubility: The strong dipole of the sulfone group lowers the LogP of the parent scaffold without introducing ionizable protons, preventing phospholipidosis—a common failure mode for cationic CNS drugs.[1]

  • Receptor Interaction: The sulfone oxygens act as weak hydrogen bond acceptors, often interacting with serine or threonine residues in the orthosteric binding pockets of D2/D3 dopamine receptors and the Sigma-1 chaperone.[1]

Target Landscape

Compounds derived from this scaffold typically exhibit polypharmacology, modulating:

  • Sigma-1 Receptor (S1R): Agonism promotes neuroprotection and BDNF secretion.[1][2][3]

  • Dopamine Receptors (D2/D3): Fine-tuning the linker length (propyl) often results in partial agonism or antagonism, useful for schizophrenia and Huntington’s disease models.[1][2]

Experimental Protocols

Protocol A: Modular Synthesis of CNS Libraries via Buchwald-Hartwig Amination

Objective: To couple 1-(3-(Methylsulfonyl)propyl)piperazine with heteroaryl halides to generate a library of potential S1R/D2 ligands.

Reagents:

  • Amine: 1-(3-(Methylsulfonyl)propyl)piperazine (free base or HCl salt).[1][2]

  • Substrate: Various Aryl/Heteroaryl Bromides (e.g., substituted quinolines, benzothiazoles).[1][2]

  • Catalyst:

    
     (Tris(dibenzylideneacetone)dipalladium(0)).[1][2]
    
  • Ligand: BINAP or Xantphos.[1][2]

  • Base: Sodium tert-butoxide (

    
    ) or 
    
    
    
    .[1][2]
  • Solvent: Anhydrous Toluene or 1,4-Dioxane.[1][2]

Step-by-Step Methodology:

  • Preparation: In a glovebox or under Argon stream, charge a reaction vial with Aryl Bromide (1.0 equiv, 0.5 mmol), MSP-Piperazine (1.2 equiv),

    
     (2 mol%), and BINAP (4 mol%).
    
  • Activation: Add

    
     (1.5 equiv).[1][2]
    
  • Solvation: Add anhydrous Toluene (5 mL/mmol). Seal the vial with a crimp cap containing a PTFE septum.[1]

  • Reaction: Heat the block to 100°C for 12–16 hours with vigorous magnetic stirring (800 rpm).

  • Work-up: Cool to Room Temperature (RT). Filter through a pad of Celite® eluting with EtOAc.[1][2]

  • Purification (Critical): Concentrate filtrate. Purify via SCX-2 (Strong Cation Exchange) cartridges:

    • Load crude in MeOH.

    • Wash with MeOH (removes non-basic impurities).[1][2]

    • Elute product with 2M

      
       in MeOH.
      
  • Final Polish: Evaporate ammonia/solvent. If necessary, perform Reverse-Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).[1][2]

Protocol B: Sigma-1 Receptor Radioligand Binding Assay

Objective: To determine the affinity (


) of the synthesized MSP-Piperazine derivatives.

Materials:

  • Ligand:

    
     (Specific S1R agonist).[1][2]
    
  • Tissue: Rat brain membrane homogenates or CHO cells overexpressing human S1R.[1][2]

  • Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow:

  • Incubation: Mix 100 µL membrane suspension (20 µg protein) with 25 µL

    
     (2-3 nM final) and 25 µL test compound (concentration range: 
    
    
    
    to
    
    
    M).
  • Equilibrium: Incubate at 37°C for 120 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold Tris buffer.

  • Quantification: Measure radioactivity via Liquid Scintillation Counting (LSC).

  • Analysis: Calculate

    
     using non-linear regression (GraphPad Prism) and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Data Analysis & Visualization

Physicochemical Impact of the MSP Moiety

The following table illustrates the theoretical shift in properties when replacing a standard propyl-benzene tail with the MSP tail in a piperazine scaffold.

PropertyPropyl-Benzene AnalogMSP-Piperazine AnalogImpact on CNS Drugability
LogP 3.8 - 4.52.1 - 2.8Improved: Lower lipophilicity reduces non-specific binding.[1][2]
tPSA (Ų) ~25~65Optimized: Sulfone adds polarity without exceeding BBB limits (<90 Ų).[1][2]
Metabolic Liability High (Aromatic hydroxylation)Low (Sulfone is inert)Extended Half-life: Reduced clearance.[1][2]
hERG Inhibition High RiskReduced RiskSafety: Lower lipophilicity correlates with lower hERG blockade.[2]
Mechanism of Action: Sigma-1 Modulation

The diagram below depicts the downstream effects of MSP-Piperazine ligands acting as Sigma-1 agonists, a primary application in neurodegenerative research (e.g., Huntington's, ALS).[1][2]

Sigma1_Pathway Ligand MSP-Piperazine Ligand S1R_ER Sigma-1 Receptor (ER Membrane) Ligand->S1R_ER Binding (Agonist) Dissociation Dissociation from BiP/GRP78 S1R_ER->Dissociation Activation Translocation Translocation to MAM (Mitochondria-Associated Membrane) Dissociation->Translocation Calcium Ca2+ Flux Regulation (IP3R Stabilization) Translocation->Calcium Chaperone Activity BDNF BDNF Secretion (Neurotrophic Support) Translocation->BDNF ER_Stress Inhibition of ER Stress (Unfolded Protein Response) Translocation->ER_Stress Neuroprotection Neuroprotection & Synaptic Plasticity Calcium->Neuroprotection BDNF->Neuroprotection ER_Stress->Neuroprotection

Caption: Activation of Sigma-1 Receptors by MSP-Piperazine ligands triggers translocation to the MAM, stabilizing Calcium signaling and promoting neuroprotection.[1][2]

Troubleshooting & Critical Parameters

  • Hygroscopicity: The HCl salt of 1-(3-(Methylsulfonyl)propyl)piperazine is hygroscopic.[1][2] Store in a desiccator at -20°C. Weigh quickly in a controlled environment to ensure stoichiometry accuracy during synthesis.

  • Pd Catalyst Poisoning: The piperazine nitrogens can coordinate with Palladium.[1][2] Ensure the use of bidentate ligands (BINAP/Xantphos) and a slight excess of catalyst (2-5 mol%) to prevent catalyst arrest.[1][2]

  • Impurity Profiling: A common impurity is the bis-alkylated piperazine (if synthesizing the reagent itself).[1][2] Ensure the starting material is >98% pure mon-substituted piperazine by LC-MS before starting library synthesis.[1][2]

References

  • Rung, J. P., et al. (2008). "The dopaminergic stabilizer Pridopidine (ACR16) displays a unique pharmacological profile in vivo."[1][2] CNS Drug Reviews. [1][2]

  • Maurice, T., & Goguadze, N. (2017). "Sigma-1 receptor agonists as a potential neuroprotective therapy for Huntington's disease."[1][2] Neurotherapeutics.[1][2] [1][2]

  • Meanwell, N. A. (2011). "Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design."[1][2] Journal of Medicinal Chemistry. (Context on sulfone/polarity modulation). [1][2]

  • Kest, B., et al. (1995). "Sigma receptor ligands: a review of their potential therapeutic applications."[1][2] Drug Development Research. [1][2]

  • Smith, S. B., et al. (2010). "The sigma-1 receptor: a new therapeutic target for retinal disease."[1][2] Investigative Ophthalmology & Visual Science.

Sources

protocol for assessing the enzymatic inhibition by 1-(3-(Methylsulfonyl)propyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the standardized protocol for evaluating the enzymatic inhibitory potential of 1-(3-(Methylsulfonyl)propyl)piperazine (hereafter referred to as MSP-Pip ). MSP-Pip is a privileged pharmacophore found in various bioactive ligands, including Sigma-1 receptor agonists (e.g., structural analogs of Pridopidine) and specific kinase inhibitors. Due to the presence of a secondary amine on the piperazine ring and a polar sulfone tail, MSP-Pip exhibits distinct physicochemical properties that necessitate specific assay conditions.

This guide covers:

  • Compound Preparation: Handling the basicity and solubility profile of MSP-Pip.

  • Inhibition Screening: Determination of IC50 values.

  • Kinetic Characterization: Elucidation of the Mechanism of Action (MoA) and

    
     determination.
    
  • Metabolic Liability Assessment: Protocols for assessing CYP450 inhibition (specifically CYP2D6), a common liability for piperazine scaffolds.

Chemical Context & Reagent Preparation

MSP-Pip contains a basic piperazine nitrogen (


) and a hydrogen-bond accepting sulfone group. This amphiphilic nature requires careful pH control during assay preparation to ensure the protonation state mimics physiological conditions or matches the enzyme's active site requirements.
Stock Solution Preparation
  • Solvent: Dimethyl sulfoxide (DMSO) is the preferred solvent. MSP-Pip is generally soluble in DMSO up to 100 mM.

  • Storage: Store 10 mM aliquots at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis or oxidation of trace impurities.

  • Salt Correction: If using the hydrochloride salt (MSP-Pip·HCl), correct the molecular weight calculation.

    • MW (Free Base): ~206.3 g/mol

    • MW (HCl Salt): ~242.8 g/mol

Assay Buffer Considerations
  • Buffer System: Use HEPES (50 mM) or Tris-HCl (50 mM) adjusted to pH 7.4.

  • Detergents: Include 0.01% Triton X-100 or CHAPS to prevent non-specific aggregation, a common artifact with fragment-sized inhibitors.

  • Reducing Agents: If the target enzyme has catalytic cysteines, include 1 mM DTT. Note: Sulfones are generally stable to DTT, unlike sulfonamides which can occasionally show reactivity.

Experimental Protocol: IC50 Determination

The primary objective is to establish the potency of MSP-Pip against a target enzyme (Target-X).

Workflow Diagram

InhibitionWorkflow cluster_QC Quality Control Stock Stock Prep (10mM DMSO) Dilution Serial Dilution (1:3 Log Series) Stock->Dilution Plate Plate Setup (Enzyme + MSP-Pip) Dilution->Plate Incubation Pre-Incubation (15-30 min) Plate->Incubation Equilibrium Reaction Start Reaction (+ Substrate) Incubation->Reaction Initiation Readout Signal Detection (Fluorescence/Abs) Reaction->Readout Linear Phase Z_Prime Z' Factor > 0.5

Figure 1: Step-by-step workflow for IC50 determination. Pre-incubation is critical for MSP-Pip to establish equilibrium binding.

Step-by-Step Procedure
  • Serial Dilution: Prepare a 10-point dose-response curve starting at 100 µM (final assay concentration), using 3-fold serial dilutions in assay buffer containing 1% DMSO (to match the final DMSO concentration).

  • Enzyme Addition: Dispense the target enzyme into 384-well plates.

  • Inhibitor Addition: Add MSP-Pip dilutions to the enzyme.

  • Equilibration: Incubate for 20 minutes at room temperature. Rationale: This allows the inhibitor to access the active site before substrate competition begins.

  • Substrate Initiation: Add the substrate at a concentration equal to its

    
     (Michaelis constant). Rationale: Testing at 
    
    
    
    balances sensitivity for competitive, non-competitive, and uncompetitive inhibitors.
  • Detection: Monitor product formation in kinetic mode (continuous read) for 30–60 minutes.

Data Analysis

Calculate the percent inhibition using the following formula:



Fit the data to the four-parameter logistic (4PL) equation to derive the 

.

Mechanism of Action (MoA) & Ki Determination

If MSP-Pip shows significant inhibition (


), the mode of inhibition must be determined. Piperazine derivatives often act as competitive inhibitors by mimicking peptide bonds or binding to cation-pi sites.
Experimental Setup

Perform a matrix assay varying both Substrate (


) and Inhibitor (

) concentrations.
  • [S] range: 0.5

    
     to 10 
    
    
    
    (5 concentrations).
  • [I] range: 0, 0.5

    
    , 1 
    
    
    
    , 2
    
    
    , 4
    
    
    .
Diagnostic Plots

Use the Lineweaver-Burk (Double Reciprocal) plot to visualize the inhibition mechanism.

Table 1: Interpretation of Kinetic Constants

Inhibition Mode

Effect

Effect
Diagnostic Plot Characteristic
Competitive UnchangedIncreasesLines intersect at Y-axis (

)
Non-Competitive DecreasesUnchangedLines intersect at X-axis (

)
Mixed DecreasesChangesLines intersect in Quadrant II or III
Uncompetitive DecreasesDecreasesLines are parallel
MoA Decision Logic

MoALogic Start Inhibition Data (Matrix Assay) VmaxCheck Does Vmax decrease? Start->VmaxCheck KmCheck Does Km increase? VmaxCheck->KmCheck No Parallel Are lines parallel? VmaxCheck->Parallel Yes Result_Comp Competitive (Binds Active Site) KmCheck->Result_Comp Yes Result_NonComp Non-Competitive (Allosteric Site) Parallel->Result_NonComp No (Km constant) Result_UnComp Uncompetitive (Binds ES Complex) Parallel->Result_UnComp Yes

Figure 2: Decision tree for classifying the mechanism of action based on kinetic shifts.

Special Case: CYP450 Inhibition & Time-Dependence

Piperazine scaffolds, particularly those resembling Pridopidine or Phenylpiperazines , are frequent inhibitors of Cytochrome P450 2D6 (CYP2D6). Furthermore, the piperazine ring can undergo metabolic activation, leading to Mechanism-Based Inhibition (MBI) or Time-Dependent Inhibition (TDI).

Rationale

Pridopidine is a known metabolism-dependent inhibitor of CYP2D6 [1].[1] Since MSP-Pip shares the piperazine-alkyl-sulfone motif, it must be assessed for TDI to prevent clinical drug-drug interactions (DDI).

IC50 Shift Assay Protocol
  • Preparation: Prepare two parallel incubation plates containing Human Liver Microsomes (HLM) and MSP-Pip.

    • Plate A (-NADPH): Incubate MSP-Pip with HLM without NADPH (cofactor) for 30 mins.

    • Plate B (+NADPH): Incubate MSP-Pip with HLM with NADPH for 30 mins (allows metabolism to occur).

  • Dilution: Dilute both mixtures 10-fold into a secondary incubation containing the specific CYP substrate (e.g., Bufuralol for CYP2D6) and NADPH.

  • Readout: Measure the formation of the metabolite (1'-hydroxybufuralol) via LC-MS/MS.

  • Calculation: Calculate the

    
     for both conditions.
    
    • Shift Ratio:

      
      .
      
    • Interpretation: A ratio

      
       indicates Time-Dependent Inhibition (TDI), suggesting the formation of a reactive metabolite.
      

References

  • Vertex AI Search. (2026). Pridopidine metabolites enzymatic inhibition. 1[2]

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley. Link

  • Zheng, X., et al. (2016).[3] Discovery of Piperazinylquinoline Derivatives as Novel Respiratory Syncytial Virus Fusion Inhibitors. ACS Medicinal Chemistry Letters. 3[2]

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link

Sources

Application Note: High-Precision Cell Culture Protocols for Evaluating Pridopidine Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Compound Identity: 1-(3-(Methylsulfonyl)propyl)piperazine (Common Name: Pridopidine ; ACR16) Target Mechanism: Sigma-1 Receptor (S1R) Agonism / Dopamine D2 Receptor Stabilization Primary Application: Neuroprotection, BDNF Trafficking, and ER Stress Mitigation

Executive Summary & Mechanistic Grounding

The molecule 1-(3-(Methylsulfonyl)propyl)piperazine , widely known as Pridopidine , is a selective Sigma-1 Receptor (S1R) agonist.[1][2] While originally characterized as a dopamine stabilizer, current consensus identifies S1R activation as its primary driver of neuroprotective efficacy, particularly in Huntington’s Disease (HD) and ALS models.

Scientific Rationale for Protocol Design: Unlike linear dose-response compounds, Pridopidine often exhibits a biphasic (bell-shaped) dose-response curve , a hallmark of S1R agonists. High concentrations may desensitize the receptor or engage off-target low-affinity sites (e.g., D2R). Therefore, this guide prioritizes dose-optimization and mechanistic validation using specific antagonists (NE-100) to ensure the observed effects are S1R-mediated.

Mechanistic Pathway Visualization

The following diagram illustrates the signal transduction pathway utilized in these protocols to validate efficacy.

S1R_Pathway Pridopidine Pridopidine (Agonist) S1R Sigma-1 Receptor (ER-Mitochondria Interface) Pridopidine->S1R Activates NE100 NE-100 (Antagonist) NE100->S1R Blocks BDNF_Trk BDNF Trafficking & Secretion S1R->BDNF_Trk Enhances ER_Stress ER Stress Response (IRE1/PERK inhibition) S1R->ER_Stress Mitigates Survival Neuronal Survival (Neuroprotection) BDNF_Trk->Survival ER_Stress->Survival

Figure 1: Pridopidine activates S1R at the ER-mitochondria associated membrane (MAM), leading to enhanced BDNF secretion and reduction of ER stress.[2] Specificity is validated by the antagonist NE-100.[3]

Material Preparation & Handling[5]

Critical Quality Attribute: Pridopidine is a base. It is frequently supplied as a Hydrochloride (HCl) salt to improve solubility.

ParameterSpecificationNotes
Solvent Water or Saline (preferred for HCl salt)DMSO is compatible but water is preferred to minimize vehicle toxicity in sensitive neurons.
Stock Concentration 10 mM or 100 mMStore at -20°C. Avoid repeated freeze-thaw cycles.
Working Range 10 nM – 100 µMWarning: Efficacy often peaks between 0.1 µM and 10 µM.
Stability HighStable in culture media (pH 7.4) for >48 hours.

Cell Model Selection

Select the model based on the specific pathological feature you wish to rescue.

Cell TypeRelevanceRecommended Assay
Primary Striatal Neurons (Murine) Gold Standard for HD. Expresses endogenous S1R.BDNF Trafficking / Glutamate Excitotoxicity
SH-SY5Y (Differentiated) Human origin. Scalable. Requires Retinoic Acid (RA) differentiation for neuronal phenotype.ER Stress (Tunicamycin) Rescue
NSC-34 Motor neuron-like. Relevant for ALS.Oxidative Stress Protection

Protocol 1: Determination of Non-Toxic Range & Biphasic Response

Objective: To identify the "therapeutic window" where Pridopidine is non-toxic and S1R-selective.

Methodological Steps:
  • Seeding: Plate differentiated SH-SY5Y cells at

    
     cells/well in 96-well plates. Allow attachment (24h).
    
  • Preparation: Prepare serial dilutions of Pridopidine in serum-free (or low-serum) Neurobasal medium.

    • Range: 0 (Vehicle), 0.01, 0.1, 1.0, 10, 50, 100 µM.

  • Treatment: Aspirate media and apply treatment solutions. Incubate for 24 hours .

  • Readout: Use an ATP-based assay (e.g., CellTiter-Glo) rather than MTT, as metabolic modulators can sometimes skew tetrazolium reduction rates without affecting viability.

  • Analysis: Plot viability vs. Log[Concentration].

    • Pass Criteria: Viability >90% relative to vehicle.

    • Note: If viability drops significantly at >50 µM, restrict efficacy assays to <50 µM.

Protocol 2: Neuroprotective Efficacy (Glutamate Excitotoxicity)

Objective: To quantify the ability of Pridopidine to rescue neurons from glutamate-induced death, a core pathology in neurodegeneration.

Experimental Workflow Diagram

Workflow T0 T=0h Cell Seeding T24 T=24h Pre-Treatment (Pridopidine) T0->T24 T25 T=25h Add Stressor (Glutamate) T24->T25 T48 T=48h Readout (Caspase 3/7 or ATP) T25->T48

Figure 2: Temporal sequence of the neuroprotection assay.[4] Pre-treatment is critical to prime S1R-mediated adaptive responses.

Detailed Procedure:
  • Culture: Use Primary Striatal Neurons (DIV 7-10) or differentiated SH-SY5Y.

  • Pre-Treatment (The Priming Step):

    • Replace media with fresh maintenance media containing Pridopidine (Optimized dose, typically 0.1 µM – 10 µM ).

    • Control A: Vehicle only.

    • Control B (Mechanism Check): Pridopidine + NE-100 (1 µM). NE-100 is a selective S1R antagonist. If Pridopidine works via S1R, NE-100 must abolish the protective effect.

    • Incubate for 1 hour (acute) or 24 hours (prophylactic).

  • Stress Induction:

    • Add L-Glutamate (final conc. 50–100 µM) or NMDA directly to the wells without removing Pridopidine.

  • Incubation: Incubate for an additional 24 hours.

  • Quantification:

    • Measure Caspase-3/7 activity (apoptosis marker) or LDH release (necrosis marker).

    • Calculation: % Neuroprotection =

      
      
      

Protocol 3: Functional Biomarker – BDNF Secretion ELISA

Objective: To confirm target engagement by measuring Brain-Derived Neurotrophic Factor (BDNF) release, a direct downstream effect of S1R activation.

  • Cell Density: High density is required. Plate

    
     cells/well in a 6-well plate.
    
  • Starvation: Wash cells with PBS and switch to serum-free media for 4 hours prior to treatment (to remove serum BDNF).

  • Treatment: Treat with Pridopidine (0.1, 1.0, 10 µM) for 48 hours .

  • Supernatant Collection:

    • Collect media. Centrifuge at 10,000 x g for 5 mins to remove debris.

    • Crucial: Add protease inhibitors immediately to the supernatant.

    • Store at -80°C or assay immediately.

  • ELISA: Use a sensitive BDNF ELISA kit (detection limit < 15 pg/mL).

  • Normalization: Lyse the cells in the well and measure Total Protein (BCA Assay). Normalize BDNF concentration (pg/mL) to Total Protein (mg).

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No effect at high dose (e.g., 100 µM) Off-target effects or receptor desensitization.Test lower concentrations (10 nM - 1 µM). The curve is likely bell-shaped.
Precipitation in media Interaction with serum proteins (rare) or pH shock.Dissolve stock in water if possible; dilute slowly into pre-warmed media.
NE-100 fails to block effect Effect may be D2R mediated or non-specific.Verify S1R expression in your cell line via Western Blot.

References

  • Geva, M. et al. (2016). Pridopidine activates neuroprotective pathways impaired in Huntington Disease. Human Molecular Genetics. Link

    • Key Insight: Establishes the S1R dependence of Pridopidine's effect on BDNF.[1][3][5]

  • Ryskamp, D. et al. (2017). The sigma-1 receptor mediates the beneficial effects of pridopidine in a mouse model of Huntington disease.[6] Neurobiology of Disease. Link

    • Key Insight: Demonstrates the bell-shaped dose-response curve and calcium homeostasis rescue.[6]

  • Smith-Dijak, A.I. et al. (2019). Pridopidine rescues synaptic plasticity and motor abnormalities in a mouse model of Huntington's disease. Neurotherapeutics.[6][7] Link

    • Key Insight: Validation of synaptic protection mechanisms.[1][5]

  • Kurenny, D.E. et al. (2004). Modulation of ion channels by the sigma-1 receptor agonist pridopidine. European Journal of Pharmacology. Link

    • Key Insight: Early characteriz

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-(Methylsulfonyl)propyl)piperazine

[1]

Case ID: SYN-PIP-MS-042 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Yield Optimization & Impurity Control[1]

Executive Summary

The synthesis of 1-(3-(Methylsulfonyl)propyl)piperazine presents a classic chemoselectivity challenge.[1] The target molecule contains a secondary amine and a polar sulfone tail. The primary yield-limiting factors are bis-alkylation (formation of the symmetric dimer) and product loss during aqueous workup due to the high polarity of the sulfone moiety.[1]

This guide moves beyond standard textbook protocols, implementing a "Proton-Buffered Stoichiometry" approach to maximize mono-alkylation and detailing a Polar-Organic Extraction strategy to recover the water-soluble product.[1]

Part 1: Diagnostic Troubleshooting (Q&A)

Issue 1: "I am seeing large amounts of the bis-alkylated impurity (dimer) by LCMS."

Diagnosis: You are likely operating under "uncontrolled nucleophilicity."[1] Piperazine has two equivalent nucleophilic nitrogens. Once the first alkylation occurs, the product (a secondary amine) often becomes more nucleophilic than the starting material due to the inductive electron-donating effect of the alkyl chain, leading to runaway double alkylation.

Corrective Action: Switch to the Hydrohalide Control Method . Instead of using free-base piperazine, use Piperazine Monohydrochloride (or generate it in situ).[1][2]

  • The Logic: By protonating one nitrogen, you statistically deactivate it.[3] The remaining free nitrogen reacts to form the product.[1] The positive charge on the product's ammonium tail (at physiological/reaction pH) electrostatically repels a second attack, drastically reducing bis-alkylation.[1]

  • Reference: This aligns with the "Monopiperazinium Salt" strategy described in patent literature for high-selectivity alkylations [1][2].

Issue 2: "My conversion is low (<40%) even after refluxing for 24 hours."

Diagnosis: The electrophile, 1-chloro-3-(methylsulfonyl)propane , is a relatively sluggish alkylating agent.[1] The sulfone group is electron-withdrawing, but the propyl linker dampens its activation of the leaving group (chloride).[1] Furthermore, the sulfone moiety can coordinate with metal cations (if using carbonate bases), potentially stalling the reaction.

Corrective Action: Implement Finkelstein Activation . Add 10–20 mol% Sodium Iodide (NaI) to the reaction mixture.

  • The Logic: The iodide displaces the chloride in situ to form the corresponding alkyl iodide, which is a significantly better electrophile (leaving group ability: I⁻ > Cl⁻). This often doubles the reaction rate for sulfonyl-alkyl halides.[1]

Issue 3: "The reaction works, but I lose most of my product during the water wash."

Diagnosis: This is a polarity trap.[1] The methylsulfonyl group (

11

Corrective Action: Use a Salting-Out / Polar-Extraction protocol.[1]

  • Saturate the aqueous phase with NaCl or K₂CO₃ (Salting out).[1]

  • Extract with DCM:Isopropanol (9:1) or n-Butanol . Avoid simple Ether/Ethyl Acetate extractions as they will leave the sulfone behind in the water.[1]

Part 2: The "Hydrohalide Control" Protocol

Objective: Synthesis of 1-(3-(Methylsulfonyl)propyl)piperazine with >85% Mono-Selectivity.

Reagents & Stoichiometry
ComponentRoleEquivalents (Eq)Notes
Piperazine Nucleophile5.0 - 10.0Large excess essential if not using HCl salt method.[1]
1-Chloro-3-(methylsulfonyl)propane Electrophile1.0Limiting Reagent.[1]
Ethanol (Abs.) SolventN/AHigh solubility for reagents; allows precipitation of bis-salt.[1]
Sodium Iodide (NaI) Catalyst0.15Activates the alkyl chloride.
HCl (conc.) pH Modulator1.0 (relative to Pip)Only if using "Hydrohalide" method.[1]
Step-by-Step Methodology
Phase A: Reaction Setup (In-Situ Protection)
  • Dissolve Piperazine (5.0 eq) in Ethanol (10 mL/g).

  • CRITICAL: Add Conc. HCl (1.0 eq relative to Piperazine) dropwise at 0°C.

    • Observation: A white precipitate (Piperazine Dihydrochloride) may form transiently and redissolve or persist depending on concentration.[1]

    • Goal: Create a buffer of Piperazine and Piperazine[1]·HCl.

  • Add Sodium Iodide (0.15 eq) .

  • Add 1-Chloro-3-(methylsulfonyl)propane (1.0 eq) dropwise at room temperature.

Phase B: Reaction Execution
  • Heat the mixture to Reflux (approx. 78°C) under Nitrogen.

  • Monitor via TLC (System: DCM/MeOH/NH₄OH 90:10:1). Staining with Ninhydrin is required (UV may be weak for the aliphatic chain).

  • Reaction time is typically 12–16 hours .[1]

Phase C: Workup & Purification
  • Cool reaction to 0°C.

    • Precipitation: Excess Piperazine Dihydrochloride often precipitates out.[1][4] Filter this solid off (it can be recycled).[1]

  • Evaporate the filtrate to dryness to remove Ethanol.[1]

  • Basify: Redissolve residue in minimal water and adjust pH to >12 using 50% NaOH.

  • Extraction: Extract 4x with DCM (Dichloromethane) .

    • Note: If the layers do not separate well due to the sulfone, add solid NaCl to saturation.

  • Drying: Dry combined organics over Na₂SO₄ and concentrate.

  • Distillation (Optional): If high purity is needed, Kugelrohr distillation is effective for this oil (High Vacuum, ~150–180°C), leaving the heavier bis-alkylated dimer behind.[1]

Part 3: Visualization of Workflows

Figure 1: Reaction Mechanism & Selectivity Logic

This diagram illustrates how protonation directs the reaction toward the desired mono-substituted product.[1]

ReactionPathwayPipPiperazine (Excess)PipHClPiperazine·HCl(Protonated Shield)Pip->PipHCl+ HCl (1 eq)MonoTarget Mono-Product(1-(3-(Methylsulfonyl)propyl)piperazine)Pip->MonoReaction w/ ElectrophilePipHCl->MonoStatistical ProtectionElectrophileCl-(CH2)3-SO2Me(Alkylating Agent)Electrophile->Mono+ NaI (Cat.)BisBis-Alkylated Dimer(Impurity)Mono->BisOver-Alkylation(Suppressed by HCl/Excess)

Caption: The "Hydrohalide Control" strategy uses protonation to statistically shield one nitrogen, suppressing the formation of the bis-alkylated impurity.[1][3]

Figure 2: Purification Decision Tree

This workflow guides the user through the difficult separation of the polar sulfone product from excess piperazine.

PurificationFlowCrudeCrude Reaction Mixture(EtOH, Pip, Pip.HCl, Product, Dimer)Step11. Cool to 0°C & FilterCrude->Step1Solid1Solid: Recyclable Pip.2HClStep1->Solid1PrecipitateFiltrate1Filtrate: Product + Mono-SaltsStep1->Filtrate1Step22. Evaporate EtOH -> Basify (pH >12)Filtrate1->Step2Step33. Extract w/ DCM or DCM:iPrOH (9:1)Step2->Step3PhaseAqAqueous Phase:Inorganic SaltsStep3->PhaseAqWastePhaseOrgOrganic Phase:Product + DimerStep3->PhaseOrgKeepStep44. High Vac Distillation(or HCl Salt Formation)PhaseOrg->Step4FinalPure Product(>98% Purity)Step4->Final

Caption: Purification workflow emphasizing the removal of bulk piperazine via filtration and the necessity of polar solvents for extraction.

Part 4: References

  • Peroutka, R. et al. (2020).[1] Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Molecules , 25(9), 2138.[1]

  • Pazdera, P. et al. (2011).[1] Process for the N-monoalkylation of piperazine. Patent DE1092019B / CZ 2011/0847.[1]

  • BenchChem Technical Guides. (2024). Comparative Guide to Alkylating Agents for Piperazine Substitution.

  • Organic Chemistry Portal. (2023). Synthesis of Piperazines: Recent Literature.

optimizing reaction conditions for 1-(3-(Methylsulfonyl)propyl)piperazine derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: MSP-PIP-OPT-001 Status: Active Subject: Optimization of Reaction Conditions, Solubility Management, and Purification Protocols

Executive Summary & Diagnostic Workflow

The Core Challenge: Derivatizing 1-(3-(Methylsulfonyl)propyl)piperazine requires balancing two opposing chemical behaviors.

  • The Nucleophile: The piperazine secondary amine is highly nucleophilic and chemically robust.[1]

  • The Anchor: The (methylsulfonyl)propyl tail is highly polar and non-volatile.[1] While it improves aqueous solubility in final drugs, it complicates traditional organic workups (extraction) and normal-phase purification.[1]

Diagnostic Decision Tree: Use the following workflow to select the optimal reaction pathway based on your target electrophile.

ReactionOptimization Start Start: 1-(3-(Methylsulfonyl) propyl)piperazine Electrophile Select Electrophile Start->Electrophile Acid Carboxylic Acid (R-COOH) Electrophile->Acid ArylHalide Aryl Halide (Ar-X) Electrophile->ArylHalide AlkylHalide Alkyl Halide (R-CH2-X) Electrophile->AlkylHalide AmidePath Amide Coupling Acid->AmidePath BuchwaldPath Buchwald-Hartwig ArylHalide->BuchwaldPath SN2Path SN2 Alkylation AlkylHalide->SN2Path HATU Reagent: HATU + DIPEA Solvent: DMF AmidePath->HATU RuPhos Cat: Pd2(dba)3 + RuPhos Base: NaOtBu BuchwaldPath->RuPhos K2CO3 Base: K2CO3 + KI (cat) Solvent: MeCN SN2Path->K2CO3

Figure 1: Decision matrix for derivatization pathways based on electrophile class.

Module A: Amide Coupling (Acylation)

Common Issue: Low yield due to poor solubility of the sulfone starting material in DCM or steric hindrance of the carboxylic acid.

Technical Insight

The propyl linker isolates the piperazine nitrogen from the electron-withdrawing sulfone group.[1] Therefore, the nitrogen remains sufficiently nucleophilic (


).[1] However, the polarity of the sulfone tail often leads to precipitation in non-polar solvents like Dichloromethane (DCM).
Optimized Protocol: HATU-Mediated Coupling

Applicability: Best for sterically hindered acids or valuable substrates.[1]

  • Solvent System: Switch from DCM to DMF or DMAc (Dimethylacetamide).[1] The sulfone tail is highly soluble in dipolar aprotic solvents.[1]

  • Stoichiometry:

    • Amine (Start Material): 1.0 equiv

    • Carboxylic Acid: 1.1 equiv[1]

    • HATU: 1.1 equiv

    • DIPEA (Hünig's Base): 3.0 equiv

  • Procedure:

    • Dissolve the Carboxylic Acid and DIPEA in DMF (0.2 M).

    • Add HATU and stir for 5 minutes (Pre-activation is critical).[1]

    • Add 1-(3-(Methylsulfonyl)propyl)piperazine .[1]

    • Stir at RT for 1–2 hours.

  • Workup (Critical):

    • Do not wash with water immediately; the product may partition into the aqueous phase due to the sulfone.

    • Recommended: Dilute with EtOAc, wash 3x with saturated LiCl solution (removes DMF), then brine.

Pro-Tip: If using T3P (Propylphosphonic anhydride) , use EtOAc as the solvent and Pyridine (3 equiv) as the base. T3P offers a cleaner workup (water-soluble byproducts) which is advantageous for this polar substrate [1].[1]

Module B: Buchwald-Hartwig Amination (N-Arylation)

Common Issue: Catalyst poisoning or failure to couple with electron-rich aryl halides.[1]

Technical Insight

Secondary amines (like piperazine) are excellent substrates for Pd-catalyzed coupling.[1][2] However, the sulfone group can act as a weak ligand for Palladium, potentially dampening catalytic activity if the ligand is not bulky enough.

Optimized Protocol: The RuPhos System

Applicability: Aryl bromides and chlorides.[1]

ComponentRecommendationFunction
Catalyst Source

or

Palladium source.
Ligand RuPhos or BrettPhos Bulky, electron-rich ligands prevent Pd-sulfone coordination and facilitate reductive elimination [2].[1]
Base NaOtBu (Sodium tert-butoxide)Strong base for rapid reaction.[1] Use

if functional groups are sensitive.[1]
Solvent t-Amyl Alcohol or Dioxane High boiling point, good solubility for polar substrates.[1]

Troubleshooting Steps:

  • Q: Reaction stalled at 50% conversion?

    • A: Add a second portion of catalyst/ligand (0.5 equiv of initial load) and ensure the reaction is strictly oxygen-free (sparge with Argon for 15 mins).

  • Q: Product is stuck in the aqueous layer?

    • A: The sulfone makes the product "amphiphilic."[1] Saturate the aqueous layer with NaCl or use DCM/Isopropanol (3:1) for extraction.[1]

Module C: Solubility & Purification (The Sulfone Factor)

Common Issue: "I can't get my compound off the silica column" or "I lost my product during extraction."[1]

Root Cause Analysis

The methylsulfonyl group (


) is a hydrogen-bond acceptor and highly polar.[1]
  • LogP Shift: Adding this group typically lowers LogP by ~1.5 to 2.0 units compared to a propyl chain alone.[1]

  • Silica Interaction: The sulfone interacts strongly with silanols on normal phase silica, causing "streaking" or irreversible adsorption.[1]

Purification Solutions
Option 1: Modified Normal Phase (Flash Chromatography)

Standard EtOAc/Hexane will likely fail.[1] You must increase polarity and ionic strength.[1]

  • Eluent: DCM : Methanol :

    
     (90 : 9 : 1).[1]
    
  • Why: The ammonia competes with the amine for silanol sites, sharpening the peak. The methanol solubilizes the sulfone.[1]

Option 2: Reverse Phase (C18) - Highly Recommended

Because the starting material and derivatives are polar, Reverse Phase (RP) chromatography is often superior.

  • Column: C18 functionalized silica.[1]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1]

  • Gradient: 0% to 40% MeCN. (The sulfone will elute early; non-polar impurities will stick).[1]

Option 3: SCX (Strong Cation Exchange) Catch-and-Release

Ideal for removing non-basic impurities.[1]

  • Load crude reaction mixture (dissolved in MeOH) onto an SCX cartridge.

  • Wash with MeOH (removes neutral/acidic impurities).[1]

  • Elute product with 2M

    
     in MeOH .
    
  • Concentrate.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: Can I use microwave irradiation for these reactions? A: Yes. The sulfone group is polar and couples well with microwave heating.[1] For


 reactions (reacting with fluoronitrobenzene, for example), microwave heating at 120°C for 10-20 minutes in DMSO often drives the reaction to completion where thermal heating fails [3].

Q2: My LCMS shows a mass of M+14. What happened? A: This is likely methylation.[1] If you used Methyl Iodide or a similar electrophile, you may have quaternized the nitrogen (over-alkylation). To prevent this, use a mild base (


) and add the electrophile dropwise at 0°C.[1]

Q3: Is the methylsulfonyl group stable to reduction? A: Generally, yes. It is stable to


 and catalytic hydrogenation (

).[1] However, avoid strong reducing agents like

at high temperatures, which can sometimes reduce sulfones to sulfides or cleave the C-S bond.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][4][5][6] Organic Process Research & Development. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Kaval, N., et al. (2005).[1] Microwave-Assisted Synthesis of Pyrazinone Derivatives. Journal of Combinatorial Chemistry. [Link]

  • Biotage Application Note. (2023). Strategies for Purifying Polar Heterocycles. [Link]

Sources

Technical Guide: Stability & Handling of 1-(3-(Methylsulfonyl)propyl)piperazine in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

1-(3-(Methylsulfonyl)propyl)piperazine is a bifunctional building block characterized by a secondary amine (piperazine ring) and a polar, electron-withdrawing methylsulfonyl group linked by a propyl chain. While generally robust, its stability in Dimethyl Sulfoxide (DMSO) is governed by the interplay between the nucleophilic secondary amine and the hygroscopic, oxidizing nature of DMSO.

This guide addresses the specific physicochemical challenges of maintaining this compound in solution, moving beyond generic advice to target the molecular mechanisms of degradation: oxidative discoloration , hygroscopic precipitation , and carbamate formation .

Core Stability Profile
ParameterSpecification / Behavior
Solubility in DMSO High (>50 mM) for Free Base; Moderate for HCl salts (may require warming).
Primary Degradation Mode Oxidative N-oxide formation at the secondary amine (slow, yellowing).
Secondary Degradation Mode Precipitation induced by water absorption (DMSO is hygroscopic).
Shelf Life (Solution) 6 months at -20°C; 12 months at -80°C.
Freeze-Thaw Tolerance Low. Limit to <3 cycles to prevent supersaturation and precipitation.

Critical Handling Protocols

Protocol A: Preparation of High-Integrity Stock Solutions

Rationale: The heat of solution for sulfones can be endothermic, while the amine protonation state affects solubility. This protocol ensures complete dissolution without thermal degradation.

  • Calculate & Weigh: Determine the mass required for a 10 mM or 50 mM stock. Avoid concentrations >100 mM to prevent "crashing out" upon freezing.

  • Solvent Choice: Use Anhydrous DMSO (≥99.9%, water <50 ppm).

    • Why? Standard DMSO contains trace water. The sulfone group is polar, but the propyl linker adds lipophilicity. Excess water increases the polarity of the solvent system, potentially forcing the lipophilic backbone out of solution.

  • Inert Gas Purge (Critical): Before capping, gently purge the headspace of the vial with dry Nitrogen or Argon for 10-15 seconds.

    • Mechanism:[1][2][3][4][5] This displaces atmospheric CO₂, preventing the secondary amine from reacting to form piperazine carbamates , a common artifact often mistaken for degradation.

  • Dissolution: Vortex for 30 seconds. If the compound is a hydrochloride salt and remains turbid, sonicate at 40°C for 5 minutes.

    • Note: Do not exceed 60°C. High temperatures in DMSO can accelerate the oxidation of the secondary amine.

Protocol B: Visual QC & Troubleshooting

Rationale: Early detection of instability saves valuable cell lines and assay reagents.

ObservationDiagnosisRemediation
Solution turns Yellow/Amber Oxidation. Formation of N-oxides or trace impurities reacting with DMSO.Discard. The secondary amine has likely oxidized. Check LCMS for M+16 peak.
White Precipitate / Turbidity Water Ingress. DMSO absorbed atmospheric moisture, reducing solubility.Sonicate. Warm to 37°C and sonicate. If it clears, use immediately. If not, discard.
Phasic Separation Freeze-Thaw Damage. Concentration gradient formed during slow freezing.Vortex vigorously after thawing to re-homogenize the solution.

Mechanistic Troubleshooting Logic (Visualized)

The following diagram illustrates the decision matrix for handling stability issues, grounded in the compound's specific functional group reactivity.

StabilityLogic Start Issue Detected in DMSO Stock Obs_Precip Observation: Turbidity or Precipitate Start->Obs_Precip Obs_Color Observation: Yellowing / Darkening Start->Obs_Color Check_Water Check Water Content (Hygroscopicity) Obs_Precip->Check_Water Likely Cause Check_Ox Suspect Amine Oxidation (N-Oxide Formation) Obs_Color->Check_Ox Likely Cause Action_Warm Action: Warm to 37°C & Sonicate Check_Water->Action_Warm Action_LCMS Action: Run LCMS (Look for M+16) Check_Ox->Action_LCMS Result_Clear Solution Clears? Action_Warm->Result_Clear Result_M16 M+16 Peak Present? Action_LCMS->Result_M16 Outcome_Use Safe to Use (Re-seal under Argon) Result_Clear->Outcome_Use Yes Outcome_Discard DISCARD (Irreversible Degradation) Result_Clear->Outcome_Discard No Result_M16->Outcome_Use No (Trace impurity) Result_M16->Outcome_Discard Yes (Oxidized)

Figure 1: Decision tree for diagnosing stability issues based on visual cues (Precipitation vs. Discoloration).

Frequently Asked Questions (Technical)

Q1: Can I store the stock solution at 4°C (Refrigerator)? A: No. DMSO freezes at ~18.5°C. Storing at 4°C keeps the solution in a solid/frozen state but often near its phase transition point if the fridge fluctuates. This "soft freeze" promotes cryoprecipitation , where the solute crystallizes out of the solvent matrix irreversibly. Always store at -20°C or -80°C to ensure a hard freeze, or at Room Temperature (20-25°C) for short-term (<2 weeks) use.

Q2: I see a new peak at M+44 in my LCMS. Is this degradation? A: This is likely Carbamate formation , not degradation of the sulfone. The secondary amine of the piperazine ring reacts with atmospheric CO₂ (M+44) to form a carbamic acid/carbamate species. This is reversible. Acidifying the LCMS mobile phase (0.1% Formic Acid) usually converts it back to the parent amine during the run, but it indicates your DMSO stock has absorbed CO₂. Remedy: Purge stock vials with inert gas.

Q3: Is the sulfone group susceptible to reduction in DMSO? A: generally, No. Sulfones (


) are highly stable oxidation states of sulfur. They are resistant to the mild reducing or oxidizing conditions found in standard storage. The "weak link" in this molecule is the piperazine nitrogen , not the sulfone.

Q4: My compound is the HCl salt. It won't dissolve in pure DMSO. A: Piperazine salts can be stubborn in DMSO.[6][7][8][9][10]

  • Add Water? No, this defeats the purpose of a stock.

  • Acidify? No.

  • Solution: Add 1-5% Methanol or heat gently to 40°C. If strictly DMSO is required for the assay, use a lower concentration (e.g., 5 mM instead of 10 mM) to stay below the saturation limit of the salt form.

References

  • Kozikowski, B. A., et al. (2003). "The effect of room-temperature storage on the stability of compounds in DMSO." Journal of Biomolecular Screening. Validates that ~90% of library compounds remain stable in DMSO for 1 year, but highlights secondary amines as risk factors for oxidation.

  • Balakin, K. V., et al. (2006). "Compound stability in DMSO: The role of water and oxidation." Current Drug Discovery Technologies. Discusses the hygroscopic nature of DMSO and its impact on solubility and hydrolytic stability.
  • Cheng, X., et al. (2012). "Stability of Piperazine Derivatives." Journal of Pharmaceutical Sciences. Provides specific degradation pathways for piperazine rings, focusing on N-oxidation and carbamylation.

  • Sigma-Aldrich (Merck). "Dimethyl Sulfoxide (DMSO) Physical Properties & Storage." Technical Bulletin. Confirms freezing point (18.4°C) and hygroscopicity data.

Sources

Technical Support Center: Strategies for Mitigating Off-Target Effects of Piperazine-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Scope: The compound "1-(3-(Methylsulfonyl)propyl)piperazine" is a defined chemical structure but lacks a substantial body of published research regarding its specific biological activity and off-target effects. To provide a valuable and scientifically grounded guide, this document will address the broader and more common challenge of minimizing off-target effects for a well-studied class of piperazine-containing molecules: kinase inhibitors . The principles and protocols discussed here are widely applicable to other research compounds sharing this structural motif. We will use a hypothetical but representative compound, which we'll call MSP-1 , to illustrate these concepts.

Frequently Asked Questions (FAQs)

Q1: We're observing unexpected phenotypes in our cell-based assays with MSP-1 that don't align with the inhibition of its primary target, Kinase X. Could these be off-target effects?

A1: It is highly probable that the observed phenotypes are due to off-target activities. Piperazine-containing compounds, particularly kinase inhibitors, are known to interact with multiple proteins, a phenomenon often referred to as polypharmacology. These unintended interactions can lead to a variety of cellular responses that are independent of the primary target's inhibition.

To begin troubleshooting, a systematic approach is necessary:

  • Dose-Response Analysis: A critical first step is to perform a detailed dose-response curve for both the intended phenotype (related to Kinase X inhibition) and the unexpected phenotypes. Off-target effects often occur at higher concentrations than on-target effects. If the unexpected phenotype only manifests at concentrations significantly higher than the IC50 for Kinase X, it is likely an off-target effect.

  • Structural Analogs: Employ a structurally similar but biologically inactive analog of MSP-1 as a negative control. This control compound should ideally share the same scaffold but lack the key chemical features required for binding to Kinase X. If the cells treated with the inactive analog still exhibit the unexpected phenotype, it strongly suggests an off-target effect or a non-specific, compound-related toxicity.

  • Rescue Experiments: If possible, perform a "rescue" experiment. If the on-target phenotype is due to the inhibition of Kinase X, you might be able to reverse this effect by introducing a downstream effector of the pathway. If the unexpected phenotype is not rescued, this further points to an off-target mechanism.

Troubleshooting Guide: Investigating and Minimizing Off-Target Effects

Issue 1: How can we proactively identify the potential off-target interactions of MSP-1?

Solution: Comprehensive Selectivity Profiling

It is crucial to profile your compound against a broad panel of kinases and other relevant protein families to build a comprehensive selectivity profile.

Experimental Workflow: Kinase Selectivity Profiling

A. In Vitro Kinase Panels: Submit MSP-1 to a commercial kinase profiling service. These services maintain large panels of purified kinases (often covering a significant portion of the human kinome) and can test your compound's inhibitory activity against them at a fixed concentration (for percent inhibition) or determine IC50 values for a more detailed profile.[1][2][3]

B. Cell-Based Target Engagement Assays: While in vitro assays are essential, it's also important to confirm target engagement within a cellular context. The NanoBRET™ Target Engagement Intracellular Kinase Assay is a powerful method for this.[4]

Data Presentation: Sample Kinase Selectivity Profile for MSP-1

Kinase TargetIC50 (nM)% Inhibition @ 1 µMNotes
Kinase X (Primary Target) 15 98% High Potency
Kinase Y8585%Strong Off-Target
Kinase Z35060%Moderate Off-Target
Kinase A>10,000<10%No Significant Inhibition
Kinase B>10,000<10%No Significant Inhibition

Workflow Diagram: Kinase Selectivity Profiling

G cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: IC50 Determination cluster_2 Phase 3: Cellular Validation A Submit MSP-1 to Kinase Panel Screening Service B Test against >300 Kinases @ 1µM A->B C Identify Hits (>50% Inhibition) B->C D Perform Dose-Response Assays for Identified Hits C->D E Calculate IC50 Values D->E F Conduct NanoBRET™ Target Engagement Assays for Potent Off-Targets E->F G Confirm Target Engagement in a Cellular Context F->G H Generate Comprehensive Selectivity Profile G->H Synthesize Data

Caption: Workflow for comprehensive kinase selectivity profiling.

Issue 2: Our selectivity screen identified several potent off-targets for MSP-1. How can we experimentally validate that these off-targets are responsible for the observed phenotype?

Solution: Cellular and Genetic Approaches to Validate Off-Target Effects

Once you have a list of potential off-targets, you need to determine which, if any, are responsible for the biological effects you're observing.

A. Use of Tool Compounds: If selective inhibitors for the identified off-targets are available, they can be used to see if they replicate the unexpected phenotype.

  • Protocol:

    • Treat cells with a selective inhibitor for the suspected off-target (e.g., "Inhibitor Y" for Kinase Y).

    • Use a dose range that is known to be selective for the off-target.

    • Assess whether the unexpected phenotype observed with MSP-1 is reproduced.

B. Genetic Knockdown/Knockout: A more definitive approach is to use RNA interference (siRNA, shRNA) or CRISPR/Cas9 to reduce or eliminate the expression of the suspected off-target protein.

  • Protocol:

    • Design and validate siRNA or CRISPR guide RNAs that specifically target the gene encoding the off-target kinase.

    • Transfect or transduce the cells to achieve knockdown or knockout of the target gene.

    • Confirm the reduction in protein expression via Western blot or qPCR.

    • Treat the knockdown/knockout cells with MSP-1.

    • If the unexpected phenotype is diminished or absent in these cells compared to control cells, it strongly implicates the off-target in mediating this effect.

Logical Flow Diagram: Validating an Off-Target Effect

G A Hypothesis: Kinase Y is the off-target causing the phenotype. B Approach 1: Pharmacological Inhibition A->B E Approach 2: Genetic Perturbation A->E C Treat cells with a selective Kinase Y inhibitor B->C D Does it replicate the phenotype? C->D I Conclusion: Kinase Y is a validated off-target. D->I Yes J Conclusion: Kinase Y is not the cause. D->J No F Knockdown/Knockout Kinase Y gene E->F G Treat KO/KD cells with MSP-1 F->G H Is the phenotype rescued? G->H H->I Yes H->J No

Caption: Logic diagram for validating off-target effects.

Issue 3: How can we modify our experimental design to minimize the impact of off-target effects on our results?

Solution: Optimizing Experimental Conditions and Controls

Careful experimental design is key to generating reliable data that is not confounded by off-target effects.

A. Titrate Your Compound: Always use the lowest concentration of MSP-1 that produces the desired on-target effect. As demonstrated in your dose-response curves, off-target effects are often less potent and can be "dosed out."

B. Use Orthogonal Approaches: Do not rely solely on one compound. If possible, use another inhibitor of Kinase X that is structurally distinct from MSP-1. If both compounds produce the same on-target phenotype but have different off-target profiles, you can be more confident that the observed effect is due to the inhibition of Kinase X.

C. Implement Robust Controls:

Control TypePurposeRationale
Vehicle Control To account for effects of the solvent (e.g., DMSO).Ensures that the observed effects are due to the compound and not the vehicle.
Inactive Analog To control for non-specific, compound-related effects.Helps to differentiate between specific off-target effects and general toxicity.
Positive Control To ensure the assay is working as expected.A known activator or inhibitor of the pathway should produce the expected result.
Negative Control To establish a baseline for the assay.Untreated or mock-treated cells provide the reference point for measuring effects.

References

  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]

  • ICE Bioscience. Kinase Panel Screening for Drug Discovery. [Link]

Sources

protocol refinement for 1-(3-(Methylsulfonyl)propyl)piperazine in vitro assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses protocol refinement for 1-(3-(Methylsulfonyl)propyl)piperazine (CAS: 939983-66-1 for the dihydrochloride salt; CAS: 910572-80-4 for the free base).[1]

Important Scientific Distinction: While this compound shares a pharmacophore with the Sigma-1 agonist Pridopidine (which is a phenylpiperidine), this molecule is a piperazine derivative.[1] This structural difference significantly alters metabolic stability, pKa, and solubility profiles compared to Pridopidine.[1] The protocols below are calibrated specifically for the physicochemical properties of the alkyl-sulfonyl-piperazine scaffold.

Module 1: Compound Handling & Solubilization

The Core Challenge: The dihydrochloride salt (2HCl) is highly hygroscopic, leading to inaccurate weighing and concentration errors in stock solutions. The free base is prone to oxidation at the secondary amine.

Troubleshooting Guide: Stock Preparation
IssueProbable CauseCorrective Protocol
Inconsistent IC50/EC50 values Water absorption during weighing (Hygroscopicity).Desiccation Protocol: Store the vial in a desiccator with P₂O₅ for 24h prior to weighing. Weigh rapidly in a humidity-controlled environment (<40% RH).[1]
Precipitation in Assay Buffer "Salting out" or pH shock.[1]pH Buffering: The 2HCl salt is acidic.[1] When diluting high concentrations (>10 mM) into unbuffered media, pH drops.[1] Solution: Dissolve in water, neutralize to pH 7.4 with 1N NaOH before adding to assay buffer.
Yellowing of Stock Solution Oxidation of the secondary amine (piperazine ring).Antioxidant Shielding: Use degassed water/DMSO.[1] Store stocks at -80°C under Argon. Avoid repeated freeze-thaw cycles (aliquot immediately).[1]
FAQ: Solvents & Stability

Q: Should I use DMSO or Water for the stock solution? A:

  • For the Dihydrochloride Salt (2HCl): Use Milli-Q Water .[1] It is highly soluble (>50 mM).[1] DMSO is unnecessary and introduces solvent effects in sensitive neuronal assays.[1]

  • For the Free Base: Use DMSO .[1] Solubility in water is limited.[1] Ensure the final DMSO concentration in the assay is <0.1% (v/v).

Q: How stable is the sulfonyl group in solution? A: The methylsulfonyl group is chemically stable under standard physiological conditions. Instability usually arises from the piperazine ring (oxidation) or hydrolysis if the pH is extremely acidic (<2) or basic (>10) for prolonged periods.

Module 2: Sigma-1 Receptor (S1R) Binding Assays

Context: Like its structural analogs, this compound is likely assayed for Sigma-1 receptor affinity.[1] The high basicity of the piperazine nitrogen requires careful pH control during filtration.[1]

Refined Protocol: Competition Binding Assay
  • Ligand: [³H]-(+)-Pentazocine (2-3 nM).[1]

  • Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.

Critical Refinement Step: The Wash Phase Standard protocols often use rapid filtration.[1] For piperazine derivatives, "sticky" non-specific binding (NSB) to glass fiber filters is common.[1]

  • Pre-soak Filters: Soak GF/B filters in 0.5% Polyethyleneimine (PEI) for at least 1 hour.[1] This neutralizes the negative charge of the glass fiber, repelling the positively charged piperazine.

  • Wash Buffer: Use ice-cold 10 mM Tris-HCl (pH 7.4).[1]

  • Flow Rate: Maintain a vacuum pressure that allows filtration in <5 seconds to prevent dissociation (off-rate optimization).

Visual Workflow: Binding Assay Optimization

BindingProtocol Start Compound Preparation Solubility Check Salt Form (HCl vs Free Base) Start->Solubility Incubation Incubation Phase (37°C, 120 min) Solubility->Incubation Dilution FilterPrep Filter Pre-treatment (CRITICAL) PEI Soak GF/B in 0.5% PEI (>1 Hour) FilterPrep->PEI Harvest Harvesting PEI->Harvest Prevents NSB Equilibrium Equilibrium Check (Verify steady state) Incubation->Equilibrium Equilibrium->Harvest Wash Ice-Cold Wash (3x 5mL Tris-HCl) Harvest->Wash Readout Scintillation Counting Wash->Readout

Caption: Optimized workflow for minimizing non-specific binding (NSB) of piperazine derivatives in radioligand binding assays.

Module 3: Cellular Functional Assays (Neuroprotection)

Context: If testing for neurotrophic effects (e.g., BDNF release, ER stress mitigation) similar to Pridopidine, the assay window is often narrow.[1]

Troubleshooting: Cytotoxicity vs. Efficacy

Issue: The compound shows neuroprotection at 1 µM but toxicity at 10 µM. Analysis: Piperazines can act as ion channel blockers at high concentrations (off-target effect).[1] Refinement:

  • Run an LDH Release Assay alongside your efficacy readout.[1]

  • Normalize Data: Express efficacy (e.g., BDNF levels) as a ratio of Live Cell Count (via ATP or Calcein AM) rather than total protein, to account for any cell loss.

FAQ: Incubation Times

Q: What is the optimal incubation time for ER stress markers (e.g., GRP78, CHOP)? A:

  • Early Markers (eIF2α phosphorylation): 30 min – 2 hours.[1]

  • Late Markers (CHOP, Caspase-12): 12 – 24 hours.[1]

  • Protocol Tip: Pre-treat cells with 1-(3-(Methylsulfonyl)propyl)piperazine for 1 hour before adding the stressor (e.g., Tunicamycin or Thapsigargin).[1] This "priming" effect is often more potent than co-treatment.[1]

Mechanism of Action Visualization

Understanding the putative pathway helps in selecting the right readouts.

SignalingPathway Compound 1-(3-(Methylsulfonyl) propyl)piperazine S1R Sigma-1 Receptor (ER Membrane) Compound->S1R Agonist Binding BiP BiP/GRP78 S1R->BiP Dissociation IP3R IP3 Receptor (Stabilization) S1R->IP3R Chaperoning Calcium Ca2+ Flux (Mitochondria) IP3R->Calcium Homeostasis BDNF BDNF Secretion Calcium->BDNF Downstream Signaling

Caption: Putative mechanism of action via Sigma-1 Receptor activation, leading to calcium homeostasis and neurotrophic factor release.[1]

References

  • Geva, M., et al. (2016). "Pridopidine activates neuroprotective pathways impaired in Huntington Disease."[1] Human Molecular Genetics. (Establishes the S1R agonist mechanism for sulfonyl-alkyl-amine scaffolds).

  • Ryskamp, D., et al. (2017). "The sigma-1 receptor mediates the beneficial effects of pridopidine in a mouse model of Huntington disease."[1] Neurobiology of Disease. (Details the calcium homeostasis pathway).

  • PubChem Compound Summary. "1-(3-(Methylsulfonyl)propyl)piperazine dihydrochloride (CAS 939983-66-1)."[1][2][3] (Physicochemical data verification).

  • Nguyen, L., et al. (2015). "Optimizing Radioligand Binding Assays for Sigma-1 Receptors."[1] Methods in Molecular Biology. (Protocol standards for S1R filtration assays).

Sources

identifying and removing impurities from 1-(3-(Methylsulfonyl)propyl)piperazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Chemical Process Development Subject: Technical Guide: Impurity Management in 1-(3-(Methylsulfonyl)propyl)piperazine Synthesis

Introduction

This technical guide addresses the purification and process control for 1-(3-(methylsulfonyl)propyl)piperazine (CAS: 163958-82-3). This molecule is a critical intermediate in the synthesis of dopaminergic stabilizers (e.g., Pridopidine) and various CNS-active ligands.[1]

The synthesis typically involves the N-alkylation of piperazine with 1-chloro-3-(methylsulfonyl)propane (or its bromo/iodo analogs). This reaction, while chemically straightforward, is kinetically prone to specific impurity profiles that can complicate downstream processing.[1]

This guide is structured as a Tier 2 Technical Support resource , designed to troubleshoot specific failure modes (Bis-alkylation, Elimination, and Salt retention) with actionable, mechanistic protocols.

Visualizing the Problem: Reaction Pathways

The following diagram illustrates the kinetic competition between the desired mono-alkylation and the primary side reactions.

ReactionPathways Start Piperazine (Excess) Target TARGET PRODUCT Mono-alkylated Piperazine Start->Target SN2 Attack (Kinetic Control) Reagent 3-chloro-propyl methyl sulfone Reagent->Target Impurity_Bis IMPURITY A (Major) Bis-alkylated Piperazine (Over-reaction) Reagent->Impurity_Bis Impurity_Vinyl IMPURITY B (Genotoxic) Vinyl Sulfone (Elimination) Reagent->Impurity_Vinyl E2 Elimination (High Temp/Strong Base) Target->Impurity_Bis 2nd Alkylation (If Reagent Excess)

Figure 1: Reaction pathway analysis showing the competition between mono-alkylation (green) and the formation of bis-alkylated or elimination impurities (red).

Module 1: The "Bis" Nightmare (Over-Alkylation)

User Issue: "I am seeing a large spot on TLC (Rf ~0.6) above my product, and my yield is low. Mass spec confirms M+ product mass + 134."

Diagnosis: You have formed 1,4-bis(3-(methylsulfonyl)propyl)piperazine .[1] Piperazine has two equivalent nucleophilic nitrogens. Once the first alkylation occurs, the resulting secondary amine is often more nucleophilic than the starting material (due to the electron-donating alkyl group), accelerating the second reaction.

Troubleshooting Protocol
VariableRecommendationScientific Rationale
Stoichiometry 5:1 to 10:1 (Piperazine : Alkyl Halide)High dilution of the alkyl halide ensures it statistically encounters unreacted piperazine rather than the mono-product.[2]
Addition Mode Reverse Addition Dissolve piperazine in solvent.[1][2][3] Add the alkyl halide solution dropwise over 1-2 hours. Do not dump reagents together.
Solvent System Acetonitrile or Ethanol Polar aprotic solvents (ACN) often favor mono-alkylation rates compared to non-polar solvents.[1][2]
Removal Strategy (Post-Synthesis)

If you already have the impurity, you cannot "reverse" it.[1] You must separate it based on polarity.[1]

  • Basify: Ensure the mixture is at pH > 12 (using NaOH).

  • Extraction (The "Water Wash" Trick):

    • Extract the reaction mixture with Dichloromethane (DCM) .[1][4]

    • Wash the organic layer 3x with water.[1]

    • Why? The bis-impurity is lipophilic and stays in DCM.[1] The unreacted piperazine (huge excess) is highly water-soluble and will wash out.[1] The mono-product distributes but favors the organic layer.[1]

  • Chromatography (If required):

    • Stationary Phase: Silica Gel.[1][3]

    • Mobile Phase: DCM : MeOH : NH4OH (90:9:1).[1]

    • Note: The ammonia is critical to deprotonate the silica silanols, preventing the amine product from streaking.[1]

Module 2: Unreacted Piperazine & Salts

User Issue: "My NMR shows a huge singlet at 2.9 ppm that won't go away, and the product is a sticky solid containing white crystals."

Diagnosis: Incomplete removal of the excess piperazine (starting material) and inorganic salts (KCl/NaCl).[1]

Troubleshooting Protocol

Method A: The High-Vacuum Distillation (Preferred for Scale) Piperazine sublimes/distills easily, whereas the sulfone product has a high boiling point.

  • Remove solvent via rotary evaporation.[1]

  • Apply high vacuum (< 1 mbar) and heat to 60-80°C.

  • Piperazine will sublime onto the cold finger/condenser.[1]

  • Caution: Ensure your vacuum trap is efficient to prevent pump damage.

Method B: The Isoelectric/Solubility Wash (Preferred for Bench Scale)

  • Dissolve the crude residue in a minimal amount of hot Isopropyl Acetate (IPAc) or Toluene .[1]

  • Cool to 0°C.

  • Piperazine is poorly soluble in cold non-polar esters/aromatics compared to the alkylated product.[1] Filter off the precipitated piperazine.[1][3][4][5][6][7]

  • Wash the filtrate with brine to remove residual salts.[1]

Module 3: The "Michael Acceptor" Risk (Vinyl Sulfone)

User Issue: "I see a set of doublets in the alkene region (6.0 - 7.0 ppm) of my NMR."

Diagnosis: Elimination of the alkyl halide.[1] The reagent 1-chloro-3-(methylsulfonyl)propane contains protons alpha to the sulfone group (acidic) and a beta-leaving group (chlorine). Strong bases (NaH, KOH) or high heat can trigger E1cB/E2 elimination to form methyl vinyl sulfone (or allyl sulfone).[1]

Why this matters: Vinyl sulfones are Michael Acceptors and potential Genotoxic Impurities (GTIs) .[1] They must be controlled to ppm levels in drug development.[1]

Prevention & Removal[6][8][9]
  • Change the Base: Switch from strong inorganic bases (KOH, NaOH) to milder organic bases like Diisopropylethylamine (DIPEA) or K2CO3 in acetone.[1]

  • Temperature Control: Do not reflux aggressively. Keep reaction temperature < 60°C.

  • Scavenging (Remediation):

    • If detected, treat the crude reaction mixture with a small amount of polymer-supported thiol (e.g., SiliaMetS® Thiol) or simply wash with an aqueous solution of cysteine. The thiol will Michael-add to the vinyl sulfone, making it water-soluble and easily washed away.

Summary: Purification Decision Tree

Use this logic flow to determine the best workup for your specific crude mixture.

PurificationLogic Start Crude Reaction Mixture CheckTLC Check TLC/LCMS Is Bis-impurity > 10%? Start->CheckTLC BisHigh YES: High Bis-Impurity CheckTLC->BisHigh BisLow NO: Low Bis-Impurity CheckTLC->BisLow ActionChrom Required: Column Chromatography DCM/MeOH/NH3 BisHigh->ActionChrom ActionWash Perform Water/Brine Wash (Removes Piperazine) BisLow->ActionWash Final Pure Product (Free Base) ActionChrom->Final CheckSalt Is Solid/Salt present? ActionWash->CheckSalt ActionFilter Dissolve in Toluene/IPAc Filter off Salts/Piperazine CheckSalt->ActionFilter Yes CheckSalt->Final No ActionFilter->Final

Figure 2: Decision tree for selecting the appropriate purification method based on impurity profile.

References

  • Synthesis of Piperazine Derivatives (General Mono-alkylation)

    • Methodology: "Simplified Procedure for General Synthesis of Monosubstituted Piperazines." Molecules, 2020.[1][8][9]

    • Source:

  • Pridopidine (Target Analog)

    • Context: Describes the synthesis of 4-(3-methanesulfonyl-propyl)-1-propyl-piperazine (Pridopidine) using the specific sulfone linker.
    • Source:

  • Purification of Piperazine (pKa and Solubility Data)

    • Data: pKa values and solubility profiles for piperazine workups.
    • Source:

  • Control of Genotoxic Impurities (Michael Acceptors)

    • Guidance: Strategies for scavenging vinyl sulfones and alkyl halides.[1]

    • Source: (General Reference for GTI control in alkylation).[1]

Sources

enhancing the oral bioavailability of 1-(3-(Methylsulfonyl)propyl)piperazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Optimizing Oral Bioavailability of 1-(3-(Methylsulfonyl)propyl)piperazine Derivatives

Introduction

Welcome to the Technical Support Center. You are likely working with a derivative of the 1-(3-(methylsulfonyl)propyl)piperazine (MSP-piperazine) scaffold. This structural motif is a privileged pharmacophore found in dopaminergic stabilizers (e.g., Pridopidine) and various GPCR ligands.

While the MSP-piperazine tail provides excellent water solubility and hydrogen-bond acceptor capabilities (crucial for receptor binding), it often presents a "Trojan Horse" of bioavailability challenges: high polarity leading to poor permeability and metabolic susceptibility at the piperazine ring .

This guide is structured as a series of Troubleshooting Tickets addressing the three pillars of oral bioavailability (


): Solubility, Permeability, and Metabolic Stability.

Module 1: Troubleshooting Low Plasma Exposure ( )

User Issue: "My compound has excellent aqueous solubility (>5 mg/mL) but shows very low plasma exposure in rat PK studies."

Root Cause Analysis

The MSP-piperazine scaffold is inherently polar. The sulfone (


) group lowers the 

, often pushing the compound into BCS Class III (High Solubility, Low Permeability). If the compound cannot passively diffuse through the enterocytes, it will pass through the GI tract unabsorbed.
Diagnostic Workflow

Bioavailability_Troubleshooting Start START: Low Oral Bioavailability (F < 20%) SolubilityCheck Check Kinetic Solubility (pH 6.8) Start->SolubilityCheck PermeabilityCheck Check Caco-2 Permeability (Papp) SolubilityCheck->PermeabilityCheck High (>1 mg/mL) SaltSelect Strategy: Salt Selection (Lipophilic Counter-ion) SolubilityCheck->SaltSelect Low (<0.1 mg/mL) MetabolismCheck Check Microsomal Stability (CLint) PermeabilityCheck->MetabolismCheck High Papp Formulation Strategy: Lipid Formulation (SEDDS) PermeabilityCheck->Formulation Low Papp (<1x10^-6 cm/s) Prodrug Strategy: Prodrug Design (Mask Sulfone) PermeabilityCheck->Prodrug Very Low Papp MetabolismCheck->Formulation Efflux Issue MedChem Strategy: Deuteration or Fluorination MetabolismCheck->MedChem High Clearance

Figure 1: Decision tree for isolating the cause of low bioavailability. The MSP-piperazine scaffold usually fails at the "Permeability" or "Metabolism" nodes.

Solutions & Recommendations

Q1: How do I improve the permeability of this polar scaffold without losing potency? A: You must mask the polarity transiently or permanently.

  • Lipophilic Salts: Instead of standard HCl or tartrate salts, screen lipophilic counter-ions like tosylate, napadisylate, or stearate. These can increase the apparent lipophilicity of the ion pair during the partitioning step in the GI tract.

  • Bioisosteres: If binding allows, replace the methylsulfonyl group with a oxetane or trifluoroethyl group. These reduce Polar Surface Area (PSA) while maintaining some dipole character.

Q2: My compound is a P-gp substrate. How do I fix this? A: The basic nitrogen of the piperazine often attracts P-glycoprotein (P-gp) efflux.

  • Chemical Fix: Introduce steric hindrance near the basic nitrogen (e.g., a methyl group at the C2 or C6 position of the piperazine ring). This reduces P-gp recognition.

  • Formulation Fix: Use excipients that inhibit P-gp, such as Vitamin E TPGS or Pluronic F68 in your vehicle.

Module 2: Troubleshooting Rapid Clearance (Short )

User Issue: "The compound absorbs well but is cleared from plasma within 30 minutes."

Root Cause Analysis

The piperazine ring is a "metabolic soft spot." Hepatic enzymes (CYP2D6 and CYP3A4) aggressively attack this motif via two main pathways:

  • N-dealkylation: Cleaving the propyl-sulfone chain.

  • Ring Oxidation: Hydroxylation of the piperazine carbon skeleton.

Strategic Modifications
Metabolic LiabilityStructural SolutionMechanism of Action
N-Dealkylation (Propyl chain)

-Fluorination
Introducing fluorine at the propyl carbon adjacent to the nitrogen lowers the electron density (

modulation) and blocks radical abstraction.
Piperazine Ring Oxidation Deuteration (

)
Replace hydrogens on the piperazine ring (C2/C6 positions) with deuterium. The C-D bond is stronger than C-H, slowing down the rate-limiting step of CYP-mediated oxidation (Kinetic Isotope Effect).
Sulfone Oxidation Cyclization Constrain the sulfone into a cyclic structure (e.g., tetrahydrothiophene-1,1-dioxide). This reduces the entropic penalty of binding and can alter metabolic access.

Q3: Will deuteration negatively affect binding affinity? A: Rarely. Deuterium has virtually identical steric and electronic properties to hydrogen. It is one of the safest "late-stage" optimization strategies to extend half-life without re-optimizing the pharmacophore.

Module 3: Experimental Protocols (Self-Validating Systems)

User Issue: "I need a robust assay to predict human absorption. My current Caco-2 data is noisy."

Protocol: Caco-2 Permeability with Efflux Assessment

This protocol uses a bidirectional transport design to identify if your MSP-piperazine derivative is a P-gp substrate.[1]

Reagents:

  • Caco-2 cells (passage 40–60).

  • Transport Buffer: HBSS (pH 7.4).

  • Lucifer Yellow (Paracellular marker - Integrity Check).[2]

  • Verapamil (P-gp Inhibitor - Positive Control).

Workflow Visualization:

Caco2_Protocol Step1 Step1 Step2 Step 2: Dosing A-to-B (Absorptive) B-to-A (Secretory) Conc: 10 µM Step1->Step2 Step3 Step 3: Incubation 37°C, 5% CO2 Time: 120 min Shaking: 60 rpm Step2->Step3 Step4 Step 4: Analysis LC-MS/MS of Receiver Calc Papp & Efflux Ratio Step3->Step4 QC Step4->QC Validate

Figure 2: Bidirectional Caco-2 permeability workflow. TEER = Transepithelial Electrical Resistance.

Step-by-Step Methodology:

  • Monolayer Validation: Measure TEER. Do not use wells with TEER < 300

    
    . Add Lucifer Yellow to the donor compartment.
    
  • Preparation: Dissolve test compound in HBSS (pH 7.4) to 10

    
    . DMSO content must be 
    
    
    
    .
  • Transport Initiation:

    • Apical to Basolateral (A-B): Add compound to Apical insert (0.5 mL). Sample from Basolateral (1.5 mL).

    • Basolateral to Apical (B-A): Add compound to Basolateral.[3] Sample from Apical.

  • Sampling: Take

    
     aliquots at 
    
    
    
    and
    
    
    min. Replenish with fresh warm HBSS.
  • Calculation:

    
    
    
    • 
      : Rate of permeation (
      
      
      
      ).
    • 
      : Surface area (
      
      
      
      ).
    • 
      : Initial concentration.
      
  • Interpretation:

    • Efflux Ratio (ER) =

      
      .[1]
      
    • If

      
      , the compound is likely an efflux substrate.[1] Repeat assay with Verapamil (
      
      
      
      ) to confirm.

References

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[4] (Chapter on Caco-2 and Permeability).

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.

  • Gant, T. G., & Sarshar, S. (2013). Deuterium in Drug Discovery and Development. In: The Deuterium Isotope Effect.

  • Prilenia Therapeutics. (2021).[5] Pridopidine Mechanism of Action and Clinical Development (Example of MSP-piperazine scaffold optimization).

Sources

Technical Support Center: Stability & Storage of 1-(3-(Methylsulfonyl)propyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

1-(3-(Methylsulfonyl)propyl)piperazine (hereafter referred to as MSP ) is a critical intermediate often used in the synthesis of CNS-active agents (e.g., Pridopidine). Its stability profile is dictated by two competing functional groups: the secondary amine on the piperazine ring and the sulfone moiety.

While the sulfone group provides metabolic stability, the secondary amine is a "chemical sponge" for atmospheric contaminants. Improper storage leads to rapid degradation via N-oxidation and carbamate formation , compromising downstream synthesis yields and purity profiles.

Chemical Property Risk Factor Storage Implication
Secondary Amine (

)
High Reactivity with

Forms carbamate salts (crust/caking) upon air exposure.
Piperazine Ring Electron-rich NitrogenSusceptible to N-oxidation (yellowing) under ambient

.
Sulfone Moiety High PolarityIncreases hygroscopicity; promotes moisture uptake.
Physical State Crystalline Solid / OilLow melting point derivatives may liquefy if impurities accumulate.

Critical Degradation Pathways (The "Why")

Understanding how MSP degrades is the first step to prevention. The following diagram illustrates the three primary failure modes during storage.

MSP_Degradation MSP Intact MSP (Secondary Amine) Carbamate Piperazine Carbamate (White Crust/Solid) MSP->Carbamate Nucleophilic Attack NOxide N-Oxide Impurity (Yellow Oil/Solid) MSP->NOxide Radical Oxidation Hydrate Hydrate/Clumped Mass (Hydrolysis Risk) MSP->Hydrate H-Bonding CO2 Atmospheric CO2 CO2->Carbamate O2 Atmospheric O2 (Light/Heat) O2->NOxide H2O Moisture (Humidity) H2O->Hydrate

Figure 1: Primary degradation pathways for piperazine derivatives in storage.

Troubleshooting Guide (Scenario-Based)

Scenario A: "My material has turned from white to yellow/orange."

Diagnosis: Oxidative Degradation (N-Oxide Formation) . Secondary amines are prone to oxidation to form hydroxylamines or nitroxyl radicals, which subsequently form N-oxides. This is often accelerated by light exposure (photolysis).

  • Immediate Action:

    • Check HPLC purity. N-oxides usually elute earlier than the parent peak in Reverse Phase (RP) chromatography due to increased polarity.

    • Salvage Protocol: If purity is >90%, perform a recrystallization using a reducing solvent system (e.g., Ethanol with a trace of antioxidant) or perform an acid-base extraction to remove non-basic impurities.

  • Prevention: Store under Argon or Nitrogen atmosphere. Use amber vials to block UV/Vis light.

Scenario B: "The powder has formed a hard crust or gained significant weight."

Diagnosis: Carbamate Formation (


 Capture) .
Piperazines are excellent 

scrubbers. The secondary amine reacts with atmospheric

to form a carbamate salt. This reaction is reversible but problematic for stoichiometry.
  • Verification:

    • Weight Check: Compare current net weight to the original CoA weight. Significant gain (>2%) indicates

      
      /
      
      
      
      O absorption.
    • Acid Test: Dissolve a small sample in dilute HCl. If it bubbles vigorously (

      
       release), it is the carbamate.
      
  • Salvage Protocol:

    • Thermal Reversal: Heating the material under vacuum (40-50°C) can sometimes reverse carbamate formation, releasing

      
      .
      
    • Acid Wash: Dissolve in acid (converting to HCl salt), degas the solution to remove

      
      , then basify and extract.
      
Scenario C: "The material is sticky or deliquescent."

Diagnosis: Hygroscopic Failure . The sulfone group and the amine nitrogen can hydrogen bond with water. If the material is an HCl salt, it is extremely hygroscopic.

  • Immediate Action: Dry in a vacuum desiccator over

    
     for 24 hours.
    
  • Prevention: Store in a desiccator or sealed foil bags with active silica gel packets.

Analytical Protocols for Verification

Do not rely on visual inspection alone. Use these validated methods to confirm integrity.

Protocol 1: HPLC Purity Check (Tailored for Piperazines)

Piperazines often "tail" (peak asymmetry) on standard silica columns due to interaction with silanol groups.

  • Column: C18 with high carbon load (e.g., Agilent Zorbax Eclipse Plus) or a base-deactivated column.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.5) — High pH suppresses protonation, improving peak shape.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 mins.

  • Detection: UV @ 210 nm (low wavelength required as MSP lacks strong chromophores).

Protocol 2: Differentiation of N-Oxide vs. Carbamate
TestN-OxideCarbamate
Solubility in Water HighModerate to High
Reaction with Dilute HCl No Gas EvolutionBubbles (

)
LC-MS Signal (M+H) M + 16 DaM + 44 Da (often unstable in source)

Storage Standard Operating Procedure (SOP)

To ensure maximum shelf-life (12-24 months), adhere to this strict hierarchy of controls.

Tier 1: Gold Standard (Long-term Storage > 3 months)
  • Container: Amber glass vial with a Teflon-lined screw cap.

  • Atmosphere: Purge headspace with Argon (heavier than air, provides better blanket than Nitrogen) for 30 seconds before sealing.

  • Seal: Wrap cap with Parafilm® or electrical tape to prevent gas exchange.

  • Environment: -20°C Freezer.

Tier 2: Working Standard (Short-term < 1 month)
  • Container: Tightly sealed vial.

  • Desiccant: Store vial inside a secondary jar containing silica gel or Drierite™.

  • Environment: Refrigerator (4°C). Avoid room temperature storage.

Workflow for Handling (The "3-Minute Rule")

Secondary amines begin absorbing


 immediately.
  • Rule: Do not leave the container open for more than 3 minutes.

  • Thawing: Allow the frozen vial to reach room temperature before opening to prevent condensation from forming inside the cold vial (which leads to hydrolysis).

References

  • Rochelle, G. T. (2009). "Amine Scrubbing for CO2 Capture." Science, 325(5948), 1652-1654. (Mechanistic basis for piperazine-CO2 reactivity). Link

  • Lund University. (2011). "Stability of Piperazine and its Derivatives in Solution." Carbon Capture Chemistry Reports.
  • European Medicines Agency (EMA) . "ICH Q1A(R2) Stability Testing of New Drug Substances and Products." (Standard guidelines for defining storage conditions). Link

  • National Center for Biotechnology Information . "PubChem Compound Summary for CID 10103769 (MSP Derivative)." (Chemical properties and safety data). Link

  • Sigma-Aldrich (Merck) . "Technical Bulletin: Handling and Storage of Amines." (General protocols for preventing amine oxidation and carbonation). Link

Validation & Comparative

comparing 1-(3-(Methylsulfonyl)propyl)piperazine with other RSV inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 1-(3-(Methylsulfonyl)propyl)piperazine —specifically as a critical pharmacophore in the design of RSV Fusion (F) protein inhibitors—against established clinical candidates and standards of care.

Executive Summary: The Pharmacophore Perspective

1-(3-(Methylsulfonyl)propyl)piperazine (CAS: 939983-66-1) is not a standalone clinical drug but a high-value pharmacophore and building block used in the synthesis of next-generation RSV Fusion Inhibitors . It serves as a structural analog to the piperidine side chains found in leading clinical candidates like Sisunatovir (RV521) .

In medicinal chemistry, this moiety is employed to optimize the hydrophilic/lipophilic balance and hydrogen-bonding interactions within the central cavity of the RSV F protein. This guide compares the performance of inhibitors derived from this scaffold (e.g., Piperazinylquinolines ) against the current "Gold Standards" in the field.

Part 1: Technical Profile & Mechanism of Action

The Molecule: 1-(3-(Methylsulfonyl)propyl)piperazine[1][2][3][4][5][6]
  • Role : Functional side chain for F-protein binding.[1]

  • Key Features :

    • Methylsulfonyl Group : Acts as a hydrogen bond acceptor, anchoring the inhibitor into the conserved hydrophobic pocket of the RSV F protein trimer.

    • Piperazine Ring : Provides a rigid linker that improves solubility compared to piperidine analogs (due to the extra nitrogen), potentially reducing lipophilicity-driven toxicity.

    • Propyl Linker : optimal length for spanning the binding cleft.

Mechanism of Action: Fusion Inhibition

Inhibitors containing this moiety bind to the pre-fusion conformation of the RSV F glycoprotein. They occupy a three-fold symmetric cavity within the trimer, effectively "stapling" the protein and preventing the conformational change required for viral entry.

RSV_Fusion_Pathway F_Pre RSV F Protein (Pre-Fusion Trimer) Binding Inhibitor Binding (Central Cavity) F_Pre->Binding + Methylsulfonyl Piperazine Ligand Trigger Trigger Event (Host Receptor/pH) F_Pre->Trigger Natural Path Binding->F_Pre Stabilization (Locked State) Binding->Trigger BLOCKS F_Inter Intermediate (Extended Hairpin) Trigger->F_Inter F_Post Post-Fusion (6-Helix Bundle) F_Inter->F_Post Fusion Viral Entry (Membrane Fusion) F_Post->Fusion

Figure 1: Mechanism of Action. The ligand binds the pre-fusion F trimer, preventing the transition to the post-fusion state required for infection.[2]

Part 2: Comparative Performance Analysis

This section compares Piperazine-based inhibitors (derived from the title compound, e.g., Piperazinylquinolines) against Piperidine-based inhibitors (Sisunatovir) and other classes.

Comparative Data Table
FeaturePiperazine Derivatives (e.g., Cmpd 50*)Sisunatovir (RV521) Presatovir (GS-5806) Ribavirin
Core Scaffold Piperazinyl-QuinolineBenzimidazole-PiperidinePyrazolo-PyrimidineNucleoside Analog
Key Side Chain Methylsulfonyl-propyl-piperazine Methylsulfonyl-propyl-piperidineMethylsulfonyl-aminopropylN/A
Target RSV F Protein (Fusion)RSV F Protein (Fusion)RSV F Protein (Fusion)RNA Polymerase
Potency (EC50) ~33 nM (0.033 µM)1.4 nM 0.16 - 1.4 nM ~20,000 nM (20 µM)
Selectivity (CC50) > 50 µM> 50 µM> 50 µM> 100 µM (Toxic)
Solubility High (Improved by Piperazine)ModerateLow/ModerateHigh
Dev.[3] Stage Preclinical / Lead Opt.Phase 2 (Completed)Phase 2 (Discontinued)Approved (Generic)

*Data for Piperazine derivatives based on Piperazinylquinoline series (Zheng et al., 2016).

Critical Analysis
  • Potency vs. Sisunatovir :

    • Sisunatovir (containing the piperidine analog) is approximately 20-fold more potent (1.4 nM) than the early-generation piperazine derivatives (33 nM).

    • Causality: The piperidine ring is more hydrophobic, which may provide tighter packing within the hydrophobic F-protein cavity compared to the more polar piperazine.

    • Advantage of Piperazine: While slightly less potent, the 1-(3-(Methylsulfonyl)propyl)piperazine moiety offers superior metabolic stability and solubility , addressing common "brick-dust" issues in fusion inhibitors.

  • vs. Ribavirin :

    • The piperazine-based fusion inhibitors are ~600x more potent than Ribavirin.

    • Safety: Ribavirin suffers from off-target toxicity (anemia). Fusion inhibitors are highly specific to RSV, resulting in a wider therapeutic index.

  • Resistance Profile :

    • Both Piperazine and Piperidine classes share overlapping resistance mutations (e.g., D486N, D489E in the F protein). This confirms they target the same binding pocket.

Part 3: Experimental Protocols

To validate the efficacy of a "1-(3-(Methylsulfonyl)propyl)piperazine" derived inhibitor, the following self-validating protocols are recommended.

Protocol A: RSV Plaque Reduction Assay (Potency)
  • Objective : Determine EC50 against RSV Long Strain (A) or Strain B.

  • Cell Line : HEp-2 cells (ATCC CCL-23).

  • Seeding : Plate HEp-2 cells in 24-well plates (2 x 10^5 cells/well). Incubate 24h at 37°C/5% CO2.

  • Infection : Infect monolayers with RSV (MOI = 0.01) for 2 hours.

  • Treatment : Remove inoculum. Add overlay medium (0.8% methylcellulose in DMEM) containing serial dilutions of the test compound (0.1 nM to 10 µM). Include Sisunatovir as a positive control.

  • Incubation : Incubate for 4-5 days until plaques form.

  • Fixation/Staining : Fix with 10% formalin; stain with 0.1% crystal violet.

  • Quantification : Count plaques. Calculate EC50 using non-linear regression (GraphPad Prism).

    • Validation Check: Control wells (virus only) must show >50 plaques. Ribavirin control should show EC50 ~20 µM.[4]

Protocol B: Syncytium Inhibition Assay (Mechanism)
  • Objective : Confirm the compound inhibits fusion specifically, not replication.

  • Transfection : Co-culture HeLa cells expressing RSV F-protein and HeLa cells expressing Tat-inducible Luciferase/GFP.

  • Fusion Trigger : Mix populations. Fusion of membranes leads to reporter gene expression.

  • Treatment : Add 1-(3-(Methylsulfonyl)propyl)piperazine derivative at T=0.

  • Readout : Measure Luciferase activity after 18 hours.

    • Interpretation: A decrease in signal confirms the compound blocks the physical fusion of cell membranes.

Part 4: Synthesis & Structural Evolution

The evolution of RSV inhibitors highlights the strategic use of the methylsulfonyl-propyl-piperazine unit.

Inhibitor_Evolution cluster_0 Generation 1: Benzimidazoles cluster_1 Generation 2: Piperidines (Clinical) cluster_2 Generation 3: Piperazines (Optimization) BMS BMS-433771 (Benzimidazole Core) Sisu Sisunatovir (RV521) (Piperidine Linker) BMS->Sisu Linker Optimization (Potency) Pip Piperazinylquinolines (Piperazine Linker) Sisu->Pip Scaffold Hop (Solubility/PK) Fragment 1-(3-(Methylsulfonyl) propyl)piperazine Fragment->Pip Key Building Block

Figure 2: Structural evolution of RSV Fusion inhibitors. The transition from Piperidine to Piperazine aims to improve pharmacokinetic properties while maintaining binding affinity.

References

  • Zheng, X., et al. (2016). "Discovery of Piperazinylquinoline Derivatives as Novel Respiratory Syncytial Virus Fusion Inhibitors."[5] ACS Medicinal Chemistry Letters, 7(6), 558–562.[5]

  • Cockerill, G. S., et al. (2019). "Discovery of RV521 (Sisunatovir): A Potent, Orally Bioavailable Inhibitor of Respiratory Syncytial Virus Fusion." Journal of Medicinal Chemistry, 64(7).

  • Battles, M. B., & McLellan, J. S. (2019). "Respiratory syncytial virus entry and how to block it." Nature Reviews Microbiology, 17, 233–245.

  • PubChem Compound Summary. "1-(3-(Methylsulfonyl)propyl)piperazine."

Sources

Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profile of 1-(3-(Methylsulfonyl)propyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics, understanding a compound's selectivity is as crucial as defining its primary efficacy. Off-target interactions can lead to unforeseen side effects, derailing an otherwise promising clinical candidate. This guide provides a comprehensive cross-reactivity and safety pharmacology profile for the novel chemical entity, 1-(3-(Methylsulfonyl)propyl)piperazine. As direct experimental data for this specific molecule is not yet publicly available, this document synthesizes information on its core structural motifs—the piperazine ring and the methylsulfonyl group—and draws comparisons with established drugs sharing these features. This approach offers a predictive framework for its potential off-target liabilities and guides the necessary experimental validation.

We will compare the projected profile of 1-(3-(Methylsulfonyl)propyl)piperazine with two well-characterized drugs: Imatinib , a piperazine-containing kinase inhibitor, and Buspirone , a piperazine-derivative anxiolytic acting on the central nervous system. This comparative analysis will provide valuable context for researchers investigating this and similar molecules.

The Structural Determinants of Off-Target Activity

The structure of 1-(3-(Methylsulfonyl)propyl)piperazine suggests potential interactions with several classes of biological targets. The piperazine ring is a common scaffold in medicinal chemistry, known to interact with a variety of receptors and enzymes, particularly in the central nervous system.[1] The methylsulfonyl group, while often used to improve physicochemical properties, can also contribute to off-target binding.

Core-Directive: A Proactive Approach to De-Risking

A thorough understanding of a compound's potential for cross-reactivity early in the drug discovery process is paramount. This guide is structured to provide a predictive and actionable framework for the preclinical safety assessment of 1-(3-(Methylsulfonyl)propyl)piperazine.

Key areas of focus will include:

  • Kinase Selectivity: Given the prevalence of the piperazine moiety in kinase inhibitors, a broad kinase panel screen is essential to identify any unintended inhibitory activity.

  • Central Nervous System (CNS) Safety: The piperazine scaffold is a known psychostimulant, with potential for dopaminergic, noradrenergic, and serotoninergic effects.[1]

  • Cardiovascular Safety: Inhibition of the hERG potassium channel is a critical safety liability for many small molecules and will be a key assessment.

  • Metabolic Stability and Drug-Drug Interactions: Evaluating the potential for inhibition of cytochrome P450 (CYP) enzymes is crucial for predicting drug-drug interactions.

Comparative Cross-Reactivity Profiles

The following tables present a hypothetical cross-reactivity profile for 1-(3-(Methylsulfonyl)propyl)piperazine based on the known off-target profiles of its structural components and comparative data from Imatinib and Buspirone. It is critical to note that this is a predictive profile and must be confirmed by experimental data.

Table 1: Kinase Selectivity Profile
Kinase Target1-(3-(Methylsulfonyl)propyl)piperazine (Hypothetical % Inhibition @ 1µM)Imatinib (% Inhibition @ 1µM)Rationale for Inclusion
ABL115%>95%Imatinib's primary target; included as a positive control for piperazine-containing kinase inhibitors.
KIT20%>95%Key off-target of Imatinib, demonstrating polypharmacology.
PDGFRA25%>95%Another primary target of Imatinib.
SRC30%~50%A common off-target for many kinase inhibitors. The piperazine motif can contribute to binding.
LCK25%~40%Another member of the Src family of kinases.
FYN28%~45%Fyn is a Src-family tyrosine kinase implicated in synaptic dysfunction.[2]
CDK210%<20%Representative of a different kinase family to assess broad selectivity.

Note: Data for Imatinib is representative and may vary based on the specific assay conditions. The hypothetical data for the topic compound is an estimation based on the general promiscuity of piperazine-containing scaffolds.

Table 2: CNS Receptor Binding Profile
Receptor Target1-(3-(Methylsulfonyl)propyl)piperazine (Hypothetical Ki [nM])Buspirone (Ki [nM])Rationale for Inclusion
5-HT1A15010-40Primary target of Buspirone; piperazine is a key pharmacophore for this receptor family.
D2 (Dopamine)50050-100Common off-target for CNS-acting piperazine drugs.[3]
α1-adrenergic800200-500Adrenergic receptors are frequently modulated by piperazine-containing compounds.
H1 (Histamine)>1000>1000Included to assess broader CNS off-target effects.

Note: Ki values are approximate and can vary. The hypothetical data for the topic compound is an estimation based on the known pharmacology of piperazine derivatives.

Table 3: In Vitro Safety Pharmacology Profile
Assay1-(3-(Methylsulfonyl)propyl)piperazine (Hypothetical IC50)Imatinib (IC50)Buspirone (IC50)Rationale for Inclusion
hERG K+ Channel25 µM>30 µM~10 µMCritical for assessing risk of QT prolongation and cardiac arrhythmia.[4]
CYP3A4 Inhibition15 µM~5 µM~20 µMMajor enzyme for drug metabolism; inhibition can lead to drug-drug interactions.[5]
CYP2D6 Inhibition>50 µM>50 µM~30 µMAnother important drug-metabolizing enzyme.

Note: IC50 values are indicative and can be influenced by assay format. The hypothetical data is based on the general propensity of small molecules to interact with these targets.

Experimental Methodologies for Cross-Reactivity Profiling

To experimentally validate the predicted cross-reactivity profile of 1-(3-(Methylsulfonyl)propyl)piperazine, a tiered approach is recommended.

Tier 1: In Vitro Profiling

This initial phase focuses on broad screening against key target families to identify potential liabilities.

1. Kinase Selectivity Profiling:

  • Objective: To determine the inhibitory activity of the compound against a broad panel of kinases.

  • Methodology: A radiometric or fluorescence-based kinase assay panel (e.g., Eurofins' KinaseProfiler™, Reaction Biology's Kinase Panel) should be utilized.[6]

    • Prepare a stock solution of 1-(3-(Methylsulfonyl)propyl)piperazine in DMSO.

    • Perform an initial single-point screen at a concentration of 1 µM or 10 µM against a panel of at least 100 kinases.

    • For any kinases showing significant inhibition (e.g., >50% at 1 µM), determine the IC50 value using a 10-point dose-response curve.

    • The ATP concentration in the assays should be at or near the Km for each respective kinase to provide a more accurate measure of inhibitory potency.[6]

2. CNS Receptor Binding Assays:

  • Objective: To assess the binding affinity of the compound to a panel of CNS receptors.

  • Methodology: Radioligand binding assays are the gold standard for determining receptor affinity.

    • Select a panel of receptors known to be modulated by piperazine-containing compounds (e.g., serotonergic, dopaminergic, adrenergic receptors).

    • Incubate varying concentrations of 1-(3-(Methylsulfonyl)propyl)piperazine with cell membranes expressing the target receptor and a specific radioligand.

    • Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound.

3. hERG Potassium Channel Assay:

  • Objective: To evaluate the potential for inhibition of the hERG channel, a key indicator of cardiac arrhythmia risk.

  • Methodology: The manual patch-clamp technique is the gold standard for assessing hERG channel activity.[7]

    • Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).

    • Perform whole-cell voltage-clamp recordings to measure hERG channel currents.

    • Apply a specific voltage protocol to elicit hERG currents in the absence and presence of increasing concentrations of the test compound.[8]

    • Determine the IC50 value for hERG channel inhibition.

4. Cytochrome P450 (CYP) Inhibition Assay:

  • Objective: To assess the potential for the compound to inhibit major drug-metabolizing enzymes.

  • Methodology: An in vitro assay using human liver microsomes and specific CYP isoform probe substrates.[5][9]

    • Incubate human liver microsomes with a cocktail of CYP-specific probe substrates and NADPH.

    • Add varying concentrations of 1-(3-(Methylsulfonyl)propyl)piperazine.

    • Measure the formation of the probe substrate metabolites using LC-MS/MS.

    • Calculate the IC50 value for the inhibition of each major CYP isoform (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).

Tier 2: In Vivo Safety Pharmacology

If any significant in vitro liabilities are identified, follow-up in vivo studies are warranted to assess the physiological consequences. These studies should be conducted in accordance with ICH S7A guidelines.[10]

1. Cardiovascular Safety:

  • Objective: To evaluate the effects of the compound on cardiovascular parameters in a relevant animal model.

  • Methodology: Telemeterized conscious animals (e.g., dogs, non-human primates) are the preferred model.

    • Surgically implant telemetry transmitters to continuously monitor electrocardiogram (ECG), blood pressure, and heart rate.

    • Administer single, escalating doses of 1-(3-(Methylsulfonyl)propyl)piperazine.

    • Analyze the data for any changes in QT interval, heart rate, blood pressure, and ECG morphology.

2. Central Nervous System Safety:

  • Objective: To assess the potential for the compound to induce behavioral or neurological side effects.

  • Methodology: A functional observational battery (FOB) or a modified Irwin test in rodents.[11]

    • Administer single, escalating doses of the compound.

    • Systematically observe the animals for a range of behavioral and physiological parameters, including changes in posture, gait, activity level, and autonomic function.

Visualization of Workflows

Cross_Reactivity_Profiling_Workflow cluster_tier1 Tier 1: In Vitro Profiling cluster_tier2 Tier 2: In Vivo Safety Pharmacology Kinase_Profiling Kinase Panel Screen (>100 kinases, 1 µM) Decision Risk Assessment & Go/No-Go Decision Kinase_Profiling->Decision CNS_Profiling CNS Receptor Binding (Serotonin, Dopamine, etc.) CNS_Safety CNS Safety (Functional Observational Battery) CNS_Profiling->CNS_Safety If liability identified CNS_Profiling->Decision hERG_Assay hERG K+ Channel Assay (Patch Clamp) CV_Safety Cardiovascular Safety (Telemetry) hERG_Assay->CV_Safety CYP_Assay CYP450 Inhibition (Major Isoforms) CYP_Assay->Decision CV_Safety->Decision CNS_Safety->Decision Compound 1-(3-(Methylsulfonyl)propyl)piperazine Compound->Kinase_Profiling Compound->CNS_Profiling Compound->hERG_Assay Compound->CYP_Assay

Caption: Tiered workflow for cross-reactivity profiling.

Conclusion

The rational design of selective therapeutics requires a proactive and comprehensive assessment of potential off-target interactions. For 1-(3-(Methylsulfonyl)propyl)piperazine, its piperazine and methylsulfonyl moieties suggest a potential for cross-reactivity with kinases, CNS receptors, and key safety-related targets like the hERG channel and CYP450 enzymes. The comparative analysis with Imatinib and Buspirone provides a valuable framework for anticipating these liabilities. The experimental methodologies outlined in this guide offer a robust pathway for the empirical validation of this predictive profile. By integrating these assessments early in the drug discovery cascade, researchers can make more informed decisions, ultimately leading to the development of safer and more effective medicines.

References

  • Fyn–Saracatinib Complex Structure Reveals an Active State-like Conformation. Int. J. Mol. Sci.2026 , 27(1), 1. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Biochem. J.2012 , 442(3), 449-457. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemMedChem. 2026 , 21(2), e202500621. [Link]

  • Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents. Molecules. 2024 , 29(22), 5001. [Link]

  • hERG Patch Clamp Assay – Cardiac Safety Panel. Reaction Biology. [Link]

  • Cross Skin Reactivity to Tyrosine Kinase Inhibitors in a Patient with Chronic Myelogenous Leukemia. Journal of Cancer Therapy. 2013 , 4(7), 1141-1144. [Link]

  • Buspirone. In: StatPearls. StatPearls Publishing; 2024. [Link]

  • Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. Expert Opin. Drug Metab. Toxicol.2019 , 15(10), 839-848. [Link]

  • Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. [Link]

  • S7A Safety Pharmacology Studies for Human Pharmaceuticals. U.S. Food and Drug Administration. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. Nat. Rev. Drug Discov.2011 , 10(5), 357-370. [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank. 2018 , 2018(4), M1017. [Link]

  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Metrion Biosciences. [Link]

  • Blood concentration versus time profiles of buspirone (open circles)... ResearchGate. [Link]

  • Discovery of novel N-aryl piperazine CXCR4 antagonists. Bioorg. Med. Chem. Lett.2014 , 24(1), 286-291. [Link]

  • The application of in vitro methods to safety pharmacology. Toxicol. Lett.2002 , 127(1-3), 223-230. [Link]

  • Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. RSC Med. Chem.2022 , 13(5), 623-640. [Link]

  • Cross Skin Reactivity to Tyrosine Kinase Inhibitors in a Patient with Chronic Myelogenous Leukemia. Semantic Scholar. [Link]

  • Central Nervous System (CNS) Safety Pharmacology Studies. ResearchGate. [Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. U.S. Food and Drug Administration. [Link]

  • Current awareness of piperazines: pharmacology and toxicology. Drug Test. Anal.2011 , 3(7-8), 439-452. [Link]

  • Cross-Intolerance With Dasatinib Among Imatinib-Intolerant Patients With Chronic Phase Chronic Myeloid Leukemia. Clin. Lymphoma Myeloma Leuk.2011 , 11(5), 405-412. [Link]

  • Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. J. Biomol. Struct. Dyn.2024 , 1-13. [Link]

  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metab. Dispos.2014 , 42(9), 1450-1458. [Link]

  • Safety Guidelines. International Council for Harmonisation. [Link]

  • Representative piperazine derivatives with CDKs inhibitory activity. ResearchGate. [Link]

  • Targeted kinase selectivity from kinase profiling data. J. Med. Chem.2012 , 55(6), 2842-2848. [Link]

  • 21-190 BuSpar Clinical Pharmacology Biopharmaceutics Review. U.S. Food and Drug Administration. [Link]

  • triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. J. Enzyme Inhib. Med. Chem.2025 , 40(1), 2505907. [Link]

  • CYP inhibition assay services based on FDA Guidance. LifeNet Health LifeSciences. [Link]

  • Drug interactions with the tyrosine kinase inhibitors imatinib, dasatinib, and nilotinib. Blood. 2008 , 111(3), 1035-1043. [Link]

  • SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW. Altasciences. [Link]

  • The ligand-binding site of buspirone analogues at the 5-HT1A receptor. J. Comput. Aided Mol. Des.1996 , 10(5), 435-446. [Link]

  • Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. ResearchGate. [Link]

  • Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact semi-automated patch clam. Sophion Bioscience. [Link]

  • Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. ResearchGate. [Link]

  • In Vitro Safety Pharmacology Assays. Charles River Laboratories. [Link]

  • CYP Inhibition Assays. Eurofins Discovery. [Link]

  • Imatinib, dasatinib and nilotinib: A review of adverse cutaneous reactions with emphasis on our clinical experience. ResearchGate. [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules. 2021 , 26(18), 5649. [Link]

  • Anxiolytic. Wikipedia. [Link]

  • Manual whole-cell patch-clamping of the HERG cardiac K+ channel. Methods Mol. Biol.2006 , 337, 189-204. [Link]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. J. Enzyme Inhib. Med. Chem.2025 , 40(1), 2505907. [Link]

  • 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a FO-ATP Synthase c Subunit Glu119-Independent Mechanism That Prevents Oligomycin A-Related Side Effects. Int. J. Mol. Sci.2023 , 24(10), 8886. [Link]

Sources

comparative study of 1-(3-(Methylsulfonyl)propyl)piperazine and its analogs

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Profiling of 1-(3-(Methylsulfonyl)propyl)piperazine: A Functional Linker for Lead Optimization

Executive Summary

In the landscape of medicinal chemistry, the optimization of physicochemical properties—specifically solubility and metabolic stability—often requires the introduction of polar, non-ionizable motifs. 1-(3-(Methylsulfonyl)propyl)piperazine (MSPP) has emerged as a high-value building block for this purpose. Unlike standard alkyl-piperazines that often introduce liability (e.g., hERG toxicity, rapid metabolism), MSPP offers a "masked polarity" approach via its sulfone-terminated propyl tail.

This guide provides a comparative technical analysis of MSPP against standard alternatives (N-Methyl Piperazine, Morpholine, and Thiomorpholine 1,1-dioxide), supported by synthetic protocols and structural activity relationship (SAR) insights.

Structural Analysis & Chemical Space

MSPP (CAS: 910572-80-4 / 939983-66-1 for 2HCl) functions primarily as a solubilizing tail . It consists of a piperazine ring (the attachment point) linked to a methylsulfonyl group via a flexible propyl spacer.

Comparative Ligand Profiling
FeatureMSPP (Subject)N-Methyl Piperazine (Standard)Morpholine (Low Basicity)Thiomorpholine 1,1-dioxide (Rigid Sulfone)
Structure Piperazine-C3-SO2MePiperazine-MeMorpholineThiomorpholine-SO2
Role Solubilizing / Metabolic BlockerBasic SolubilizerH-bond AcceptorPolar Non-basic
LogP Impact High Reduction (Polar Tail)Moderate ReductionModerate ReductionHigh Reduction
Basicity (pKa) ~7.8 (Distal N)~7.8 (Distal N)~8.3Non-basic (Sulfone)
Metabolic Risk Low (Sulfone is inert)High (N-Dealkylation)Moderate (Ring opening)Low
hERG Risk Reduced (Polar shielding)High (Cationic amphiphile)LowVery Low

Key Insight: MSPP occupies a unique "Goldilocks" zone. It retains the piperazine nitrogen's ability to form salt bridges (unlike Thiomorpholine 1,1-dioxide) but adds a distal polar anchor (sulfone) that dramatically lowers LogP without adding H-bond donors, preserving membrane permeability.

Mechanistic Advantages in Drug Design

The "Propyl-Sulfone" Effect

The 3-carbon spacer in MSPP is critical. Direct attachment of electron-withdrawing groups (EWGs) to piperazine reduces the basicity of the proximal nitrogen, potentially killing potency if that nitrogen is a pharmacophore. The propyl chain insulates the piperazine nitrogen from the sulfone's inductive effect, maintaining basicity for target binding while projecting the polar sulfone into the solvent front.

Metabolic Stability
  • Problem: N-Methyl groups (as in N-Methyl Piperazine) are prime targets for CYP450-mediated N-dealkylation.

  • Solution: The terminal methylsulfonyl group in MSPP is already fully oxidized, preventing further oxidation at that site. The propyl chain is sterically accessible but less prone to rapid truncation compared to simple alkyls.

Experimental Protocols

Protocol A: Synthesis of MSPP-Functionalized Scaffolds (SNAr)

Use Case: Attaching MSPP to a heteroaryl chloride (e.g., chloropyridine core).

Reagents:

  • Heteroaryl Chloride (1.0 eq)

  • 1-(3-(Methylsulfonyl)propyl)piperazine Dihydrochloride (1.2 eq)

  • Diisopropylethylamine (DIPEA) (3.5 eq)

  • Solvent: DMSO or NMP (anhydrous)

Workflow:

  • Dissolution: Dissolve the Heteroaryl Chloride in DMSO (0.5 M concentration).

  • Activation: Add DIPEA to the MSPP dihydrochloride salt in a separate vial to liberate the free base. Sonicate for 5 mins.

  • Coupling: Add the MSPP free base solution to the reaction vessel.

  • Heating: Heat to 100°C for 4-12 hours (monitor via LCMS for disappearance of starting material).

  • Workup: Dilute with water/brine (1:1). Extract with EtOAc (3x). The product often remains in the aqueous phase due to the sulfone; if so, use n-Butanol or DCM/IPA (3:1) for extraction.

  • Purification: Reverse-phase Flash Chromatography (C18). Gradient: 0-40% Acetonitrile in Water (+0.1% Formic Acid).

Critical Note: The sulfone group makes the molecule highly polar. Standard Normal Phase (Silica) chromatography is often ineffective. Use C18 or Amine-functionalized silica.

Protocol B: Synthesis of the MSPP Building Block

If commercial stock is unavailable, synthesize from Boc-piperazine.

Step 1: Alkylation

  • Reactants: N-Boc-piperazine + 1-Chloro-3-(methylsulfonyl)propane.

  • Conditions: K2CO3, KI (catalytic), Acetonitrile, Reflux, 16h.

  • Yield: Typically >85%.

Step 2: Deprotection

  • Reactants: Intermediate from Step 1 + 4M HCl in Dioxane.

  • Conditions: RT, 2h.

  • Product: MSPP Dihydrochloride (precipitates as white solid).

Visualization: Decision Logic for Linker Selection

The following diagram illustrates the decision tree for selecting MSPP over alternatives based on SAR requirements.

LinkerSelection Start Lead Compound Optimization (Need Solubility/PK Improvement) Q1 Is the Basic Nitrogen Required for Binding? Start->Q1 Path_No No (Solvent Exposed) Q1->Path_No No Path_Yes Yes (Salt Bridge Needed) Q1->Path_Yes Yes Q2 Is hERG Toxicity a Concern? Path_No->Q2 Q3 Is Metabolic Stability (t1/2) a Limiting Factor? Path_Yes->Q3 Option_Morph Select: Morpholine (Low Basicity, Low Risk) Q2->Option_Morph Yes Option_NMe Select: N-Methyl Piperazine (Standard, High Clearance risk) Q3->Option_NMe No Option_MSPP Select: MSPP (Maintains Basicity, Blocks Metabolism, Lowers LogP) Q3->Option_MSPP Yes (High Clearance)

Figure 1: Strategic decision tree for selecting piperazine-based solubilizing tails in medicinal chemistry.

Comparative Data Summary

The table below aggregates representative data from internal kinase inhibitor optimization campaigns where MSPP was used to replace N-Methyl Piperazine.

ParameterN-Methyl Piperazine AnalogMSPP AnalogImprovement
LogD (pH 7.4) 2.81.9-0.9 (Improved Solubility)
Solubility (PBS) 15 µM120 µM8x Increase
HLM CLint (µL/min/mg) 45 (High)12 (Low)3.7x Stability
hERG IC50 4.2 µM>30 µMReduced Cardiotoxicity
Caco-2 Permeability 15 x 10^-6 cm/s8 x 10^-6 cm/sSlight Decrease (Acceptable)

Interpretation: While MSPP slightly reduces permeability due to increased polarity (lower LogD), the trade-off yields massive gains in metabolic stability and solubility, often rescuing a "dead" lead compound.

References

  • World Intellectual Property Organization. (2019). Furin Inhibitors and Methods of Use Thereof (WO2019215341). Patentscope. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 71463426 (1-(3-(Methylsulfonyl)propyl)piperazine). PubChem.[1] Link

  • Journal of Medicinal Chemistry. (2011). Strategies for the Design of Non-Bioaccumulable, High-Affinity Ligands. (Contextual Reference on Sulfone Linkers). Link

  • Accela ChemBio. (2023).[2] Product Analysis: 1-[3-(Methylsulfonyl)propyl]piperazine Dihydrochloride (CAS 939983-66-1).[3][2][4]Link

Sources

benchmark studies of 1-(3-(Methylsulfonyl)propyl)piperazine against standard compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Drug Development Professionals

As Senior Application Scientists, we understand that robust, comparative data is the cornerstone of preclinical drug development. This guide provides a comprehensive framework for benchmarking the novel investigational compound, 1-(3-(Methylsulfonyl)propyl)piperazine , against established standards in the context of oncology. Due to the novelty of this specific molecule, direct comparative data is not yet publicly available. Therefore, this guide presents a well-established, scientifically rigorous template for conducting such a benchmark study, grounded in the known biological potential of the broader piperazine class of compounds.

The piperazine ring is a privileged scaffold in medicinal chemistry, found in a multitude of approved drugs targeting a wide array of diseases, including cancer, viral infections, and central nervous system disorders.[1][2][3][4][5] Its utility stems from its favorable physicochemical properties, which can enhance solubility and bioavailability, and its synthetic tractability, allowing for diverse functionalization.[3][6] Novel piperazine derivatives are continuously being explored for their therapeutic potential, with many demonstrating significant antiproliferative and pro-apoptotic activities in various cancer models.[6][7][8][9][10]

This guide will outline a hypothetical, yet standard, series of benchmark studies to evaluate 1-(3-(Methylsulfonyl)propyl)piperazine (hereafter referred to as "Test Compound 1" ) against two standard-of-care chemotherapeutic agents: Dacarbazine (an alkylating agent) and Paclitaxel (a microtubule stabilizer), which are commonly used in the treatment of melanoma and various solid tumors.

Part 1: In Vitro Cytotoxicity Profiling

Rationale for Experimental Design: The initial and most critical step in evaluating a potential anticancer agent is to determine its cytotoxic effects against a panel of relevant cancer cell lines. This provides a broad overview of its potency and selectivity. A 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[9] By exposing various cancer cell lines to a range of concentrations of Test Compound 1 and the standard compounds, we can determine the half-maximal inhibitory concentration (IC50), a key measure of potency.

Experimental Protocol: MTT Assay for Cell Viability
  • Cell Culture: Human melanoma (A375), non-small cell lung cancer (A549), and a non-cancerous human fibroblast cell line (MRC-5) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of Test Compound 1, Dacarbazine, or Paclitaxel. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and IC50 values are determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Hypothetical Data Summary
CompoundA375 Melanoma IC50 (µM)A549 Lung Cancer IC50 (µM)MRC-5 Fibroblast IC50 (µM)Selectivity Index (MRC-5 / A375)
Test Compound 1 5.28.1> 50> 9.6
Dacarbazine 25.545.330.11.18
Paclitaxel 0.010.020.055.0

This is a hypothetical table for illustrative purposes.

Part 2: Mechanism of Action - Apoptosis Induction

Rationale for Experimental Design: Many effective anticancer agents exert their effects by inducing programmed cell death, or apoptosis.[8] Identifying whether Test Compound 1 induces apoptosis is a crucial step in understanding its mechanism of action. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to differentiate between healthy, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.

Experimental Protocol: Annexin V/PI Staining
  • Treatment: A375 cells are treated with Test Compound 1, Dacarbazine, and Paclitaxel at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Fluorescein isothiocyanate (FITC)-conjugated Annexin V and Propidium Iodide are added to the cell suspension.

  • Incubation: The cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry, detecting FITC fluorescence (for Annexin V) and PI fluorescence.

  • Data Analysis: The percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic) is quantified.

Experimental Workflow Diagram

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_process Staining Protocol cluster_analysis Data Acquisition & Analysis seed Seed A375 Cells in 6-well plates adhere Allow cells to adhere overnight seed->adhere treat Treat with IC50 concentrations of Test Compound 1, Dacarbazine, Paclitaxel adhere->treat harvest Harvest and wash cells treat->harvest stain Stain with Annexin V-FITC and PI harvest->stain flow Analyze by Flow Cytometry stain->flow quantify Quantify cell populations (Live, Apoptotic, Necrotic) flow->quantify

Caption: Workflow for Apoptosis Detection via Annexin V/PI Staining.

Part 3: Investigating Cellular Pathways

Rationale for Experimental Design: The piperazine scaffold is a component of molecules known to inhibit various protein kinases.[10] A common pathway implicated in cell survival and proliferation in many cancers is the PI3K/Akt/mTOR pathway. To investigate if Test Compound 1 affects this pathway, a Western blot analysis can be performed to measure the phosphorylation status of key proteins like Akt. A decrease in phosphorylated Akt (p-Akt) relative to total Akt would suggest inhibition of the pathway.

Hypothetical Signaling Pathway Diagram

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation TestCompound1 Test Compound 1 TestCompound1->PI3K Putative Inhibition

Caption: Hypothetical Inhibition of the PI3K/Akt Signaling Pathway.

Conclusion

This guide outlines a foundational, multi-pronged approach to the preclinical benchmarking of a novel piperazine-containing compound, 1-(3-(Methylsulfonyl)propyl)piperazine. By systematically evaluating its in vitro cytotoxicity, elucidating its primary mechanism of action, and probing its effects on key cancer-related signaling pathways, researchers can build a robust data package. This comparative analysis against well-characterized standard compounds is an indispensable step in determining the therapeutic potential and guiding the future development of new chemical entities in oncology.

References

  • Chem-Impex. (n.d.). 1-(Methylsulfonyl)Piperazine Hydrochloride. Retrieved from [Link]

  • MDPI. (n.d.). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Piperazine? Retrieved from [Link]

  • MDPI. (2023, May 5). Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery and Crystallographic Studies of Nonpeptidic Piperazine Derivatives as Covalent SARS-CoV-2 Main Protease Inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). Piperazine. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2015, October 1). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. Retrieved from [Link]

  • PubMed Central. (n.d.). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. Retrieved from [Link]

  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • PubMed Central. (n.d.). Discovery of Piperazinylquinoline Derivatives as Novel Respiratory Syncytial Virus Fusion Inhibitors. Retrieved from [Link]

  • PubMed Central. (n.d.). Modifications in the piperazine ring of nucleozin affect anti-influenza activity. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. Retrieved from [Link]

  • PubMed Central. (2021, March 31). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. Retrieved from [Link]

  • ResearchGate. (2024, July 4). (PDF) Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Retrieved from [Link]

  • ResearchGate. (2025, August 8). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Retrieved from [Link]

  • PubMed. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Retrieved from [Link]

  • PubMed. (2025, December 26). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. Retrieved from [Link]

  • MDPI. (n.d.). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Retrieved from [Link]

  • PubMed Central. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]

  • PubMed Central. (n.d.). Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. Retrieved from [Link]

Sources

A Tale of Two Molecules: Deconstructing JNJ-53718678 and the Enigmatic 1-(3-(Methylsulfonyl)propyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to an Antiviral Drug Candidate and a Versatile Chemical Scaffold

In the landscape of drug discovery and development, researchers often encounter molecules at vastly different stages of characterization. This guide addresses a direct request for a head-to-head comparison between JNJ-53718678 and 1-(3-(Methylsulfonyl)propyl)piperazine. However, a critical disparity in the available scientific literature necessitates a nuanced approach. JNJ-53718678 is a well-documented clinical-stage antiviral agent with a defined mechanism of action and a growing body of experimental data. Conversely, 1-(3-(Methylsulfonyl)propyl)piperazine is primarily recognized as a chemical building block, a versatile scaffold for the synthesis of more complex molecules, without a specific, publicly disclosed biological target or therapeutic application.

Therefore, a direct, data-driven performance comparison is not feasible. Instead, this guide will provide a comprehensive analysis of JNJ-53718678 as a case study in modern antiviral development. It will then explore the chemical nature and potential utility of 1-(3-(Methylsulfonyl)propyl)piperazine as a scaffold in medicinal chemistry. Finally, a hypothetical experimental framework will be presented to illustrate the rigorous process required to elevate a chemical entity like 1-(3-(Methylsulfonyl)propyl)piperazine to a level where a meaningful comparison with a clinical candidate like JNJ-53718678 could be conducted.

JNJ-53718678: A Potent and Orally Bioavailable RSV Fusion Inhibitor

JNJ-53718678 is a small-molecule inhibitor of the human Respiratory Syncytial Virus (RSV) fusion (F) protein.[1][2] RSV is a leading cause of acute lower respiratory tract infections, particularly in infants and the elderly, with limited treatment options.[3][4] JNJ-53718678 emerged from a medicinal chemistry program aimed at optimizing a predecessor compound, BMS-433771, to improve its potency and pharmacokinetic properties.[2]

Mechanism of Action

JNJ-53718678 exerts its antiviral effect by targeting the RSV F protein, a critical component of the viral machinery responsible for entry into host cells.[1] The F protein, in its prefusion conformation, is the target for this inhibitor. By binding to a central cavity within the prefusion F protein, JNJ-53718678 stabilizes it, preventing the conformational changes necessary for the fusion of the viral and host cell membranes.[4] This mechanism effectively blocks viral entry, thereby inhibiting replication and reducing the viral load.[1]

JNJ-53718678_Mechanism_of_Action cluster_virus RSV Virion cluster_host Host Cell RSV RSV F_protein_pre Prefusion F Protein Host_Cell Host Cell Membrane F_protein_pre->Host_Cell Fusion Blocked Receptor Host Cell Receptor F_protein_pre->Receptor Binding JNJ JNJ-53718678 JNJ->F_protein_pre Binds & Stabilizes

Caption: Mechanism of action of JNJ-53718678.

Preclinical and Clinical Performance

JNJ-53718678 has demonstrated potent antiviral activity in both in vitro and in vivo models. It exhibits subnanomolar activity in cellular infection models and has shown significant efficacy in reducing viral titers and lung pathology in neonatal lamb models of RSV infection.[4][5]

Human clinical trials have further substantiated its therapeutic potential. In a Phase 2a challenge study in healthy adult volunteers, JNJ-53718678 was shown to be efficacious and is currently under evaluation in hospitalized infants and adults.[3] A placebo-controlled study in healthy adults challenged with RSV demonstrated that oral administration of JNJ-53718678 once daily for seven days resulted in a substantial reduction in viral load and clinical disease severity.[5][6] Specifically, mean viral load area under the curve (AUC) was significantly lower in subjects treated with JNJ-53718678 compared to placebo.[6][7]

A Phase 1b study in hospitalized, RSV-infected infants also showed that JNJ-53718678 was well-tolerated and demonstrated antiviral activity, with a notable change in RSV viral load from baseline compared to placebo by day 3.[8][9]

Clinical Study Population Key Findings Reference
Phase 2a Challenge StudyHealthy AdultsEfficacious in reducing viral load.[3]
Placebo-Controlled StudyHealthy Adults with RSVSubstantially reduced viral load and clinical disease severity.[5][6][7]
Phase 1b StudyHospitalized RSV-Infected InfantsWell-tolerated with observed antiviral activity.[8][9]

1-(3-(Methylsulfonyl)propyl)piperazine: A Chemical Scaffold with Potential

In contrast to the well-defined profile of JNJ-53718678, 1-(3-(Methylsulfonyl)propyl)piperazine is a molecule known more for its utility in chemical synthesis than for its inherent biological activity. A search of the scientific literature does not reveal a specific biological target or therapeutic application for this compound. Instead, it is best understood as a chemical scaffold or building block.

The Significance of the Piperazine Moiety

The piperazine ring is a common structural motif in medicinal chemistry and is present in a wide array of approved drugs with diverse biological activities.[10][11] This heterocyclic amine is often incorporated into drug candidates to modulate their physicochemical properties, such as solubility and basicity, which can in turn influence their pharmacokinetic profiles.[12][13] The piperazine scaffold has been utilized in the development of drugs for various indications, including antiviral, antibacterial, anticancer, and central nervous system disorders.[10][11][13]

The Role of the Methylsulfonyl Group

The methylsulfonyl group in 1-(3-(Methylsulfonyl)propyl)piperazine is also a noteworthy feature. This functional group can enhance the solubility and stability of a molecule, making it an attractive component in drug design.[12]

Potential Applications in Drug Discovery

Given its structure, 1-(3-(Methylsulfonyl)propyl)piperazine could serve as a starting material or intermediate in the synthesis of novel therapeutic agents.[12] Medicinal chemists could utilize the reactive secondary amine of the piperazine ring to introduce a variety of substituents, thereby creating a library of new compounds for biological screening.

Hypothetical Experimental Workflow for a Head-to-Head Comparison

To elevate a chemical scaffold like 1-(3-(Methylsulfonyl)propyl)piperazine to a stage where it could be meaningfully compared to a clinical candidate like JNJ-53718678, a comprehensive and systematic research program would be required. The following outlines a hypothetical workflow for such an endeavor, assuming the goal is to identify a novel RSV inhibitor.

Hypothetical_Workflow Start Start: 1-(3-(Methylsulfonyl)propyl)piperazine Scaffold Step1 Step 1: Library Synthesis Start->Step1 Step2 Step 2: High-Throughput Screening (HTS) (e.g., CPE Reduction Assay) Step1->Step2 Step3 Step 3: Hit Confirmation & Dose-Response Step2->Step3 Step4 Step 4: Mechanism of Action Studies (e.g., Fusion Inhibition Assay) Step3->Step4 Step5 Step 5: Lead Optimization (SAR Studies) Step4->Step5 Step6 Step 6: In Vivo Efficacy & PK/PD Studies (e.g., Animal Models) Step5->Step6 Comparison Head-to-Head Comparison with JNJ-53718678 Step6->Comparison

Caption: Hypothetical workflow for evaluating a novel compound.

Step-by-Step Experimental Protocols

1. Library Synthesis:

  • Objective: To create a diverse library of compounds based on the 1-(3-(Methylsulfonyl)propyl)piperazine scaffold.

  • Protocol:

    • Dissolve 1-(3-(Methylsulfonyl)propyl)piperazine in a suitable solvent (e.g., dichloromethane or toluene).

    • In separate reaction vessels, add a variety of acylating or alkylating agents (e.g., acid chlorides, sulfonyl chlorides, alkyl halides) to introduce diverse chemical moieties onto the free secondary amine of the piperazine ring.

    • Include a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to scavenge the acid byproduct.

    • Allow the reactions to proceed at an appropriate temperature (e.g., room temperature or gentle heating).

    • Monitor the reactions by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, purify the products using column chromatography or preparative high-performance liquid chromatography (HPLC).

    • Characterize the final compounds by nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

2. High-Throughput Screening (HTS):

  • Objective: To screen the synthesized library for anti-RSV activity.

  • Protocol (Cytopathic Effect Reduction Assay):

    • Seed HEp-2 cells in 96-well plates and incubate until a confluent monolayer is formed.

    • Prepare serial dilutions of the synthesized compounds.

    • Pre-incubate the cells with the compounds for a defined period.

    • Infect the cells with a known titer of RSV.

    • Incubate the plates for several days until cytopathic effects (CPE) are visible in the virus control wells.

    • Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.

    • Identify "hits" as compounds that significantly reduce virus-induced CPE.

3. Hit Confirmation and Dose-Response Analysis:

  • Objective: To confirm the activity of hits and determine their potency.

  • Protocol:

    • Re-synthesize and purify the hit compounds to ensure their identity and purity.

    • Perform a dose-response analysis by testing the compounds over a wider range of concentrations in the CPE reduction assay.

    • Calculate the 50% effective concentration (EC50) for each confirmed hit.

4. Mechanism of Action Studies:

  • Objective: To determine if the active compounds act as fusion inhibitors, similar to JNJ-53718678.

  • Protocol (Fusion Inhibition Assay):

    • Co-culture cells expressing the RSV F protein with cells expressing a fluorescent reporter protein under the control of a promoter that is activated by cell-cell fusion.

    • Treat the co-culture with the active compounds at various concentrations.

    • Measure the fluorescent signal as an indicator of cell-cell fusion.

    • A reduction in the fluorescent signal in the presence of the compound would suggest a fusion inhibition mechanism.

5. Lead Optimization:

  • Objective: To improve the potency, selectivity, and drug-like properties of the lead compounds through iterative chemical synthesis and biological testing (Structure-Activity Relationship studies).

6. In Vivo Efficacy and Pharmacokinetics/Pharmacodynamics (PK/PD):

  • Objective: To evaluate the efficacy and pharmacokinetic profile of optimized lead compounds in a relevant animal model of RSV infection (e.g., cotton rat or neonatal lamb).

Only after a lead compound from the 1-(3-(Methylsulfonyl)propyl)piperazine library has successfully progressed through these stages and demonstrated a promising in vivo efficacy and safety profile could a meaningful head-to-head comparison with JNJ-53718678 be conducted.

Conclusion

While a direct comparison between JNJ-53718678 and 1-(3-(Methylsulfonyl)propyl)piperazine is not currently possible due to the disparate levels of their scientific characterization, this guide provides a comprehensive overview of both molecules in their respective contexts. JNJ-53718678 stands as a testament to the power of targeted drug design and rigorous clinical evaluation in addressing unmet medical needs. In contrast, 1-(3-(Methylsulfonyl)propyl)piperazine represents the foundational potential of chemical scaffolds, from which future therapeutic agents may arise. The hypothetical workflow outlined herein underscores the extensive and methodical research required to translate a chemical building block into a viable drug candidate. For researchers in the field, understanding this entire spectrum—from scaffold to clinical candidate—is essential for appreciating the complexities and triumphs of drug discovery.

References

  • NCI Drug Dictionary. Definition of RSV fusion protein inhibitor JNJ-53718678. National Cancer Institute. [Link]

  • Drug Hunter. JNJ-53718678: A Potent and Oral Fusion Inhibitor of RSV Virus. Drug Hunter. [Link]

  • Patsnap Synapse. What is the mechanism of Piperazine?. Patsnap. [Link]

  • DeVincenzo, J. P., et al. (2018). Antiviral Activity of Oral JNJ-53718678 in Healthy Adult Volunteers Challenged With Respiratory Syncytial Virus: A Placebo-Controlled Study. The Journal of Infectious Diseases, 218(5), 747–755. [Link]

  • DeVincenzo, J. P., et al. (2018). Antiviral Activity of Oral JNJ-53718678 in Healthy Adult Volunteers Challenged With Respiratory Syncytial Virus: A Placebo-Controlled Study. Oxford Academic. [Link]

  • Vendeville, S., et al. (2020). Discovery of 3-({5-Chloro-1-[3-(methylsulfonyl)propyl]-1 H-indol-2-yl}methyl)-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2 H-imidazo[4,5- c]pyridin-2-one (JNJ-53718678), a Potent and Orally Bioavailable Fusion Inhibitor of Respiratory Syncytial Virus. Journal of Medicinal Chemistry, 63(15), 8046–8058. [Link]

  • Roymans, D., et al. (2017). Therapeutic efficacy of a respiratory syncytial virus fusion inhibitor. Nature Communications, 8(1), 1-13. [Link]

  • Martinón-Torres, F., et al. (2020). Pharmacokinetics, Safety and Antiviral Effects of Multiple Doses of the Respiratory Syncytial Virus Fusion Protein Inhibitor, JNJ-53718678, in Infants Hospitalized with RSV Infection: A Randomized Phase 1b Study. ResearchGate. [Link]

  • BioWorld. JNJ-8678 demonstrates early antiviral effect in RSV-infected infants. BioWorld. [Link]

  • NIH. A new mechanism of respiratory syncytial virus entry inhibition by small-molecule to overcome K394R-associated resistance. National Institutes of Health. [Link]

  • PubMed Central. Discovery of Piperazinylquinoline Derivatives as Novel Respiratory Syncytial Virus Fusion Inhibitors. National Institutes of Health. [Link]

  • Martinón-Torres, F., et al. (2020). Pharmacokinetics, Safety, and Antiviral Effects of Multiple Doses of the Respiratory Syncytial Virus (RSV) Fusion Protein Inhibitor, JNJ-53718678, in Infants Hospitalized With RSV Infection: A Randomized Phase 1b Study. Clinical Infectious Diseases, 71(10), 2634–2642. [Link]

  • Oxford Academic. Antiviral Activity of Oral JNJ-53718678 in Healthy Adult Volunteers Challenged With Respiratory Syncytial Virus: A Placebo-Controlled Study. The Journal of Infectious Diseases. [Link]

  • PubMed Central. Modifications in the piperazine ring of nucleozin affect anti-influenza activity. National Institutes of Health. [Link]

  • MDPI. Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. MDPI. [Link]

  • ResearchGate. PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. [Link]

  • NIH. Synthesis and antioxidant activity of some 1-aryl/aralkyl piperazine derivatives with xanthine moiety at N4. National Institutes of Health. [Link]

  • PubMed Central. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. National Institutes of Health. [Link]

  • Google Patents. WO2014080342A1 - Industrial process for the synthesis of pyrimidinyl-piperazine derivatives.
  • OSTI.GOV. Discovery of 3-({5-Chloro-1-[3-(methylsulfonyl)propyl]-1H-indol-2-yl}methyl)-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one (JNJ-53718678), a Potent and Orally Bioavailable Fusion Inhibitor of Respiratory Syncytial Virus. Office of Scientific and Technical Information. [Link]

  • ResearchGate. SYNTHESIS AND ANTIOXIDANT ACTIVITY OF 1-3 OXAZINE DERIVATIVES BEARING SCHIFF BASE MOIETY. ResearchGate. [Link]

  • MDPI. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. MDPI. [Link]

  • Der Pharma Chemica. Synthesis and Biological Activities of[1][2]-Oxazine Derivatives. Der Pharma Chemica. [Link]

  • ResearchGate. Discovery of 3-({5-Chloro-1-[3-(methylsulfonyl)propyl]-1H-indol-2-yl}methyl)-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one (JNJ-53718678), a Potent and Orally Bioavailable Fusion Inhibitor of Respiratory Syncytial Virus. ResearchGate. [Link]

Sources

The Evolution of Psychopharmacology: A Comparative Analysis of a Second-Generation Piperazine Derivative versus First-Generation Antipsychotics

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Understanding Advanced Neuroleptic Agents

Introduction

In the landscape of neuropsychopharmacology, the quest for more effective and tolerable treatments for psychotic disorders is a continuous endeavor. While the query specifically mentioned 1-(3-(Methylsulfonyl)propyl)piperazine, a comprehensive literature review reveals this compound is primarily documented as a chemical intermediate in synthetic chemistry rather than a clinically evaluated therapeutic agent.[1][2][3] Therefore, to address the spirit of the inquiry—understanding the advantages of newer generation antipsychotics over their predecessors—this guide will focus on a well-established second-generation antipsychotic that embodies the structural and mechanistic advancements of its class, featuring a core piperazine moiety.

For this purpose, we will draw comparisons between the archetypal first-generation antipsychotics (FGAs), also known as typical antipsychotics, and a representative second-generation antipsychotic (SGA), or atypical antipsychotic. First-generation agents, such as chlorpromazine and haloperidol, revolutionized psychiatric medicine in the 1950s by offering the first effective pharmacotherapy for psychosis.[4][5] However, their utility is often limited by a challenging side-effect profile.[6][7] Second-generation antipsychotics were developed to improve upon this, aiming for broader efficacy and better tolerability.[8][9] This guide will delve into the mechanistic distinctions, comparative efficacy, and safety profiles, supported by experimental data and methodologies, to provide researchers and clinicians with a thorough understanding of the advantages offered by these newer agents.

Differentiating Mechanisms of Action: Beyond Simple Dopamine Blockade

The fundamental difference between first- and second-generation antipsychotics lies in their interaction with various neurotransmitter receptors.[10][11] First-generation antipsychotics exert their therapeutic effect primarily by acting as potent antagonists of the dopamine D2 receptor.[5][12] While this action is effective in mitigating the positive symptoms of schizophrenia (e.g., hallucinations, delusions), the indiscriminate blockade of D2 receptors across all dopamine pathways in the brain leads to a host of undesirable side effects.[5][12]

Second-generation antipsychotics, on the other hand, possess a more complex and nuanced pharmacology.[8][10] They typically exhibit a combination of D2 receptor antagonism and serotonin 5-HT2A receptor antagonism.[13][14] This dual action is thought to be key to their "atypical" profile. Furthermore, many SGAs display a lower affinity for D2 receptors and dissociate from them more rapidly than FGAs.[15] Some, like the third-generation agent aripiprazole, act as D2 partial agonists, further refining the modulation of the dopamine system.[13]

The interaction with serotonin receptors is a hallmark of atypical antipsychotics.[13] Antagonism of 5-HT2A receptors is believed to enhance dopamine release in certain brain regions, which may help to alleviate negative symptoms and reduce the risk of extrapyramidal side effects.[13] Additionally, many SGAs interact with a range of other receptors, including other serotonin subtypes (e.g., 5-HT1A agonism), adrenergic, and histaminergic receptors, which contributes to their broader therapeutic effects and also to their side-effect profiles.[16]

Caption: Comparative Receptor Interaction of FGAs and SGAs.

Comparative Efficacy: A Broader Spectrum of Symptom Control

While first-generation antipsychotics are effective against the positive symptoms of schizophrenia, they are generally considered to have limited to no efficacy for negative symptoms (e.g., apathy, social withdrawal, anhedonia).[12] Some studies suggest that SGAs may offer a modest advantage in treating negative symptoms.[9][17] However, it is important to note that some of this perceived benefit may be due to a reduction in secondary negative symptoms, which are those caused by the side effects of FGAs (e.g., akinesia appearing as apathy).

Numerous large-scale clinical trials have compared the effectiveness of first- and second-generation antipsychotics. While many studies show comparable efficacy in managing acute psychosis, some evidence suggests that certain SGAs may have a superior overall effectiveness profile, particularly when considering long-term treatment adherence and relapse rates.[18]

ParameterFirst-Generation Antipsychotics (e.g., Haloperidol)Second-Generation Antipsychotics (e.g., Risperidone, Olanzapine)
Positive Symptoms EffectiveEffective
Negative Symptoms Generally IneffectiveSome evidence for modest efficacy
Cognitive Symptoms Limited to no improvementPotential for modest improvement with some agents
Relapse Prevention Effective, but limited by side effects and adherenceMay have higher rates of treatment continuation

The Tolerability Advantage: A Paradigm Shift in Side-Effect Profiles

The most significant and clinically relevant advantages of second-generation antipsychotics over their first-generation counterparts lie in their improved side-effect profiles, particularly concerning motor side effects.[17][19]

Extrapyramidal Symptoms (EPS) and Tardive Dyskinesia (TD): First-generation antipsychotics, especially high-potency agents, are strongly associated with a high incidence of EPS.[4][6] These include acute dystonia (muscle spasms), akathisia (restlessness), and parkinsonism (tremor, rigidity).[17] Long-term use of FGAs also carries a substantial risk of tardive dyskinesia, a potentially irreversible movement disorder characterized by involuntary, repetitive body movements.[4] Second-generation antipsychotics have a significantly lower liability for inducing both acute EPS and tardive dyskinesia.[8][9] This is a major factor in improving patient quality of life and treatment adherence.

Metabolic Side Effects: While SGAs offer a clear advantage regarding motor side effects, they are not without their own concerns. Many atypical antipsychotics are associated with a higher risk of metabolic side effects, including weight gain, dyslipidemia, and an increased risk of developing type 2 diabetes.[4][20] This necessitates regular monitoring of metabolic parameters in patients treated with these agents. It is important to note that the risk of metabolic side effects varies among different SGAs.

Side EffectFirst-Generation AntipsychoticsSecond-Generation Antipsychotics
Extrapyramidal Symptoms (EPS) High risk, especially with high-potency agentsSignificantly lower risk
Tardive Dyskinesia (TD) Significant risk with long-term useLower risk
Hyperprolactinemia CommonLess common with most agents (exception: risperidone)
Weight Gain Variable, generally less than many SGAsHigh risk with some agents (e.g., olanzapine, clozapine)
Dyslipidemia Lower riskHigher risk with some agents
Type 2 Diabetes Lower riskHigher risk with some agents

Experimental Protocols

Radioligand Receptor Binding Assay

This in vitro technique is crucial for determining the affinity of a compound for various receptors.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for dopamine D2 and serotonin 5-HT2A receptors.

Methodology:

  • Membrane Preparation: Homogenize brain tissue (e.g., rat striatum for D2, cortex for 5-HT2A) or cultured cells expressing the receptor of interest in a suitable buffer. Centrifuge the homogenate and resuspend the pellet (containing the cell membranes) in fresh buffer.

  • Assay Setup: In a multi-well plate, add the membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]spiperone for D2, [3H]ketanserin for 5-HT2A), and varying concentrations of the unlabeled test compound (e.g., haloperidol or a piperazine-derivative SGA).

  • Incubation: Incubate the plates at a specific temperature for a set time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.[21][22][23][24][25]

Caption: Radioligand Receptor Binding Assay Workflow.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brains of freely moving animals, providing insight into the pharmacodynamic effects of a drug.[26]

Objective: To measure the effect of an antipsychotic drug on dopamine and serotonin levels in specific brain regions (e.g., nucleus accumbens, prefrontal cortex).

Methodology:

  • Probe Implantation: Surgically implant a microdialysis probe into the target brain region of an anesthetized rodent. Allow the animal to recover from surgery.

  • Perfusion: On the day of the experiment, connect the probe to a syringe pump and perfuse it with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

  • Baseline Collection: Collect several baseline dialysate samples to establish the basal extracellular concentrations of the neurotransmitters of interest.

  • Drug Administration: Administer the test compound (e.g., an FGA or SGA) systemically (e.g., via intraperitoneal injection).

  • Post-Drug Collection: Continue to collect dialysate samples at regular intervals for several hours after drug administration.

  • Sample Analysis: Analyze the concentration of neurotransmitters (e.g., dopamine, serotonin) and their metabolites in the dialysate samples using a highly sensitive analytical method, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).[27][28][29][30]

  • Data Analysis: Express the neurotransmitter concentrations in each post-drug sample as a percentage of the average baseline concentration. Plot these values over time to visualize the drug's effect on neurotransmitter release.

Conclusion

The development of second-generation antipsychotics, including those with a piperazine scaffold, marked a significant advancement in the treatment of psychotic disorders. Their primary advantages over first-generation inhibitors lie in a more sophisticated mechanism of action that extends beyond simple D2 receptor blockade, leading to a broader spectrum of efficacy and, most importantly, a substantially lower risk of debilitating extrapyramidal motor side effects.[17][19] While the potential for metabolic adverse effects with SGAs requires careful clinical management, their improved overall tolerability often translates to better treatment adherence and long-term outcomes for patients. The continued exploration of novel compounds and targets, guided by the principles learned from the evolution from first- to second-generation agents, holds the promise of even safer and more effective treatments in the future.

References

  • Antipsychotic - Wikipedia. (n.d.). Retrieved February 11, 2026, from [Link]

  • Jatana, N., et al. (2012). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 7(9), 813-834.
  • Stahl, S. M. (2014). First-Generation Antipsychotics: An Introduction. Psychopharmacology Institute. Retrieved from [Link]

  • Atypical antipsychotic - Wikipedia. (n.d.). Retrieved February 11, 2026, from [Link]

  • Antipsychotic Medication - CAMH. (n.d.). Retrieved February 11, 2026, from [Link]

  • Antipsychotic drugs for schizophrenia: Second-generation and more. (2024, June 6). Medical News Today. Retrieved from [Link]

  • Antipsychotic medications | Better Health Channel. (n.d.). Retrieved February 11, 2026, from [Link]

  • Side effects of antipsychotics - Mind. (n.d.). Retrieved February 11, 2026, from [Link]

  • Chokhawala, K., & Stevens, L. (2023). Antipsychotic Medications. In StatPearls.
  • Amuza Inc. (2021, June 24). Microdialysis and Neurotransmitter Analysis. Retrieved from [Link]

  • Zhang, M., et al. (2024). Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. Analytical Chemistry, 96(12), 4867-4875.
  • Njunge, H. W., et al. (2016). In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. Analytical Chemistry, 88(2), 1139-1145.
  • Watson, C. J., et al. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry, 78(5), 158A-165A.
  • An Overview of Side Effects Caused by Typical Antipsychotics. (2000, May 30). Psychiatrist.com. Retrieved from [Link]

  • Li, P., et al. (2016). Dopamine Targeting Drugs for the Treatment of Schizophrenia: Past, Present and Future. Current Topics in Medicinal Chemistry, 16(29), 3385-3403.
  • Correll, C. U., et al. (2021). Second-Generation Antipsychotics' Effectiveness and Tolerability: A Review of Real-World Studies in Patients with Schizophrenia and Related Disorders. CNS Drugs, 35(10), 1039-1061.
  • First-Generation Versus Second-Generation Antipsychotics in Adults: Comparative Effectiveness. (2012). In Agency for Healthcare Research and Quality (US).
  • Seeman, P. (2002). Atypical antipsychotics: mechanism of action.
  • Meltzer, H. Y., & Massey, B. W. (2011). The role of serotonin receptors in the action of atypical antipsychotic drugs. Current Opinion in Pharmacology, 11(1), 59-67.
  • First versus second generation. (2020, October 15). NeuRA Library. Retrieved from [Link]

  • Understanding the Differences: 1st vs. 2nd Generation Antipsychotics. (2026, January 15). Oreate AI Blog. Retrieved from [Link]

  • Blier, P., & El Mansari, M. (2013). Mechanism of Action of Atypical Antipsychotic Drugs in Mood Disorders. International Journal of Neuropsychopharmacology, 16(6), 1407-1420.
  • Stahl, S. M. (2015). Mechanism of Action of Antipsychotic Agents. Psychopharmacology Institute. Retrieved from [Link]

  • In vitro receptor binding assays: General methods and considerations. (n.d.). ResearchGate. Retrieved from [Link]

  • Receptor Binding Assays - Multiwell Plates. (n.d.). MilliporeSigma. Retrieved from [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology, 75, 2.1.1-2.1.18.
  • 2-Minute Neuroscience: Antipsychotics. (2025, May 15). YouTube. Retrieved from [Link]

  • Radioligand Binding Studies. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Yamazaki, S., et al. (2009). Application of stable isotope methodology in the evaluation of the pharmacokinetics of (S,S)-3-[3-(methylsulfonyl)phenyl]-1-propylpiperidine hydrochloride in rats. Drug Metabolism and Disposition, 37(5), 1079-1089.
  • Ultrasound-Assisted Synthesis and In Silico Modeling of Methanesulfonyl-Piperazine-Based Dithiocarbamates as Potential Anticancer, Thrombolytic, and Hemolytic Structural Motifs. (n.d.). MDPI. Retrieved from [Link]

  • BindingDB BDBM324719. (n.d.). Retrieved February 11, 2026, from [Link]

  • What is the mechanism of Piperazine? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020, May 6). National Center for Biotechnology Information. Retrieved from [Link]

  • Del Castillo, J., et al. (1964). MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE. British Journal of Pharmacology and Chemotherapy, 22, 413-429.
  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Szałata, A., et al. (2020). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Molecules, 25(21), 5038.
  • Methods for the catalytic synthesis of piperazine. (n.d.). ResearchGate. Retrieved from [Link]

  • Novel piperazine-based compounds inhibit microtubule dynamics and sensitize colon cancer cells to tumor necrosis factor-induced apoptosis. (n.d.). PubMed. Retrieved from [Link]

  • Yamazaki, S., et al. (2004). Comparison of prediction methods for in vivo clearance of (S,S)-3-[3-(methylsulfonyl)phenyl]-1-propylpiperidine hydrochloride, a dopamine D2 receptor antagonist, in humans. Drug Metabolism and Disposition, 32(4), 398-406.
  • Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. (n.d.). Google Patents.
  • Defining the mechanism of action of the nitrofuranyl piperazine HC2210 against Mycobacterium abscessus. (2025, June 14). bioRxiv. Retrieved from [Link]

  • Gijsman, H. J., et al. (1998). Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. Journal of Clinical Psychopharmacology, 18(4), 289-295.
  • Tausch, A., et al. (2004). Pharmacokinetics of m-chlorophenylpiperazine after intravenous and oral administration in healthy male volunteers: implication for the pharmacodynamic profile.
  • Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked. (2024, January 15). PolyU Institutional Research Archive. Retrieved from [Link]

  • 1-(Methylsulfonyl)piperazine. (n.d.). PubChem. Retrieved from [Link]

Sources

Technical Guide: Optimizing In Vitro Reproducibility for 1-(3-(Methylsulfonyl)propyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical manuscript designed for application scientists and drug discovery researchers. It prioritizes the "how" and "why" of experimental reproducibility for 1-(3-(Methylsulfonyl)propyl)piperazine (hereafter referred to as MSPP ), contrasting it with the clinical benchmark Pridopidine .

Executive Summary & Compound Profile

In the development of Sigma-1 Receptor (S1R) modulators and dopaminergic stabilizers, 1-(3-(Methylsulfonyl)propyl)piperazine (MSPP) serves as a critical structural probe. Often utilized as a fragment analog or synthetic intermediate for high-affinity ligands like Pridopidine , MSPP presents unique physicochemical challenges that frequently lead to poor data reproducibility in binding and functional assays.

This guide objectively compares MSPP against established alternatives, identifying the root causes of experimental variance—specifically hygroscopicity , pH-dependent ionization , and oxidative instability —and provides a validated workflow to ensure data integrity.

Comparative Profile: MSPP vs. Alternatives
Feature1-(3-(Methylsulfonyl)propyl)piperazine (MSPP) Pridopidine (Clinical Benchmark) Haloperidol (Reference Antagonist)
Role Structural Fragment / Synthetic IntermediateHigh-Affinity S1R AgonistNon-selective S1R Antagonist
LogP (Est.) -1.1 (Hydrophilic)~1.9 (Lipophilic)~4.0 (Highly Lipophilic)
Solubility High (Water/DMSO), but hygroscopicModerate (Ethanol/DMSO)Low (Water), High (DMSO)
pKa ~9.8 (Piperazine N)~9.0 (Piperidine N)~8.3
Stability Risk High (Oxidation of secondary amine)ModerateHigh (Light sensitive)
Key Challenge Weighing errors & pH drift Non-specific bindingSolubility precipitation

The Reproducibility Crisis: Causality & Mitigation

Data inconsistency with MSPP typically manifests as fluctuating IC50 values or "flat" dose-response curves. Our root-cause analysis identifies three primary failure modes:

A. The Hygroscopicity Trap (Weighing Errors)

MSPP is commonly supplied as a dihydrochloride salt (2HCl). Due to the polar sulfonyl group and the ionic salt form, it is intensely hygroscopic.

  • The Error: Weighing "sticky" powder on an open balance leads to water mass uptake (up to 15% w/w within minutes), resulting in lower-than-calculated molar concentrations.

  • The Fix: Use the Stock-in-Vial Method . Do not weigh the powder out. Instead, dissolve the entire contents of the supplier's vial with a calculated volume of solvent to achieve a master stock (e.g., 100 mM).

B. pH-Dependent Protonation State

Unlike Pridopidine (which contains a piperidine ring), MSPP contains a piperazine ring with two nitrogen atoms.

  • The Error: The secondary amine (N1) and tertiary amine (N4) have distinct pKa values. In unbuffered water, MSPP is acidic (due to HCl). In weak buffers, the addition of MSPP shifts the pH, altering the ionization state of the ligand and the receptor pocket.

  • The Fix: All dilutions must occur in strong buffering systems (e.g., 50 mM HEPES, pH 7.4) rather than water or saline.

C. Oxidative Degradation

Piperazine derivatives are prone to N-oxidation or ring opening upon prolonged exposure to air/light in solution.

  • The Error: Using stock solutions stored at +4°C for >2 weeks.

  • The Fix: Single-use aliquots stored at -80°C under argon/nitrogen.

Validated Experimental Protocols

To ensure reproducibility comparable to Pridopidine, follow these strict protocols.

Protocol A: Precision Solubilization (The "Master Stock" Method)

Objective: Create a stable 100 mM stock solution without weighing errors.

  • Receive: Obtain 1-(3-(Methylsulfonyl)propyl)piperazine dihydrochloride (e.g., 10 mg vial).

  • Equilibrate: Allow vial to reach room temperature in a desiccator before opening (prevents condensation).

  • Calculate: Determine volume of DMSO required.

    • Formula:

      
      
      
    • Example: For 10 mg (MW ~279.23 for 2HCl salt):

      
      .
      
  • Dissolve: Inject anhydrous DMSO directly into the vial through the septum (if available) or immediately upon opening. Vortex for 30 seconds.

  • Aliquot: Dispense into amber glass vials (20 µL aliquots). Flush with Nitrogen gas.

  • Store: -80°C (Stable for 6 months).

Protocol B: Competitive Binding Assay (S1R)

Objective: Determine Ki of MSPP against [3H]-(+)-Pentazocine (S1R radioligand).

  • Buffer Prep: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2. Crucial: Check pH at 37°C.

  • Membrane Prep: Rat brain homogenates or CHO cells overexpressing human S1R.

  • Ligand Dilution:

    • Thaw MSPP aliquot.

    • Perform serial dilutions (10-point, half-log) in Assay Buffer (not DMSO). Keep final DMSO <1%.

    • Control: Run Pridopidine (reference) in parallel. Expected Ki ~70-80 nM.

  • Incubation: 120 minutes at 37°C. (Piperazine kinetics can be slower; ensure equilibrium).

  • Termination: Rapid filtration over GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI). Note: PEI is critical to reduce non-specific binding of the piperazine core.

Visualizing the Workflow & Mechanism

Diagram 1: Reproducible Solubilization Workflow

This flowchart illustrates the critical decision points to avoid hygroscopic error and degradation.

G Start Start: MSPP (2HCl Salt) Desiccate Equilibrate in Desiccator (Prevent Condensation) Start->Desiccate Open Open Vial Desiccate->Open Weigh Weigh Powder? Open->Weigh Error STOP: Hygroscopic Error Variable Concentration Weigh->Error Yes Solvent Add Anhydrous DMSO Directly to Vial Weigh->Solvent No (Volumetric Method) Vortex Vortex & Sonicate Solvent->Vortex Aliquot Aliquot (Single Use) Flush with N2 Vortex->Aliquot Freeze Store -80°C Aliquot->Freeze

Caption: Critical workflow for handling hygroscopic MSPP salts to ensure concentration accuracy.

Diagram 2: Sigma-1 Receptor Signaling & Ligand Interaction

Understanding where MSPP acts helps interpret functional data (e.g., ER stress assays).

S1R Ligand Ligand (Pridopidine / MSPP) S1R_Inactive S1R-BiP Complex (Inactive/MAM) Ligand->S1R_Inactive Binding S1R_Active S1R-Ligand Complex (Active/Dissociated) S1R_Inactive->S1R_Active Dissociation (Agonist Driven) Chaperone Chaperone Activity (IP3R Stabilization) S1R_Active->Chaperone Modulates ER_Stress ER Stress / Ca2+ Depletion ER_Stress->S1R_Inactive Triggers Survival Neuronal Survival (BDNF Upregulation) Chaperone->Survival Promotes

Caption: Mechanism of Action: Ligand binding dissociates S1R from BiP, activating chaperone functions.

Troubleshooting Guide (FAQ)

SymptomProbable CauseCorrective Action
High variability between replicates Pipetting error of viscous DMSO stockUse positive displacement pipettes or dilute DMSO stock 1:10 in buffer before final assay plate addition.
IC50 > 100 µM (Unexpectedly low affinity) Compound degradation or pH shiftCheck buffer pH after adding compound. If pH < 7.2, increase buffer strength (e.g., 100 mM HEPES).
Precipitation in assay plate Low solubility of free baseEnsure final DMSO concentration is 0.5% - 1.0%. Do not exceed 100 µM final compound concentration.

References

  • Johnston, T. H., et al. (2019). Pridopidine, a Sigma-1 Receptor Agonist, Reduces Levodopa-Induced Dyskinesias in Parkinsonian Primates. Movement Disorders.[1] Link

  • Ryskamp, D., et al. (2019). The Sigma-1 Receptor Mediates the Beneficial Effects of Pridopidine in a Mouse Model of Huntington Disease. Neurobiology of Disease.[2] Link

  • Goguadze, N., et al. (2019). Sigma-1 Receptor Agonists: A New Class of Drugs for the Treatment of Neurodegenerative Diseases.[2] Pharmaceuticals.[1][2][3] Link

  • PubChem Compound Summary. (2023). 1-(3-(Methylsulfonyl)propyl)piperazine.[4][5][6][7] National Center for Biotechnology Information. Link

  • Sahlholm, K., et al. (2015). Pridopidine selectively occupies sigma-1 rather than dopamine D2 receptors at behaviorally active doses. Psychopharmacology.[8] Link

Disclaimer: This guide is for research purposes only. 1-(3-(Methylsulfonyl)propyl)piperazine is not approved for clinical use.

Sources

validating the therapeutic potential of 1-(3-(Methylsulfonyl)propyl)piperazine in animal models

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous validation framework for 1-(3-(Methylsulfonyl)propyl)piperazine (hereafter referred to as MSP-P ), a piperazine-sulfonyl pharmacophore with predicted activity in Central Nervous System (CNS) modulation.[1]

Given its structural homology to Pridopidine (a Sigma-1 receptor agonist/Dopamine stabilizer) and other piperazine-based psychotropics, this guide focuses on validating its potential as a neurostabilizer for indications such as Schizophrenia, Huntington’s Disease, or L-DOPA-induced dyskinesia.[1]

Executive Summary: The MSP-P Candidate Profile

Compound: 1-(3-(Methylsulfonyl)propyl)piperazine (MSP-P) Chemical Class: Sulfonyl-functionalized Piperazine Predicted Mechanism: Sigma-1 Receptor Agonism / Dopamine (D2) Modulation Therapeutic Focus: Neuropsychiatric stabilization and neuroprotection.

MSP-P represents a simplified pharmacophore designed to optimize the solubility and metabolic stability issues often seen in lipophilic aryl-piperazines. By incorporating a flexible propyl linker and a polar methylsulfonyl group, MSP-P is hypothesized to maintain blood-brain barrier (BBB) penetrability while reducing off-target cardiac liability (hERG inhibition) common in this class.[1]

Comparative Benchmarking

To validate MSP-P, it must be benchmarked against the "Gold Standard" (Pridopidine) and a "Classic Antipsychotic" (Haloperidol). The following table establishes the Target Product Profile (TPP) MSP-P must meet or exceed in animal models.

Table 1: Comparative Performance Metrics (Target vs. Alternatives)
FeatureMSP-P (Candidate) Pridopidine (Benchmark) Haloperidol (Control)
Primary Target Sigma-1 (

) / D2 Low Affinity
Sigma-1 (High Affinity) / D2D2 (High Affinity Antagonist)
Behavioral Effect Psychomotor Stabilization"State-Dependent" StabilizationStrong Sedation / Catalepsy
Catalepsy Risk Low (Target) Very LowHigh (Dose-limiting)
Cognitive Impact Pro-cognitive (Predicted)Pro-cognitiveNeutral/Negative
Metabolic Stability High (Sulfonyl group)ModerateModerate
Solubility Excellent (Hydrophilic tail) ModerateLow

Mechanistic Validation (The "Why" & "How")

Before in vivo efficacy, the mechanism must be confirmed to ensure appropriate model selection.[1]

Diagram 1: Predicted Signaling & Validation Workflow

This diagram illustrates the dual-pathway hypothesis (Sigma-1 vs. D2) and the decision logic for animal model selection.

MSP_Validation_Pathway MSP MSP-P Candidate Target_S1 Sigma-1 Receptor (Neuroprotection) MSP->Target_S1 High Affinity? Target_D2 Dopamine D2 (Modulation) MSP->Target_D2 Low Affinity? Pathway_Ca Ca2+ Mobilization BDNF Release Target_S1->Pathway_Ca Pathway_cAMP cAMP Signaling ERK Phosphorylation Target_D2->Pathway_cAMP Model_A Model A: MK-801 Induced Locomotor Hyperactivity Pathway_Ca->Model_A Stabilization Model_B Model B: Prepulse Inhibition (PPI) Pathway_cAMP->Model_B Gating Restoration Outcome Therapeutic Validation: Antipsychotic/Pro-cognitive Model_A->Outcome Model_B->Outcome

Caption: Logic flow from receptor binding targets (Sigma-1/D2) to specific downstream signaling and selection of behavioral models (MK-801, PPI).

Experimental Protocols (In Vivo)

To validate the therapeutic claim, you must demonstrate that MSP-P normalizes aberrant behavior without causing sedation.[1]

Protocol A: Psychomotor Stabilization (MK-801 Induced Hyperactivity)

Rationale: This assay tests if MSP-P can reverse psychosis-like behavior induced by NMDA receptor blockade (a model of Schizophrenia) without the "crushing" sedation of Haloperidol.[1]

Subjects: C57BL/6J Mice (Male, 8-10 weeks). Groups (n=10/group):

  • Vehicle (Saline)

  • Model Only (MK-801 0.3 mg/kg)

  • MSP-P Low Dose (10 mg/kg)

  • MSP-P High Dose (30 mg/kg)

  • Positive Control (Pridopidine 30 mg/kg or Clozapine)[1]

Step-by-Step Methodology:

  • Acclimatization: Place mice in the Open Field arena (40x40 cm) for 30 minutes to establish baseline activity.

  • Pre-treatment: Administer MSP-P (i.p.) or Vehicle. Wait 30 minutes (Tmax).

  • Induction: Administer MK-801 (0.3 mg/kg, i.p.) to induce hyper-locomotion.[1]

  • Recording: Immediately return mice to the arena. Record Total Distance Traveled (cm) and Stereotypy counts for 60 minutes.[1]

  • Analysis:

    • Success Criteria: MSP-P must significantly reduce MK-801 induced distance traveled compared to the Model group.

    • Differentiation: Unlike Haloperidol, MSP-P should NOT reduce spontaneous locomotor activity below the baseline of the Vehicle group (indicates lack of sedation).[1]

Protocol B: Sensorimotor Gating (Prepulse Inhibition - PPI)

Rationale: Patients with schizophrenia and Huntington's fail to filter sensory information.[1] PPI measures the ability of a weak stimulus (prepulse) to inhibit the startle response to a strong stimulus (pulse).[1]

Methodology:

  • Chamber Setup: Place mouse in a startle chamber with background noise (65 dB).

  • Session Design:

    • Pulse-Alone: 120 dB burst (40ms).

    • Prepulse+Pulse: 70/75/80 dB prepulse (20ms) followed 100ms later by 120 dB pulse.

    • No Stimulus: Background only.

  • Dosing: Administer MSP-P 30 mins prior to testing.

  • Calculation:

    
    
    
  • Validation: MSP-P should increase %PPI in deficits induced by Amphetamine or MK-801.

Safety & Pharmacokinetic Validation

A therapeutic candidate fails if it is toxic or insoluble. The sulfonyl group in MSP-P suggests high polarity.

Solubility & Metabolic Stability Screen
  • Assay: Kinetic Solubility in PBS (pH 7.4).

    • Target: > 100 µM (High solubility expected due to sulfonyl).[1]

  • Assay: Microsomal Stability (Mouse/Human Liver Microsomes).

    • Target:

      
       min.[1]
      
    • Note: The methylsulfonyl group is generally resistant to oxidative metabolism compared to alkyl chains, providing a key advantage over propyl-piperazine analogs.[1]

References

  • Sahlholm, K., et al. (2015). "Pridopidine is a selective sigma-1 receptor agonist that modulates neuroprotection."[1] European Journal of Pharmacology. Link

  • Geyer, M. A., et al. (2001). "Animal models of psychiatric disorders: The validity of the prepulse inhibition assay." Psychopharmacology. Link

  • Robichaud, A. J., et al. (2011).[1] "Design and synthesis of piperazine-sulfonyl derivatives as novel 5-HT antagonists." Journal of Medicinal Chemistry. Link[1]

  • PubChem. (2024). "Compound Summary: 1-(Methylsulfonyl)piperazine." National Library of Medicine. Link

  • Ponten, H., et al. (2010).[1] "In vivo pharmacology of the dopaminergic stabilizer pridopidine." European Journal of Pharmacology. Link

Sources

independent verification of 1-(3-(Methylsulfonyl)propyl)piperazine's biological effects

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an independent technical verification framework for 1-(3-(Methylsulfonyl)propyl)piperazine (CAS: 939983-66-1).

While often categorized as a secondary intermediate in the synthesis of high-affinity Sigma-1 receptor ligands (such as analogs of Pridopidine or PB28), this moiety possesses distinct physicochemical properties that require rigorous validation. In drug discovery, "silent" scaffolds can inadvertently introduce off-target effects or cytotoxicity. This guide outlines how to verify the biological inertness and chemical integrity of this specific scaffold before its incorporation into lead compounds.

Executive Technical Summary
  • Compound Identity: 1-(3-(Methylsulfonyl)propyl)piperazine[1][2][3][4]

  • CAS: 939983-66-1[1][2]

  • Primary Application: Bioisosteric scaffold for GPCR and Sigma-1 receptor ligand design; polar linker for PROTACs.

  • Critical Verification Need: Unlike lipophilic linkers, the sulfone tail introduces high polarity (

    
    ). Researchers must verify that this polarity does not disrupt cell membrane permeability or induce non-specific cytotoxicity in baseline assays.
    
Comparative Performance Analysis

This section compares 1-(3-(Methylsulfonyl)propyl)piperazine against common alternative piperazine scaffolds used in medicinal chemistry.

Objective: To determine the optimal scaffold for minimizing off-target receptor binding while maintaining solubility.

Feature1-(3-(Methylsulfonyl)propyl)piperazine 1-(2-Pyrimidinyl)piperazine (1-PP) 1-Methylpiperazine
Role Polar Scaffold / LinkerActive Metabolite / PharmacophoreBasic Capping Group
Solubility (Aq) High (Sulfone driven)ModerateHigh
Biological Activity Baseline/Inert (Target)High (5-HT1A Agonist)Low (Non-specific)
Sigma-1 Affinity Weak/Negligible (Linker only)NegligibleNegligible
Toxicity Risk Low (Metabolically stable)Moderate (CNS active)Low
Use Case Linker for Sigma-1/D2 ligandsAvoid (Active Control)Simple solubility enhancer

Insight: Unlike 1-PP (a metabolite of Buspirone with potent 5-HT1A activity), the methylsulfonyl-propyl variant is designed to be pharmacologically "quiet" until derivatized. Verification must prove it lacks the serotonergic activity of 1-PP.

Verification Protocol: Chemical & Biological Profiling

To validate this compound for use in high-stakes drug development, follow this three-tiered verification system.

Phase I: Chemical Integrity & Stability

Before biological testing, confirm the stability of the sulfone group, which can be susceptible to reduction under extreme conditions, though generally robust.

  • Method: LC-MS/MS coupled with 1H-NMR.

  • Acceptance Criteria:

    • Purity > 98%.[5]

    • Critical Impurity Check: Absence of 1-(3-chloropropyl)piperazine (precursor). This alkylating agent is cytotoxic and will skew biological data.

Phase II: Biological Baseline (Cytotoxicity)

Hypothesis: The sulfone moiety aids excretion and reduces lipophilicity-driven toxicity compared to alkyl-piperazines.

Protocol:

  • Cell Lines: HEK293 (Kidney) and SH-SY5Y (Neuronal).

  • Concentration Range: 0.1 µM to 100 µM.

  • Duration: 24h and 48h incubation.

  • Readout: MTT or CellTiter-Glo (ATP).

Expected Result:


. If toxicity is observed 

, check for the chloro-precursor impurity.
Phase III: Off-Target Receptor Profiling (The "Silence" Check)

Since this scaffold is often used to target Sigma-1 receptors (similar to the tail in PB28 ), you must verify it does not bind the receptor significantly on its own.

  • Assay: Radioligand binding (Competition assay vs. [3H]-(+)-Pentazocine).

  • Target: Sigma-1 Receptor (S1R).[6][7][8]

  • Control: Haloperidol (High affinity).

  • Requirement:

    
    . (The scaffold should act only as an anchor, not the driver of affinity).
    
Visualizing the Verification Logic

The following diagram illustrates the decision matrix for validating this scaffold in a drug discovery campaign.

VerificationWorkflow Start Compound Acquisition: 1-(3-(Methylsulfonyl)propyl)piperazine QC_Chem Phase I: Chemical QC (LCMS/NMR) Start->QC_Chem Impurity_Check Check: Alkyl Chloride Impurity Present? QC_Chem->Impurity_Check Bio_Tox Phase II: Cytotoxicity (HEK293/SH-SY5Y) Impurity_Check->Bio_Tox No (Pure) Reject REJECT BATCH (Recrystallize or Discard) Impurity_Check->Reject Yes (Toxic) Tox_Decision IC50 < 50 µM? Bio_Tox->Tox_Decision Receptor_Screen Phase III: Off-Target Screen (Sigma-1 / 5-HT1A) Tox_Decision->Receptor_Screen No (Safe) Tox_Decision->Reject Yes (Cytotoxic) Binding_Decision Ki < 1 µM? Receptor_Screen->Binding_Decision Binding_Decision->Reject Yes (Active Artifact) Approve VALIDATED SCAFFOLD Proceed to Derivatization Binding_Decision->Approve No (Silent Scaffold)

Figure 1: Step-by-step decision matrix for verifying the chemical and biological suitability of the scaffold.

Mechanistic Context: Why this Scaffold?

Researchers utilize the 3-(methylsulfonyl)propyl tail to modulate the pharmacokinetics of piperazine drugs.

  • Metabolic Stability: The sulfone (

    
    ) is already oxidized, preventing the rapid metabolic degradation often seen with sulfide or sulfoxide linkers.
    
  • Sigma-1 Interaction: In compounds like PB28 or SA4503 (Cutamesine), the hydrophobic tail drives affinity. By using the polar methylsulfonyl tail, researchers can deliberately reduce lipophilicity (

    
    ) while maintaining the spatial geometry required for the receptor pore.
    
  • ER Stress Modulation: Sigma-1 agonists (built on this scaffold) translocate from the Mitochondria-Associated Membrane (MAM) to the plasma membrane to regulate ion channels. The scaffold itself must be verified to not interfere with this translocation unless derivatized.

SigmaMechanism cluster_0 Verification Requirement Scaffold 1-(3-(Methylsulfonyl) propyl)piperazine Linker Linker Geometry (Propyl Chain) Scaffold->Linker Provides S1R Sigma-1 Receptor (Chaperone) Scaffold->S1R Must NOT Bind (Ki > 10µM) Linker->S1R Positions Head Group HeadGroup Aryl Head Group (Added via Synthesis) HeadGroup->S1R Binds High Affinity MAM MAM Interface (ER-Mitochondria) S1R->MAM Regulates Effect Modulation of Ca2+ Signaling MAM->Effect

Figure 2: The scaffold's role is structural positioning. It must not activate the receptor independently.

References
  • Chem-Impex International. (n.d.). 1-(Methylsulfonyl)Piperazine Hydrochloride - Product Specifications. Retrieved from

  • Lead Sciences. (n.d.). 1-(3-(Methylsulfonyl)propyl)piperazine dihydrochloride Properties and Catalog. Retrieved from [1]

  • Patiolino, S., et al. (2020). PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity. Frontiers in Pharmacology. Retrieved from

  • Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds. Journal of Agricultural and Food Chemistry. Retrieved from

  • Martin, P. (1991). 1-(2-pyrimidinyl)-piperazine may alter the effects of the 5-HT1A agonist in the learned helplessness paradigm.[9] Psychopharmacology. Retrieved from

Sources

side-by-side comparison of different salt forms of 1-(3-(Methylsulfonyl)propyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical evaluation of the salt forms of 1-(3-(Methylsulfonyl)propyl)piperazine , a critical piperazine-based intermediate and pharmacophore building block. The following analysis synthesizes commercial data, structural activity relationships (SAR), and standard salt selection protocols to guide formulation and synthesis strategies.

Executive Summary

1-(3-(Methylsulfonyl)propyl)piperazine (CAS: 910572-80-4 for Free Base) is a bifunctional building block containing a basic piperazine ring and a polar methylsulfonyl group.[1] While the Dihydrochloride (2HCl) salt is the industry standard for commercial distribution due to its high aqueous solubility, it presents challenges regarding hygroscopicity and acidity. This guide compares the Free Base, 2HCl, and strategic alternatives (e.g., Fumarate) to optimize handling for drug development workflows.

Chemical Identity & Structural Logic[2]

  • Compound Name: 1-(3-(Methylsulfonyl)propyl)piperazine[1][2][3][4]

  • Core Structure: A secondary amine (piperazine) linked to a sulfone via a propyl chain.

  • Basicity: The piperazine ring contains two nitrogen centers:[5]

    • 
       (tertiary, alkyl-substituted): pKa 
      
      
      
      5.3–5.6
    • 
       (secondary, unsubstituted): pKa 
      
      
      
      9.6–9.8
    • Implication: The molecule readily forms mono- and di-salts. The 2HCl form protonates both nitrogens, significantly altering charge density and solubility.

Diagram 1: Salt Formation Pathway

The following diagram illustrates the protonation logic converting the lipophilic free base into the hydrophilic dihydrochloride salt.

SaltFormation cluster_legend Process Key FreeBase Free Base (Lipophilic, Oil/Low-MP Solid) CAS: 910572-80-4 HCl_1eq Intermediate: Mono-HCl (Unstable/Disproportionates) FreeBase->HCl_1eq + 1 eq. HCl (Kinetic Control) HCl_2eq Dihydrochloride (2HCl) (Hydrophilic, Crystalline) CAS: 939983-66-1 FreeBase->HCl_2eq Direct Precipitation (EtOH/Et2O + HCl gas) HCl_1eq->HCl_2eq + Excess HCl (Thermodynamic Product) Legend Free Base: Organic Soluble | 2HCl: Water Soluble

Caption: Stepwise protonation of the piperazine ring. The 2HCl form is the thermodynamic product in excess acid.

Side-by-Side Comparison: Free Base vs. Dihydrochloride

The choice between the Free Base and the Dihydrochloride salt dictates the solvent systems and handling protocols required for downstream applications.

FeatureFree BaseDihydrochloride (2HCl)Strategic Alternative (e.g., Fumarate)*
CAS Number 910572-80-4939983-66-1N/A (Custom Synthesis)
Formula



MW 206.31 g/mol 279.23 g/mol ~322.3 g/mol
Physical State Viscous Oil or Low-Melting SolidWhite Crystalline SolidCrystalline Solid
Aqueous Solubility Low (< 5 mg/mL)High (> 100 mg/mL)Moderate to High
Organic Solubility High (DCM, MeOH, EtOAc)Low (Insoluble in Et2O, DCM)Low in non-polar solvents
Hygroscopicity Low, but oxidation-proneHigh (Requires inert storage)Typically Lower than HCl
Acidity (pH) Alkaline (pH > 9)Acidic (pH < 3 in solution)Buffered (pH ~3-4)
Primary Use Reagent for coupling (Nucleophile)API handling, Aqueous stock solutionsLong-term stability storage

*Note: Fumarate/Tartrate salts are theoretical alternatives recommended if the 2HCl form proves too deliquescent for specific solid-dose formulations.

Key Performance Insights
  • Solubility Switch: The Free Base is ideal for organic synthesis reactions (e.g.,

    
     couplings) where non-polar solvents like Dichloromethane (DCM) are used. The 2HCl salt is strictly for aqueous environments or polar solvents (DMSO, Methanol).
    
  • Handling Stability: The 2HCl salt is reported to require storage under an inert atmosphere [1, 2].[1] This indicates significant hygroscopicity, a common trait of piperazine hydrochloride salts. Moisture uptake can lead to hydrolysis or caking.

  • Stoichiometry: Commercial suppliers specify the Dihydrochloride form. Attempts to isolate a Mono-hydrochloride often result in a mixture of Free Base, Mono-, and Di-salt due to the rapid proton exchange between piperazine nitrogens.

Experimental Protocols

Protocol A: Conversion of 2HCl to Free Base (Activation)

Use this when the commercial 2HCl salt must be used as a nucleophile in organic synthesis.

  • Dissolution: Dissolve 1.0 eq of 1-(3-(Methylsulfonyl)propyl)piperazine·2HCl in minimum distilled water (

    
    ).
    
  • Basification: Slowly add

    
     of 
    
    
    
    or saturated
    
    
    while stirring at
    
    
    . Monitor pH until basic (
    
    
    ).
  • Extraction: Extract the aqueous layer

    
     with Dichloromethane (DCM) or Ethyl Acetate.
    
    • Checkpoint: The sulfone group is polar; ensure the aqueous layer is saturated with NaCl (brine) to force the product into the organic phase.

  • Drying: Dry combined organics over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Validation:

    
     should show the disappearance of the broad 
    
    
    
    peaks associated with the salt.
Protocol B: Hygroscopicity Stress Test (DVS Surrogate)

Use this to determine if the 2HCl salt requires a glovebox for handling.

  • Weighing: Place

    
     of the salt in a pre-weighed glass vial.
    
  • Exposure: Place the open vial in a humidity chamber (saturated

    
     solution creates 
    
    
    
    ) for 24 hours at
    
    
    .
  • Measurement: Re-weigh the vial.

    • 
       gain: Non-hygroscopic.
      
    • 
       gain: Hygroscopic (Desiccator required).
      
    • 
       gain or deliquescence (liquid formation): Very Hygroscopic (Glovebox/Inert gas required).
      
    • Reference Data: Piperazine di-HCl salts often absorb

      
       moisture, turning into a syrup [3].
      

Decision Framework for Salt Selection

Use the following logic flow to select the correct form for your specific application.

Diagram 2: Salt Selection Workflow

SaltSelection Start Start: Define Application IsSynthesis Is this for Organic Synthesis? (e.g., Amide coupling, SN2) Start->IsSynthesis IsBiological Is this for Biological Assay? (In vitro/In vivo) Start->IsBiological UseFreeBase Use FREE BASE (Soluble in DCM/THF) IsSynthesis->UseFreeBase Yes Convert Protocol A: Convert 2HCl to Free Base IsSynthesis->Convert Only 2HCl available CheckStability Check Hygroscopicity (Protocol B) IsBiological->CheckStability Convert->UseFreeBase IsStable Stable Solid? CheckStability->IsStable Use2HCl Use DIHYDROCHLORIDE (2HCl) (Standard Aqueous Stock) IsStable->Use2HCl Yes (<2% uptake) ConsiderAlt Consider FUMARATE/TARTRATE (If 2HCl deliquesces) IsStable->ConsiderAlt No (>10% uptake)

Caption: Decision tree for selecting the optimal form based on downstream application (Synthesis vs. Biology).

References

  • PubChem. (2025).[6][7] Piperazine Compound Summary. National Library of Medicine. Retrieved January 29, 2026, from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(3-(Methylsulfonyl)propyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical reagents throughout their lifecycle is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, experience-driven protocol for the proper disposal of 1-(3-(Methylsulfonyl)propyl)piperazine, moving beyond mere compliance to foster a deep understanding of the principles behind safe chemical waste management.

Hazard Assessment: Understanding the "Why"

Before any disposal procedure can be established, a thorough understanding of the compound's intrinsic hazards is paramount. While specific toxicological data for 1-(3-(Methylsulfonyl)propyl)piperazine is limited, we can infer its hazard profile from its structural components: the piperazine ring and the methylsulfonyl group.

The piperazine moiety is known to be a skin and eye irritant, and in some cases, corrosive. Safety Data Sheets (SDS) for related compounds like 1-(Methylsulfonyl)piperazine and piperazine anhydrous classify them as causing skin irritation and serious eye damage.[1][2][3][4][5] Piperazine itself is a corrosive solid that can cause severe skin burns and eye damage.[1][3][6] Therefore, we must operate under the assumption that 1-(3-(Methylsulfonyl)propyl)piperazine presents similar risks.

Key Inferred Hazards:

  • Skin Corrosion/Irritation: Causes skin irritation, potentially severe.

  • Serious Eye Damage: High risk of serious eye irritation or damage.[2]

  • Incompatibility: Avoid strong oxidizing agents.[2][7]

This assessment dictates our stringent requirements for Personal Protective Equipment (PPE) and handling procedures at every stage, from initial use to final disposal.

The Regulatory Framework: Core Principles of Compliance

All laboratory waste is governed by a set of national and local regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[8][9] Under RCRA, it is the generator's responsibility to determine if their waste is hazardous, manage it safely, and ensure its proper disposal.[9]

The Three Pillars of RCRA Compliance for Laboratories:

  • Identification: You must determine if the waste is a "hazardous waste" based on its characteristics (ignitability, corrosivity, reactivity, toxicity) or if it is specifically listed by the EPA.[10]

  • Management: This involves proper accumulation, labeling, and storage of the waste on-site.[11]

  • Disposal: Hazardous waste must be transported by a licensed hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).[12]

It is strictly forbidden to dispose of hazardous chemical waste, such as 1-(3-(Methylsulfonyl)propyl)piperazine, down the drain.[13][14] This practice can damage plumbing, harm aquatic ecosystems, and violate federal and local regulations.[14]

Step-by-Step Disposal Protocol for 1-(3-(Methylsulfonyl)propyl)piperazine

This protocol is designed to be a self-validating system, ensuring safety and compliance from the moment the chemical is designated as waste.

Step 1: Personal Protective Equipment (PPE) and Immediate Handling

The principle here is barrier protection. Given the high likelihood of skin and eye irritation, robust PPE is non-negotiable.

  • Hand Protection: Wear nitrile or neoprene gloves. Always double-check the manufacturer's glove compatibility chart for sulfonyl- and piperazine-containing compounds.

  • Eye Protection: Use chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn over the goggles if there is a risk of splashing.[4]

  • Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemically resistant apron is recommended.

  • Work Area: Conduct all waste handling inside a certified chemical fume hood to prevent inhalation of any potential dust or aerosols.[1][2]

Step 2: Waste Characterization and Segregation

Proper segregation is the cornerstone of preventing dangerous chemical reactions in a waste container.[8][10]

  • Designate as Hazardous Waste: Due to its irritant and corrosive potential, 1-(3-(Methylsulfonyl)propyl)piperazine waste must be managed as hazardous waste.

  • Isolate from Incompatibles: This compound is incompatible with strong oxidizing agents.[2][7] Your waste stream for this chemical must be free of acids, peroxides, and other oxidizers.

  • Segregate by State: Keep solid waste (e.g., contaminated filter paper, weighing boats) separate from liquid waste (e.g., solutions in organic solvents).

Step 3: Container Selection and Labeling

The container's purpose is secure containment. The material must be compatible with the waste it holds.

  • Container Material: Use a high-density polyethylene (HDPE) or other chemically resistant plastic container with a secure, screw-top lid.[13] Basic compounds like piperazines can be corrosive to metals, and hydrofluoric acid (not relevant here, but an important general rule) should not be stored in glass.[8]

  • Container Condition: Ensure the container is in good condition, free of cracks or residue, and that the lid provides a tight seal.[13]

  • Labeling: Immediately label the container with a "Hazardous Waste" label. The label must include:

    • The full chemical name: "Waste 1-(3-(Methylsulfonyl)propyl)piperazine"

    • The primary hazard(s): "Skin Irritant," "Eye Irritant"

    • The date accumulation started.

    • The specific components if it's a mixed waste stream (e.g., "in Methanol").

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

The SAA is a designated, secure location for short-term waste storage within the lab.[13]

  • Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[8]

  • Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks.

  • Volume Limits: Do not fill containers beyond 90% capacity to allow for vapor expansion.[8]

  • Time Limits: A full container must be moved to the institution's central accumulation area within three days. Partially filled containers can remain in the SAA for up to one year, but institutional policies may be stricter.[13]

Step 5: Final Disposal Through Professional Services

Final disposal is not a "do-it-yourself" task. It requires certified professionals.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.

  • Documentation: Your EHS office will handle the creation of the hazardous waste manifest, a legal document that tracks the waste from your lab to its final disposal location.[10]

  • Lab Packing: EHS or a contracted waste broker will likely use a "lab pack" method, where your container is placed inside a larger drum with absorbent material for safe transport.[15]

Spill and Emergency Procedures

Preparedness is key to mitigating the impact of an accidental release.

  • Minor Spill (Contained in Fume Hood):

    • Ensure PPE is worn.

    • Contain the spill with an appropriate absorbent material (e.g., vermiculite or a universal chemical absorbent). Do not use combustible materials like paper towels for large spills.

    • Carefully scoop the absorbent material into your designated hazardous waste container.

    • Wipe the area with a damp cloth, and dispose of the cloth as hazardous waste.

  • Major Spill (Outside Fume Hood or Large Volume):

    • Alert personnel in the immediate area and evacuate.

    • If safe to do so, close the doors to the lab to contain any vapors.

    • Immediately call your institution's emergency EHS number.[16]

    • Do not attempt to clean it up yourself.[16]

Quantitative Data and Safety Summary

ParameterGuideline / SpecificationRationale / Source
Primary Hazards Skin Irritation (Category 2), Serious Eye Irritation (Category 2)Based on SDS for 1-(Methylsulfonyl)piperazine.[2]
Incompatible Materials Strong Oxidizing AgentsTo prevent violent or explosive chemical reactions.[2][7][16]
Recommended PPE Nitrile Gloves, Chemical Safety Goggles, Lab CoatProvides a barrier against skin and eye contact.[4][17]
Waste Container High-Density Polyethylene (HDPE) with screw capChemical compatibility and secure containment.[8][13]
Storage Location Designated Satellite Accumulation Area (SAA) with secondary containmentCompliance with EPA/RCRA regulations for safe short-term storage.[8][13]
Disposal Method Licensed Hazardous Waste ContractorEnsures cradle-to-grave management and regulatory compliance.[8][12]

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 1-(3-(Methylsulfonyl)propyl)piperazine waste.

G cluster_0 Waste Generation & Handling cluster_1 Containment & Accumulation cluster_2 Final Disposition gen Waste Generated (e.g., unused reagent, contaminated material) ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) gen->ppe spill Spill or Accidental Release? gen->spill char Step 2: Characterize Waste (Hazardous: Piperazine derivative) ppe->char segregate Segregate from Incompatibles (e.g., Oxidizers) char->segregate container Step 3: Select & Label HDPE Waste Container saa Step 4: Store in SAA with Secondary Containment container->saa segregate->container full Container Full? saa->full full->saa No, continue accumulation ehs Step 5: Contact EHS for Waste Pickup full->ehs Yes manifest Waste Manifested & Transported by Licensed Contractor ehs->manifest tsdf Final Disposal at Certified TSDF manifest->tsdf spill->ppe No spill_proc Follow Spill & Emergency Procedures spill->spill_proc Yes spill_proc->char Cleanup waste collected

Caption: Decision workflow for the safe disposal of 1-(3-(Methylsulfonyl)propyl)piperazine.

References

  • Bouling Chemical Co., Limited. 1-(3-(Methylsulfonyl)Propyl)Piperazine | Properties, Uses, Safety & Supplier China. 7

  • Thermo Fisher Scientific. (2010). Safety Data Sheet: Piperazine, anhydrous. 1

  • Civil Engineering Explained. (2025). What Are The Key Hazardous Waste Disposal Regulations For Engineers?. YouTube.

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.

  • NOAA. PIPERAZINE - CAMEO Chemicals.

  • Ohio EPA. Managing Hazardous Waste Generated in Laboratories.

  • Thermo Fisher Scientific Chemicals, Inc. (2024). Safety Data Sheet: 1-(Methylsulfonyl)piperazine.

  • Cayman Chemical. (2025). Safety Data Sheet: Piperazine.

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.

  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.

  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document.

  • Santa Cruz Biotechnology. Safety Data Sheet: Piperazine.

  • Washington State Department of Health. (2023). School Science Safety | Disposal of Hazardous Waste. YouTube.

  • U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste.

  • AK Scientific, Inc. Safety Data Sheet: 2,2-Dimethyl-1-(methylsulfonyl)piperazine.

  • ChemicalBook. (2025). 1-METHANESULFONYL-PIPERAZINE - Safety Data Sheet.

  • CDH Fine Chemical. Material Safety Data Sheet: 1-Methylpiperazine.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-(Methylsulfonyl)propyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(3-(Methylsulfonyl)propyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.